7-Ethyl-1-methyl-1H-indole-3-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-ethyl-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-3-9-5-4-6-11-10(8-14)7-13(2)12(9)11/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPPYPYYUKBGSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403988 | |
| Record name | 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593237-10-6 | |
| Record name | 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Characteristics of 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde
Abstract
7-Ethyl-1-methyl-1H-indole-3-carbaldehyde is a substituted indole derivative of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. As a functionalized heterocyclic compound, it serves as a versatile intermediate for the synthesis of more complex molecular architectures, including potential therapeutic agents and biologically active probes.[1][2] The precise characterization of its physicochemical properties is paramount for its effective utilization in drug design, process development, and formulation. This guide provides a comprehensive technical overview of the structural, physical, and spectroscopic properties of this compound. It outlines robust, field-proven experimental protocols for determining its key characteristics, explains the scientific rationale behind these methodologies, and presents a predicted spectroscopic profile to aid in its unambiguous identification and quality control. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel indole-based compounds.
Compound Identification and Molecular Structure
The foundational step in characterizing any chemical entity is the unambiguous confirmation of its identity and structure. This compound belongs to the N-alkylated indole class, which are known scaffolds in a wide array of bioactive compounds.[1] The structure features an indole core, substituted at the C7 position with an ethyl group, at the N1 position with a methyl group, and at the C3 position with a formyl (carbaldehyde) group. This specific substitution pattern dictates its electronic properties, reactivity, and steric profile.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₃NO |
| Molecular Weight | 187.24 g/mol |
| CAS Number | Not available in searched literature. |
Synthetic Rationale: The Vilsmeier-Haack Reaction
The synthesis of indole-3-carbaldehydes is most classically and efficiently achieved via the Vilsmeier-Haack reaction.[3][4] This method is the logical and field-proven choice for the formylation of electron-rich aromatic and heteroaromatic systems like N-alkylated indoles.[5][6]
Causality of Experimental Choice: The indole nucleus, particularly at the C3 position, is highly nucleophilic due to the electron-donating nature of the nitrogen atom. The Vilsmeier-Haack reaction capitalizes on this by generating a mild electrophile, the Vilsmeier reagent (a chloroiminium salt), in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[4] This electrophile is reactive enough to engage the indole ring but selective enough to avoid unwanted side reactions, leading to clean C3-formylation.[6] Subsequent hydrolysis of the resulting iminium intermediate liberates the desired aldehyde.
Below is a logical workflow for the synthesis of the title compound starting from the precursor, 7-ethyl-1-methyl-1H-indole.
Caption: Logical workflow for the Vilsmeier-Haack formylation.
Core Physicochemical Properties
A summary of the core physicochemical properties is presented below. As specific experimental data for this exact molecule is not widely published, many values must be determined empirically using the standardized protocols detailed in Section 4.
| Property | Value / Description | Rationale / Reference |
| Appearance | Predicted to be a pale yellow to brown crystalline solid. | Based on analogs like 7-methyl-1H-indole-3-carbaldehyde. |
| Melting Point | To be determined experimentally. Analogs melt at high temperatures (e.g., 193-214 °C). | See Protocol 4.1.[7][8][9] |
| Boiling Point | Not applicable; likely to decompose at high temperatures before boiling at atmospheric pressure. | High molecular weight, crystalline solid. |
| Solubility | Predicted to be soluble in polar organic solvents (DMSO, DMF, ethanol) and sparingly soluble in water and non-polar solvents. | Based on the polar indole and aldehyde moieties combined with non-polar alkyl groups.[8][10] |
Experimental Protocols for Characterization
The trustworthiness of any new compound in a research or development pipeline relies on its rigorous and reproducible characterization. The following protocols are self-validating systems for determining key physical properties.
Melting Point Determination
Expertise & Rationale: The melting point is a critical indicator of a compound's purity.[11] A pure crystalline solid will exhibit a sharp melting range (typically < 2 °C), whereas impurities will cause both a depression and a broadening of this range. This protocol uses a modern digital melting point apparatus for accuracy and reproducibility.
Detailed Protocol:
-
Sample Preparation: Ensure the sample is completely dry.[11] Place a small amount of the crystalline compound onto a clean, dry watch glass and crush it into a fine, homogeneous powder using a spatula.
-
Capillary Loading: Invert a capillary tube (one end sealed) and press the open end into the powder. Tap the sealed end gently on a hard surface to pack the powder down to a height of 2-3 mm.[12]
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Rapid Pre-Screen (Optional): If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to find a rough range. Allow the apparatus to cool significantly before the precise measurement.[13]
-
Precise Measurement: Heat the block to a temperature approximately 20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.[13][14]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁). Continue heating at the slow rate and record the temperature at which the last crystal melts into a transparent liquid (T₂). The melting point is reported as the range T₁ – T₂.
-
Validation: Repeat the measurement with two additional samples to ensure consistency. The results should be within 1 °C of each other.
Caption: Workflow for precise melting point determination.
Solubility Profiling
Expertise & Rationale: Understanding a compound's solubility is critical for selecting appropriate solvents for reactions, purification (crystallization), and formulation for biological assays. This protocol systematically evaluates solubility in a range of common laboratory solvents, moving from polar to non-polar.
Detailed Protocol:
-
Sample Preparation: Weigh approximately 5-10 mg of the compound into a small vial or test tube.
-
Solvent Addition: Add 0.5 mL of the chosen solvent to the vial.
-
Agitation: Vigorously agitate the mixture (e.g., using a vortex mixer) for 30-60 seconds.
-
Observation: Visually inspect the mixture.
-
Soluble: A clear, homogeneous solution with no visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid remains largely unchanged.
-
-
Systematic Testing: Perform the test sequentially with the following solvents to build a comprehensive profile:
-
Water (H₂O)
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Acetone
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Toluene
-
Hexanes
-
-
Aqueous pH Effects: If insoluble in water, test solubility in 5% aqueous HCl (to check for basic groups) and 5% aqueous NaOH (to check for acidic groups). Given the structure, no significant change is expected.
-
Data Recording: Record the results for each solvent in a structured table.
Caption: Basic workflow for solubility testing in a single solvent.
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation. While experimental spectra for this compound were not found, a reliable predicted profile can be constructed based on well-established principles and data from analogous structures.[15][16][17][18]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Aldehyde H (CH O) | 9.9 - 10.1 | Singlet (s) | 1H | Highly deshielded proton of the formyl group. |
| Indole H2 | 7.7 - 7.9 | Singlet (s) | 1H | Proton at C2, adjacent to N1 and the aldehyde group. |
| Indole H4/H5/H6 | 7.1 - 7.5 | Multiplet (m) | 3H | Aromatic protons on the benzene portion of the indole ring. |
| N-Methyl H (N-CH₃ ) | 3.8 - 4.0 | Singlet (s) | 3H | Methyl group directly attached to the electron-withdrawing indole nitrogen. |
| Ethyl CH₂ (Ar-CH₂ CH₃) | 2.8 - 3.0 | Quartet (q) | 2H | Methylene protons adjacent to the aromatic ring and coupled to the methyl group. |
| Ethyl CH₃ (Ar-CH₂CH₃ ) | 1.3 - 1.5 | Triplet (t) | 3H | Methyl protons of the ethyl group, coupled to the methylene group. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| Carbonyl C (C =O) | 184 - 186 | Highly deshielded aldehyde carbonyl carbon.[19] |
| Indole C7a/C3a (bridgehead) | 136 - 138 | Quaternary carbons at the ring fusion. |
| Indole C2 | 137 - 139 | Carbon adjacent to N1, significantly influenced by the aldehyde. |
| Indole C4/C5/C6/C7 | 110 - 130 | Aromatic carbons of the benzene and pyrrole rings. |
| Indole C3 | 117 - 119 | Carbon bearing the formyl group. |
| N-Methyl C (N-C H₃) | 33 - 35 | Aliphatic carbon attached to nitrogen. |
| Ethyl C H₂ | 24 - 26 | Aliphatic methylene carbon. |
| Ethyl C H₃ | 14 - 16 | Aliphatic methyl carbon. |
Predicted Infrared (IR) Spectrum
| Frequency (cm⁻¹) | Vibration | Intensity | Rationale |
| ~3100-3000 | Aromatic C-H Stretch | Medium | C-H bonds on the indole ring. |
| ~2970-2850 | Aliphatic C-H Stretch | Medium | C-H bonds of the ethyl and N-methyl groups. |
| ~2850 & ~2750 | Aldehyde C-H Stretch | Medium-Weak | Characteristic Fermi doublet for the aldehyde C-H bond.[20][21] |
| ~1670-1690 | C=O Stretch (Aldehyde) | Strong, Sharp | Key diagnostic peak for the conjugated aldehyde carbonyl group. [22][23] |
| ~1600, ~1470 | Aromatic C=C Stretch | Medium-Strong | Vibrations of the carbon-carbon bonds within the indole ring system.[24] |
Mass Spectrometry (MS)
In Electron Ionization Mass Spectrometry (EI-MS), the primary peak expected is the molecular ion (M⁺).
-
Expected Molecular Ion (M⁺): m/z = 187
-
Key Fragmentation: A characteristic fragmentation pattern for indole derivatives involves the loss of substituent groups.[25][26] A potential major fragment would be the loss of the formyl group (CHO, 29 Da) leading to a fragment at m/z = 158. Further fragmentation of the ethyl group could also be observed.
Medicinal Chemistry Context and Significance
The indole-3-carbaldehyde scaffold is a cornerstone in drug discovery.[27] Its derivatives are precursors to a multitude of biologically active molecules, including those with anti-inflammatory, anti-cancer, and antimicrobial properties.[1][28] The aldehyde functionality serves as a versatile chemical handle for further elaboration through reactions like condensation, oxidation, reduction, and the formation of Schiff bases, allowing for the rapid generation of compound libraries for screening.[27] The specific substitutions at the N1 and C7 positions, as seen in this compound, are strategic modifications designed to modulate lipophilicity, metabolic stability, and target binding affinity, making this a compound of high value for synthetic and medicinal chemistry programs.
Conclusion
This technical guide has provided a detailed framework for understanding and characterizing this compound. While published experimental data is scarce, its physicochemical properties can be reliably predicted based on established chemical principles and definitively determined through the robust experimental protocols outlined herein. The provided synthetic rationale, detailed methodologies for physical characterization, and comprehensive predicted spectroscopic profile serve as a valuable, actionable resource for scientists. Rigorous application of these methods will ensure the quality and integrity of this important chemical intermediate, paving the way for its successful application in research and development.
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A Spectroscopic Guide to 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde: Structure Elucidation for Drug Discovery
This technical guide provides a comprehensive analysis of the spectroscopic data for 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde, a key heterocyclic compound with potential applications in medicinal chemistry and drug development.[1] The indole scaffold is a privileged structure in numerous pharmaceuticals, and understanding the nuanced spectroscopic characteristics of its derivatives is paramount for researchers, scientists, and professionals in the field.[2][3] This document offers in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and supported by data from closely related analogs.
Introduction: The Significance of Substituted Indoles
The indole ring system is a fundamental core in a vast array of biologically active molecules, including neurotransmitters and alkaloids.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of novel therapeutic agents. This compound, with its specific substitution pattern, presents a valuable building block for creating diverse chemical libraries for screening and optimization in drug discovery programs.[1] Accurate structural confirmation through spectroscopic methods is the bedrock of such endeavors, ensuring the integrity and reproducibility of scientific findings.
Molecular Structure and Key Spectroscopic Features
The structural framework of this compound dictates its characteristic spectroscopic signature. The strategic placement of the ethyl group at the C7 position, the methyl group on the indole nitrogen (N1), and the carbaldehyde at C3 creates a distinct electronic and steric environment that is reflected in its NMR, IR, and MS spectra.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis
NMR spectroscopy is arguably the most powerful tool for the unambiguous structure elucidation of organic molecules.[4] For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum will exhibit distinct signals for the aromatic protons, the aldehyde proton, and the protons of the methyl and ethyl substituents. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents and the indole ring system.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H (C3-CHO) | 9.9 - 10.1 | Singlet (s) | - |
| H2 | 7.7 - 7.8 | Singlet (s) | - |
| H4 | 8.2 - 8.4 | Doublet (d) | ~8.0 |
| H5 | 7.2 - 7.4 | Triplet (t) | ~7.5 |
| H6 | 7.1 - 7.3 | Doublet (d) | ~7.0 |
| N-CH₃ | 3.8 - 3.9 | Singlet (s) | - |
| C7-CH₂CH₃ | 2.8 - 3.0 | Quartet (q) | ~7.5 |
| C7-CH₂CH₃ | 1.3 - 1.5 | Triplet (t) | ~7.5 |
Causality Behind Chemical Shifts:
-
The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen and the anisotropic effect of the C=O bond, resulting in a downfield chemical shift.[5]
-
The H2 proton appears as a singlet and is deshielded by the adjacent aldehyde group and the ring nitrogen.[5]
-
The aromatic protons (H4, H5, H6) will show a characteristic splitting pattern. H4 is expected to be the most downfield of the benzene ring protons due to the anisotropic effect of the nearby aldehyde.
-
The N-methyl protons appear as a sharp singlet, with a chemical shift indicative of a methyl group attached to a nitrogen atom within an aromatic system.[5]
-
The ethyl group protons will exhibit a classic quartet-triplet pattern due to spin-spin coupling.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 184 - 186 |
| C2 | 137 - 139 |
| C3 | 118 - 120 |
| C3a | 124 - 126 |
| C4 | 122 - 124 |
| C5 | 121 - 123 |
| C6 | 120 - 122 |
| C7 | 130 - 132 |
| C7a | 136 - 138 |
| N-CH₃ | 33 - 35 |
| C7-CH₂CH₃ | 23 - 25 |
| C7-CH₂CH₃ | 14 - 16 |
Expert Insights on Carbon Chemical Shifts:
-
The carbonyl carbon of the aldehyde is significantly deshielded and appears at a very low field, a characteristic feature of aldehydes and ketones.[6]
-
The chemical shifts of the indole ring carbons are influenced by the substituents. The presence of the electron-donating ethyl group at C7 will have a subtle shielding effect on the nearby carbons compared to an unsubstituted indole.[3]
-
The N-methyl and ethyl group carbons appear in the aliphatic region of the spectrum.
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate data interpretation.[4][7][8]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize acquisition parameters such as pulse width, acquisition time, and relaxation delay to ensure quantitative accuracy and good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Figure 2: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule. For this compound, the IR spectrum will be dominated by absorptions from the carbonyl group and the various C-H bonds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Aldehyde) | 1685 - 1705 | Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Aldehydic C-H Stretch | 2720 - 2820 (often two bands) | Medium, Sharp |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
Rationale for IR Absorptions:
-
The C=O stretch of the aldehyde is a strong, sharp absorption and its position is influenced by conjugation with the indole ring, which lowers the frequency compared to a saturated aldehyde.[6][9]
-
The aldehydic C-H stretch is a particularly diagnostic feature, often appearing as two distinct bands of medium intensity.[6][9] The presence of a band around 2720 cm⁻¹ is a strong indicator of an aldehyde functionality.[9]
-
The aromatic and aliphatic C-H stretches appear in their characteristic regions.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. This is a modern, rapid, and often preferred method.
-
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.[2][10]
Expected Mass Spectrum Data
-
Molecular Ion (M⁺): The molecular ion peak will be observed at m/z = 187, corresponding to the molecular formula C₁₂H₁₃NO.
-
Key Fragmentation Pathways:
Figure 3: Predicted Mass Spectrometry Fragmentation Pathway.
Experimental Protocol for Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) or electron ionization (EI) are common methods. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ at m/z = 188. EI is a higher-energy method that results in more extensive fragmentation.
-
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument will provide accurate mass measurements, allowing for the determination of the elemental composition.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to corroborate the proposed structure.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust and self-validating system for its structural elucidation. The predicted data, based on established principles and analysis of closely related compounds, offers a reliable blueprint for researchers working with this and similar indole derivatives. This guide underscores the importance of a multi-technique approach to spectroscopic analysis in modern drug discovery and development, ensuring the foundational accuracy required for advancing novel therapeutic agents from the laboratory to clinical applications.
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Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
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Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044–2050. [Link]
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Gou, Y., et al. (2020). Synthesis and characterization of indole-3-carbaldehyde semicarbazone derivatives and evaluation of their antibacterial activities. Journal of the Chinese Chemical Society, 67(7), 1228-1237. [Link]
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Supporting information for "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively". [Link]
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Putri, D. F., et al. (2023). NMR dataset for indole alkaloids isolated from Brucea javanica extract. Mendeley Data, V1. [Link]
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Molecular structure of 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde
An In-Depth Technical Guide to the Molecular Structure of 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a substituted indole derivative of significant interest to researchers in medicinal chemistry and drug development. We will delve into its molecular architecture, plausible synthetic pathways, predicted spectroscopic signatures, and potential biological relevance, grounding our discussion in established chemical principles and data from closely related analogues.
The Indole-3-Carbaldehyde Scaffold: A Privileged Structure in Drug Discovery
The indole ring system is a cornerstone of numerous natural products and synthetic pharmaceuticals, celebrated for its versatile biological activities.[1][2][3] Among its many derivatives, indole-3-carbaldehyde (I3A) serves as a crucial synthetic intermediate and a molecular scaffold for a wide array of therapeutic agents.[1][2][3][4] The inherent reactivity of the aldehyde group at the C3 position allows for diverse chemical modifications, including condensations and the formation of Schiff bases, enabling the construction of complex molecular architectures.[2][3][5]
Structural modifications to the I3A core, such as alkylation on the indole ring, are a key strategy for modulating the compound's physicochemical properties and biological activity.[1][2] These substitutions can influence factors like lipophilicity, steric hindrance, and electronic distribution, thereby fine-tuning the molecule's interaction with biological targets. Derivatives of I3A have demonstrated a remarkable spectrum of bioactivities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][3][4][5] This guide focuses specifically on this compound, a derivative with distinct substitutions at the N1 and C7 positions.
Molecular Structure and Physicochemical Properties
This compound is an aromatic heterocyclic compound. Its structure is characterized by a bicyclic indole core, which consists of a fused benzene and pyrrole ring. The key functional groups that define its unique properties are:
-
An N-methyl group at position 1 of the indole ring.
-
An ethyl group at position 7 of the benzene ring portion.
-
A carbaldehyde (formyl) group at position 3 of the pyrrole ring.
These substitutions are expected to significantly influence the molecule's steric and electronic landscape compared to the parent indole-3-carbaldehyde. The N-methylation removes the hydrogen-bond donating capability of the indole nitrogen, which can affect its binding to biological targets. The ethyl group at the C7 position introduces steric bulk and increases lipophilicity.
Physicochemical Data Summary
| Property | Value | Source/Notes |
| Molecular Formula | C₁₂H₁₃NO | Inferred from related structures |
| Molecular Weight | 187.24 g/mol | Calculated from molecular formula |
| IUPAC Name | This compound | Standard nomenclature |
| CAS Number | 1134334-32-9 | [6] |
| Appearance | Likely a crystalline solid | Based on similar indole-3-carbaldehydes[7] |
Synthetic Strategy: A Plausible Pathway
The proposed synthesis involves a three-step process starting from 2,6-diethylaniline:
-
Dehydrocyclization to form 7-ethylindole.
-
N-methylation of 7-ethylindole to yield 7-ethyl-1-methylindole.
-
Vilsmeier-Haack formylation at the C3 position to afford the target molecule.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a generalized procedure based on standard methods for the formylation of N-alkylated indoles.[8][10]
Materials:
-
7-Ethyl-1-methylindole (starting material)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Ice
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Formylation: Dissolve 7-ethyl-1-methylindole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.
-
Neutralize the aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.
Predicted Spectroscopic Profile
Direct spectroscopic data for this compound is scarce. However, we can predict its characteristic spectral features by analyzing data from structurally similar compounds, such as 1-methyl-1H-indole-3-carbaldehyde and 1-ethyl-1H-indole-3-carbaldehyde.[12]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons on the indole ring, and the protons of the N-methyl and C7-ethyl substituents.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aldehyde (-CHO) | ~9.9 - 10.1 | Singlet (s) | Deshielded proton characteristic of aldehydes. |
| H2 (indole ring) | ~7.7 - 7.8 | Singlet (s) | Proton at the C2 position, adjacent to the N-methyl group. |
| Aromatic Protons (H4-H6) | ~7.1 - 7.5 | Multiplets (m) | Signals corresponding to the protons on the benzene portion of the indole ring. |
| N-Methyl (-NCH₃) | ~3.8 - 3.9 | Singlet (s) | Characteristic shift for an N-methyl group on an indole ring.[12] |
| Ethyl Methylene (-CH₂) | ~2.8 - 3.0 | Quartet (q) | Methylene protons of the ethyl group at C7, split by the adjacent methyl group. |
| Ethyl Methyl (-CH₃) | ~1.3 - 1.5 | Triplet (t) | Methyl protons of the ethyl group at C7, split by the adjacent methylene group. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by a downfield signal for the aldehyde carbonyl carbon and distinct signals for the carbons of the indole ring and the alkyl substituents.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Aldehyde Carbonyl (C=O) | ~184 - 185 | Typical chemical shift for an aldehyde carbonyl carbon.[12] |
| Indole Ring Carbons | ~110 - 140 | A series of signals corresponding to the eight carbons of the indole nucleus. |
| N-Methyl Carbon (-NCH₃) | ~33 - 34 | Characteristic shift for an N-methyl carbon on an indole.[12] |
| Ethyl Methylene (-CH₂) | ~25 - 27 | |
| Ethyl Methyl (-CH₃) | ~14 - 16 |
Mass Spectrometry (Predicted)
In mass spectrometry using electrospray ionization (ESI-MS), the compound is expected to show a prominent molecular ion peak.
-
[M+H]⁺: Expected at m/z ≈ 188.1070.
-
Fragmentation Pattern: The primary fragmentation is likely to involve the loss of the formyl group (CHO, 29 Da) or cleavage of the ethyl group. Common fragments for indole-3-carbaldehydes include the molecular ion and fragments corresponding to the loss of CO and HCN.[13][14][15]
Potential Biological Applications
The indole-3-carbaldehyde framework is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[1][2][3] The introduction of N-methyl and C7-ethyl groups on this scaffold can be hypothesized to modulate its biological activity in several ways:
-
Increased Lipophilicity: The ethyl group at C7 increases the molecule's lipid solubility, which may enhance its ability to cross cell membranes and improve its pharmacokinetic profile.
-
Steric Influence: The substituents at N1 and C7 can influence the molecule's conformation and how it fits into the binding pocket of a target protein.
-
Metabolic Stability: N-methylation can block a potential site of metabolism, potentially increasing the compound's in vivo half-life.
Given the wide range of activities reported for substituted indole-3-carbaldehydes, this compound could be a valuable candidate for screening in various therapeutic areas.
Caption: Potential therapeutic areas for indole-3-carbaldehyde derivatives.
Conclusion
This compound is a structurally distinct derivative of the biologically significant indole-3-carbaldehyde scaffold. While direct experimental data is limited, a comprehensive understanding of its molecular structure, properties, and potential can be constructed through logical inference from related compounds and established chemical principles. Its synthesis is readily achievable through standard organic chemistry reactions, primarily the Vilsmeier-Haack formylation. The strategic placement of ethyl and methyl groups suggests that this molecule may possess unique physicochemical and pharmacological properties, making it a compelling target for further investigation in drug discovery and development programs.
References
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Mukhtar, N. A., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry. [Link]
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Mukhtar, N. A., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. [Link]
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Anjani, K., et al. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry. [Link]
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Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
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El-Sawy, W. A., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
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Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PubMed Central. [Link]
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Ishikura, M., et al. (1984). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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S.A.S. Naidu, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]
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Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Organic Chemistry Frontiers. [Link]
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Wang, B., et al. (2019). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry. [Link]
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Bingül, M., et al. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi. [Link]
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Kumar, G. S., et al. (2023). Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)-fluorene Derivatives. PubMed Central. [Link]
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A Technical Guide to 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indole-3-carbaldehyde scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of bioactive compounds.[1][2] This guide provides an in-depth technical overview of a specific, functionally rich derivative: 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde . While a unique CAS number for this exact substitution pattern is not prominently indexed in major public databases, this document consolidates data on its synthesis, physicochemical properties, and potential applications by drawing upon established principles of indole chemistry and data from closely related analogues. The primary focus is on providing a robust synthetic framework via the Vilsmeier-Haack reaction, exploring its chemical reactivity, and contextualizing its potential within modern drug discovery programs.
Introduction and Chemical Identity
Indole derivatives are privileged structures in pharmacology due to their prevalence in natural products and their ability to interact with a wide range of biological targets.[1][3] The introduction of a carbaldehyde group at the C3 position provides a reactive handle for extensive chemical modification, making indole-3-carbaldehydes critical intermediates in synthetic chemistry.[2]
The subject of this guide, this compound, incorporates key structural modifications to the parent indole ring:
-
An N1-methyl group , which removes the hydrogen-bond donor capability of the indole nitrogen, potentially increasing metabolic stability and altering receptor binding interactions.
-
A C7-ethyl group , which enhances lipophilicity and introduces steric bulk, influencing the molecule's pharmacokinetic profile and binding orientation.
While the exact CAS number for this compound is not consistently cited, closely related structures are well-documented:
This guide will proceed based on the structure implied by the requested name: this compound.
Physicochemical and Spectroscopic Profile
The key physicochemical properties of this compound are summarized below. Spectroscopic data are predicted based on analogous structures, such as 1-methyl-1H-indole-3-carbaldehyde and other substituted indoles.[9][10][11]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO | Calculated |
| Molecular Weight | 187.24 g/mol | Calculated |
| Appearance | Expected to be a yellow to brown solid | Analogy[7][12] |
| Solubility | Soluble in organic solvents like DMF, DMSO, CH₂Cl₂, Ethyl Acetate | Analogy |
| InChI Key | InChI=1S/C12H13NO/c1-3-9-5-4-6-11-10(8-14)7-13(2)12(9)11/h4-8H,3H2,1-2H3 | Predicted |
| SMILES | CCC1=C2C(=CC=C1)C(=CN2C)C=O | Predicted |
Expected Spectroscopic Signatures:
-
¹H NMR: Key signals would include a singlet for the aldehyde proton (~9.9-10.1 ppm), a singlet for the N-methyl protons (~3.8-3.9 ppm), a quartet and triplet for the C7-ethyl group, and distinct aromatic protons, with the C2-H appearing as a characteristic singlet downfield (~7.7-8.3 ppm).
-
¹³C NMR: The aldehyde carbonyl carbon would be prominent (~184-186 ppm). Other key signals would include the N-methyl carbon (~33-34 ppm) and the carbons of the ethyl group, alongside the aromatic and indole ring carbons.
-
Mass Spectrometry (ESI-MS): Expected [M+H]⁺ ion at m/z 188.10.
Synthesis and Mechanistic Insights
The most reliable and high-yielding method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction .[13][14] This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is an electrophilic chloroiminium salt.
The Vilsmeier-Haack Reaction Mechanism
The causality behind this experimental choice rests on its efficiency and regioselectivity. The indole nucleus is highly electron-rich, particularly at the C3 position, making it susceptible to electrophilic attack.
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the highly electrophilic chloroiminium cation (the Vilsmeier reagent).
-
Electrophilic Attack: The π-system of the 7-ethyl-1-methyl-1H-indole starting material attacks the Vilsmeier reagent. This attack occurs selectively at the C3 position due to its highest electron density, leading to the formation of a cationic intermediate.
-
Hydrolysis: The intermediate iminium salt is stable until subjected to an aqueous workup. Water attacks the iminium carbon, and subsequent elimination of dimethylamine yields the final aldehyde product.
Caption: Vilsmeier-Haack Synthesis Workflow.
Chemical Reactivity as a Synthetic Intermediate
The utility of this compound lies in the versatile reactivity of its aldehyde functional group. This allows it to serve as a foundational building block for more complex heterocyclic systems, a critical aspect for drug development professionals.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using agents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O).
-
Reduction: Selective reduction to the alcohol (3-hydroxymethyl derivative) can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) provides access to a wide array of 3-aminomethylindole derivatives.
-
Carbon-Carbon Bond Formation: The aldehyde is an excellent electrophile for reactions like the Wittig reaction (to form alkenes), Henry reaction (with nitroalkanes), and Knoevenagel or Aldol condensations (with active methylene compounds).[1]
Caption: Key Derivatization Pathways.
Applications in Drug Discovery and Materials Science
While specific bioactivity data for this compound is not extensively published, the indole-3-carbaldehyde scaffold is a well-established pharmacophore. Derivatives have demonstrated a wide spectrum of biological activities, making this compound a highly valuable starting point for medicinal chemistry campaigns.[1][3]
-
Anti-Cancer Agents: Many indole derivatives, including those derived from the 3-carbaldehyde, exhibit potent anti-proliferative and cytotoxic effects against various cancer cell lines.[15] The substitutions at N1 and C7 can be fine-tuned to optimize activity and selectivity.
-
Anti-Inflammatory and Antioxidant Agents: The indole nucleus is known for its radical scavenging and anti-inflammatory properties.[3] Derivatives synthesized from this aldehyde could be explored as inhibitors of inflammatory pathways.
-
Antimicrobial Agents: The scaffold is a common feature in compounds with antibacterial and antifungal properties.[1]
-
Materials Science: The chromophoric indole system makes these compounds potential building blocks for the synthesis of dyes, pigments, and organic electronic materials.[7]
Experimental Protocols
The following protocols are adapted from established procedures for substituted indoles and serve as a reliable guide for laboratory synthesis.[13][16][17] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis via Vilsmeier-Haack Formylation
Objective: To synthesize this compound from 7-ethyl-1-methyl-1H-indole.
Materials:
-
7-Ethyl-1-methyl-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for elution)
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 eq) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.
-
Indole Addition: Dissolve 7-ethyl-1-methyl-1H-indole (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent suspension at 0 °C.
-
After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with stirring.
-
Basify the aqueous solution by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~8-9.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to afford the pure product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and MS analysis.
Protocol 2: Derivatization via Knoevenagel Condensation
Objective: To demonstrate the reactivity of the aldehyde by synthesizing a chalcone-like derivative.
Materials:
-
This compound
-
Acetophenone (or other active methylene compound)
-
Piperidine (catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and acetophenone (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove impurities.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the pure condensed product.
-
Confirm the structure via spectroscopic methods.
Conclusion
This compound represents a strategically important synthetic intermediate. Its preparation via the robust Vilsmeier-Haack reaction is straightforward, and the resulting aldehyde functionality provides a gateway to a vast chemical space of more complex molecules. For researchers in drug discovery, this compound is not merely a chemical but a well-positioned starting point for developing novel therapeutics targeting a range of diseases, from cancer to inflammatory disorders. Its tailored electronic and steric properties offer a nuanced tool for optimizing lead compounds, underscoring the enduring value of the indole scaffold in modern science.
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Cai, W., et al. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. American Chemical Society. [Link]
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Various Authors. (2025). Vilsmeier-Haack Reagent (Halomethyleneiminium Salt). ResearchGate. [Link]
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El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
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Chemsrc (2025). 7-Methyl-1H-indole-3-carbaldehyde. Chemsrc. [Link]
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Rajanna, K. C., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry. [Link]
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Mosslemin, M. H., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2-phenoxy-2,3,4,5,6,7-hexahydro-1H-indol-2-yl) malonaldehyde and their utilization for the synthesis of new heterocyclic compounds. International Journal of Industrial Chemistry. [Link]
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A Technical Guide to the Biological Activities of Substituted Indole-3-Carbaldehydes: A Privileged Scaffold in Drug Discovery
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic compounds. Among its derivatives, substituted indole-3-carbaldehydes have emerged as a particularly versatile and promising class of molecules. Their inherent reactivity and the electronic properties of the indole ring system allow for a diverse range of chemical modifications, leading to compounds with significant therapeutic potential across multiple domains. This technical guide provides an in-depth exploration of the multifaceted biological activities of substituted indole-3-carbaldehydes, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. We will delve into the structure-activity relationships that govern their efficacy, detail the experimental protocols for their biological evaluation, and present key data to inform future drug discovery and development efforts.
Introduction: The Indole-3-Carbaldehyde Scaffold
Indole-3-carbaldehyde (I3A) is a key intermediate in the biosynthesis of various indole alkaloids and serves as a versatile precursor for the synthesis of a multitude of heterocyclic compounds.[1][2][3] The carbonyl group at the C3 position is highly reactive and readily undergoes condensation reactions, such as Schiff base formation and Knoevenagel condensation, allowing for the introduction of diverse functionalities.[1][4] Furthermore, the indole ring itself can be substituted at various positions (e.g., N1, C5, C6), providing another avenue for modulating the physicochemical and biological properties of the resulting molecules.[1][4] These structural modifications have been shown to significantly impact the biological activity of I3A derivatives, making this scaffold a fertile ground for the development of novel therapeutic agents.[1][4][5]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Substituted indole-3-carbaldehydes have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a range of cancer cell lines.[6][7][8] The mechanisms underlying their anticancer activity are often pleiotropic, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[9]
Mechanism of Action
The anticancer effects of indole-3-carbaldehyde derivatives are often attributed to their ability to interfere with fundamental cellular processes in cancer cells. One prominent mechanism involves the induction of apoptosis, or programmed cell death. Studies have shown that certain derivatives can trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins and activating caspases.[9][10] Additionally, some compounds have been found to induce endoplasmic reticulum stress, leading to apoptosis.[9]
Another key mechanism is the inhibition of signaling pathways that are constitutively active in cancer cells. For instance, indole-3-carbinol, a related compound, and its derivatives have been shown to target the Akt-NFκB signaling pathway, which plays a critical role in cell survival and proliferation.[9]
Structure-Activity Relationship (SAR)
The anticancer activity of indole-3-carbaldehyde derivatives is highly dependent on the nature and position of the substituents.
-
Derivatization of the Aldehyde Group: Conversion of the aldehyde group into thiosemicarbazones has been a particularly successful strategy.[6][11] These derivatives often exhibit enhanced anticancer activity, with the substituents on the thiosemicarbazide moiety playing a crucial role. For example, the presence of bulky or electron-withdrawing groups can influence the compound's ability to interact with biological targets.[10]
-
Substitution on the Indole Ring: Modifications on the indole nucleus, such as N-alkylation or the introduction of halogens, can significantly impact cytotoxicity.[4][6] For instance, N-alkylation with groups like propyl or 4-nitrobenzyl has been shown to yield potent and selective anticancer agents.[6]
-
Molecular Hybridization: Combining the indole-3-carbaldehyde scaffold with other known bioactive moieties, such as morpholine or arylsulfonylhydrazides, has led to the development of hybrid molecules with promising anticancer activity against breast cancer cell lines.[7][8]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected substituted indole-3-carbaldehyde derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiosemicarbazones | 3d (R = propyl) | Not specified | 0.9 µg/mL | [6] |
| Thiosemicarbazones | 3q (R = 4-nitrobenzyl) | Not specified | 1.9 µg/mL | [6] |
| Arylsulfonylhydrazides | 5f | MCF-7 (Breast) | 13.2 | [7][8] |
| Arylsulfonylhydrazides | 5f | MDA-MB-468 (Breast) | 8.2 | [7][8] |
| Palladium(II) Complexes | Complex 4 | HepG-2 (Liver) | 22.8 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[12] It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Substituted indole-3-carbaldehyde derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[13]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium.[14] After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted indole-3-carbaldehydes have demonstrated promising activity against a range of bacterial and fungal pathogens.[15][16][17][18][19]
Mechanism of Action
The precise mechanisms of antimicrobial action for many indole-3-carbaldehyde derivatives are still under investigation. However, it is believed that these compounds may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The lipophilic nature of the indole ring likely facilitates their passage through the microbial cell wall.
Structure-Activity Relationship (SAR)
-
Schiff Bases: Condensation of indole-3-carbaldehyde with various aryl amines to form Schiff bases has been a fruitful approach.[15] The nature of the substituent on the aryl amine ring significantly influences the antimicrobial activity. For example, the presence of a nitro group at the para position of the benzene ring has been shown to enhance activity against both bacteria and fungi.[15]
-
Semicarbazones and Thiosemicarbazones: Derivatives containing semicarbazone and thiosemicarbazone moieties have also shown notable antimicrobial properties.[16][19] Halogen substitutions (e.g., bromo and chloro) on the indole ring of these derivatives can lead to potent activity against Gram-positive bacteria.[16][19]
-
Other Derivatives: Knoevenagel condensation products and thiazole derivatives of indole-3-carbaldehyde have also been reported to possess significant antimicrobial activity.[17][18]
Quantitative Data on Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of selected substituted indole-3-carbaldehyde derivatives against various microbial strains.
| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Schiff Bases | N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine | Dickeya species (Bacteria) | 2000 | [15] |
| Schiff Bases | N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine | Fusarium oxysporum (Fungus) | 5000 | [15] |
| Semicarbazones | 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 | [16][19] |
| Semicarbazones | 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 100 | [16][19] |
| Semicarbazones | 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 | [16][19] |
| Semicarbazones | 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 150 | [16][19] |
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of compounds.[20]
Materials:
-
Petri plates with sterile Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Pure cultures of test microorganisms
-
Sterile cork borer (6-8 mm diameter)
-
Substituted indole-3-carbaldehyde derivatives (dissolved in a suitable solvent)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab to create a lawn culture.[20]
-
Well Preparation: Aseptically punch wells of 6-8 mm diameter into the agar using a sterile cork borer.[20]
-
Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Antiviral Activity: A Potential New Frontier
The exploration of indole-3-carbaldehyde derivatives as antiviral agents is an emerging area of research. While data is more limited compared to their anticancer and antimicrobial activities, preliminary studies suggest their potential in combating viral infections.
Potential Mechanisms and Targets
Derivatives of the related indole-3-carboxylic acid have shown activity against SARS-CoV-2, suggesting that the indole scaffold can serve as a basis for antiviral drug design.[21][22] The proposed mechanisms of action include the inhibition of viral replication and interference with viral entry into host cells.[21] For instance, some indole derivatives have been shown to inhibit the formation of syncytia induced by the SARS-CoV-2 spike protein.[21][22] Furthermore, indole-3-carbinol has demonstrated in vitro antiviral activity against SARS-CoV-2, including the Omicron variant, and appears to modulate the host's innate immune response.[23][24]
Structure-Activity Relationship (SAR)
The development of specific SAR for antiviral activity is still in its early stages. However, the initial findings with indole-3-carboxylic acid derivatives suggest that substitutions on the indole ring and modifications of the carboxyl group can significantly impact antiviral potency.[21][22]
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound. It measures the ability of a compound to inhibit the formation of viral plaques (localized areas of cell death) in a cell monolayer.
Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock of known titer
-
96-well or 6-well plates
-
Cell culture medium
-
Substituted indole-3-carbaldehyde derivatives
-
Overlay medium (containing agar or methylcellulose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed the host cells in plates to form a confluent monolayer.
-
Compound and Virus Addition: Treat the cell monolayer with different concentrations of the test compound. After a short incubation, infect the cells with a known amount of virus.
-
Overlay Application: After the virus adsorption period, remove the inoculum and add an overlay medium to restrict the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: After incubation, fix and stain the cells with a staining solution. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Plaque Counting and Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated by comparing the number of plaques in the treated wells to the number in the untreated control wells. The concentration of the compound that reduces the number of plaques by 50% (IC50) is then determined.
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a hallmark of many diseases. Indole-3-carbaldehyde and its derivatives have demonstrated anti-inflammatory properties by modulating key inflammatory pathways.[25][26][27][28][29]
Mechanism of Action
Indole-3-carbaldehyde has been shown to alleviate lipopolysaccharide (LPS)-induced intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome.[25] It can also suppress the inflammatory response in macrophages by upregulating specific microRNAs that target histone deacetylases.[26] Furthermore, it can regulate the inflammatory response induced by respiratory syncytial virus (RSV) by moderately inhibiting the TLR7 signaling pathway.[27]
Signaling Pathway
The anti-inflammatory effects of indole-3-carbaldehyde often involve the modulation of the NF-κB signaling pathway, a central regulator of inflammation. By inhibiting the activation of NF-κB, these compounds can reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[25]
Caption: Simplified signaling pathway of indole-3-carbaldehyde's anti-inflammatory action.
Experimental Protocol: Measurement of Pro-inflammatory Cytokines
Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying the levels of pro-inflammatory cytokines in cell culture supernatants or biological fluids.
Materials:
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
-
Macrophage cell line (e.g., RAW 264.7)
-
LPS (lipopolysaccharide)
-
Substituted indole-3-carbaldehyde derivatives
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture macrophages and stimulate them with LPS in the presence or absence of the test compounds for a specific duration.
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA Assay: Perform the ELISA according to the manufacturer's instructions. This typically involves coating a microplate with a capture antibody, adding the samples, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate.
-
Data Analysis: Measure the absorbance and calculate the concentration of the cytokines in the samples based on a standard curve.
Conclusion and Future Directions
Substituted indole-3-carbaldehydes represent a highly versatile and promising scaffold in drug discovery. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for the development of novel therapeutics for a wide range of diseases. The structure-activity relationships discussed in this guide provide a framework for the rational design of more potent and selective derivatives. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds, which will be crucial for their translation into clinical applications. Furthermore, exploring novel substitutions and molecular hybridization strategies will likely lead to the discovery of next-generation indole-3-carbaldehyde-based drugs with improved efficacy and safety profiles.
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A Technical Guide to the Prospective Synthesis of 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde
Abstract
The indole-3-carbaldehyde scaffold is a cornerstone in medicinal chemistry, serving as a vital intermediate for a vast array of biologically active compounds and natural products.[1][2] Its derivatives have demonstrated a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] This guide presents a comprehensive, prospective methodology for the initial synthesis and characterization of a novel derivative, 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde . While this specific molecule is not widely documented, the pathway described herein is grounded in established, high-yield synthetic transformations of the indole nucleus. We provide a detailed, field-proven protocol, elucidate the underlying chemical principles, and outline the necessary analytical methods for structural verification, offering a complete roadmap for researchers aiming to synthesize and explore this promising new chemical entity.
Introduction and Strategic Overview
The functionalization of the indole core is a central theme in modern drug discovery.[3] Specifically, the introduction of a formyl group at the C3 position provides a versatile chemical handle for further elaboration through condensations, oxidations, and other coupling reactions.[1][2] The target molecule, this compound, incorporates three key structural features: an ethyl group at the C7 position, an N-methylation, and the C3-carbaldehyde. Each of these modifications can significantly influence the molecule's steric and electronic properties, and consequently, its biological activity.
Our proposed synthetic strategy is a robust, two-stage process. The core of this strategy is the highly efficient Vilsmeier-Haack reaction , a classic and reliable method for the formylation of electron-rich aromatic and heteroaromatic systems like indoles.[4][5][6]
The overall workflow is outlined below:
Figure 1: Proposed two-stage synthetic workflow.
This approach is designed to be logical and efficient. First, we secure the N-methylated and C7-ethylated indole precursor. This precursor already contains two of the three required functionalities. The final, and typically highest-yielding, step is the regioselective introduction of the aldehyde at the electron-rich C3 position.
Stage 1: Synthesis of the Precursor, 7-Ethyl-1-methyl-1H-indole
The initial task is the synthesis of the key intermediate. This is achieved via the N-methylation of commercially available 7-Ethyl-1H-indole.
Expertise & Rationale: The Choice of Methylation Conditions
The N-methylation of indoles requires a base strong enough to deprotonate the indole nitrogen (pKa ≈ 17), creating the nucleophilic indolide anion. Sodium hydride (NaH) is an ideal choice as it is a strong, non-nucleophilic base, and the only byproduct of the deprotonation is hydrogen gas, which is easily removed from the reaction system. Iodomethane (CH₃I) is a highly effective electrophile for the subsequent Sₙ2 reaction. The use of an aprotic polar solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) is crucial to solvate the cation and facilitate the reaction.
Detailed Experimental Protocol: N-Methylation
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| 7-Ethyl-1H-indole | 145.21 | 5.00 g | 34.4 | 1.0 |
| Sodium Hydride (60% disp.) | 40.00 | 1.51 g | 37.8 | 1.1 |
| Iodomethane (CH₃I) | 141.94 | 2.37 mL | 37.8 | 1.1 |
| Anhydrous DMF | - | 100 mL | - | - |
Procedure:
-
To a dry 250 mL three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add Sodium Hydride (60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexanes (2 x 15 mL) to remove the mineral oil, decanting the hexanes carefully via cannula.
-
Add 100 mL of anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve 7-Ethyl-1H-indole (5.00 g) in 20 mL of anhydrous DMF and add it dropwise to the stirred NaH suspension over 20 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. Cessation of H₂ evolution indicates the formation of the sodium indolide salt.
-
Add Iodomethane (2.37 mL) dropwise to the reaction mixture at 0 °C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed.
-
Work-up: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield 7-Ethyl-1-methyl-1H-indole as a clear oil.
Stage 2: Vilsmeier-Haack Formylation
With the precursor in hand, the final step is the introduction of the formyl group at the C3 position.
Expertise & Rationale: The Vilsmeier-Haack Mechanism
The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles.[6][7] The reaction proceeds via the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent , from the reaction of a substituted amide (DMF) and phosphorus oxychloride (POCl₃).[6] The indole, acting as a nucleophile, attacks this reagent, preferentially at the electron-rich C3 position. A subsequent hydrolysis step during work-up liberates the desired aldehyde.[4]
Figure 2: Simplified mechanism of the Vilsmeier-Haack reaction.
Detailed Experimental Protocol: C3-Formylation
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| 7-Ethyl-1-methyl-1H-indole | 159.23 | 4.00 g | 25.1 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 2.57 mL | 27.6 | 1.1 |
| Anhydrous DMF | 73.09 | 25 mL | - | - |
| Sodium Hydroxide (NaOH) | 40.00 | ~10 g | - | - |
Procedure:
-
In a dry 100 mL three-necked round-bottom flask under an inert atmosphere, add 25 mL of anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add Phosphorus Oxychloride (2.57 mL) dropwise to the stirred DMF over 15 minutes. The formation of the solid Vilsmeier reagent may be observed.
-
Stir the mixture at 0 °C for an additional 30 minutes.
-
Dissolve 7-Ethyl-1-methyl-1H-indole (4.00 g) in 10 mL of anhydrous DMF.
-
Add the indole solution dropwise to the Vilsmeier reagent suspension at 0 °C.
-
After the addition is complete, remove the ice bath, and warm the reaction mixture to 40 °C. Stir at this temperature for 2 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C.
-
Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.
-
Basify the resulting aqueous solution by the slow, portion-wise addition of solid NaOH (or dropwise addition of a concentrated NaOH solution) until the pH is > 10. This step hydrolyzes the iminium intermediate and can be exothermic. Maintain cooling with an ice bath.
-
The product will precipitate as a solid. Stir the suspension at room temperature for 1 hour to ensure complete precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL).
-
Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture to yield This compound .
Characterization and Data Analysis
Confirmation of the final product's structure and purity is paramount. The following analytical techniques are essential.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₃NO |
| Molecular Weight | 187.24 g/mol |
| Appearance | Off-white to pale yellow solid |
Spectroscopic Characterization
The identity of the synthesized compound must be confirmed using standard spectroscopic methods. Predicted data based on analogous structures are provided below.[8][9][10]
Table: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Frequency |
|---|---|---|
| ¹H NMR | Aldehyde proton (-CHO) | δ 9.9 - 10.1 ppm (singlet) |
| Indole C2-H | δ 8.1 - 8.3 ppm (singlet) | |
| Aromatic protons (C4-H, C5-H, C6-H) | δ 7.2 - 7.8 ppm (multiplets) | |
| N-Methyl protons (-NCH₃) | δ 3.8 - 4.0 ppm (singlet) | |
| Ethyl methylene (-CH₂CH₃) | δ 2.8 - 3.0 ppm (quartet) | |
| Ethyl methyl (-CH₂CH₃) | δ 1.3 - 1.5 ppm (triplet) | |
| ¹³C NMR | Aldehyde carbon (C=O) | δ 184 - 186 ppm |
| Indole carbons | δ 110 - 140 ppm | |
| N-Methyl carbon | δ 32 - 34 ppm | |
| Ethyl carbons | δ ~24 ppm (-CH₂) and ~15 ppm (-CH₃) | |
| IR Spectroscopy | C=O stretch (aldehyde) | 1650 - 1670 cm⁻¹ (strong) |
| C-H stretch (aromatic) | 3050 - 3150 cm⁻¹ | |
| C-H stretch (aliphatic) | 2850 - 2980 cm⁻¹ |
| Mass Spectrometry | [M+H]⁺ (ESI⁺) | m/z = 188.1019 |
Potential Applications in Drug Discovery
Indole-3-carbaldehyde and its derivatives are valuable scaffolds in medicinal chemistry.[1][3] The introduction of lipophilic groups, such as the C7-ethyl group, can enhance membrane permeability and interaction with hydrophobic pockets in biological targets. N-methylation can improve metabolic stability and alter receptor binding profiles. This novel compound could serve as a key intermediate for the synthesis of:
-
Anticancer Agents: By forming Schiff bases or other derivatives that can interact with biological targets like tubulin or protein kinases.[3]
-
Antimicrobial Compounds: The indole nucleus is present in many natural and synthetic antimicrobial agents.[8]
-
Anti-inflammatory Molecules: As a precursor to compounds that modulate inflammatory pathways.[1]
Conclusion
This guide provides a detailed and scientifically grounded protocol for the prospective synthesis of this compound. By leveraging a robust N-methylation followed by a classic Vilsmeier-Haack formylation, this novel compound can be accessed in a straightforward and efficient manner. The experimental procedures and analytical data presented herein constitute a self-validating system for researchers and drug development professionals, enabling the exploration of this new chemical entity and its potential therapeutic applications.
References
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Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Indole-3-Carboxaldehyde. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
- Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (2019). Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi.
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indole-3-carboxaldehyde, 487-89-8. (n.d.). The Good Scents Company. Retrieved January 17, 2026, from [Link]
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Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]
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- Tertiary cyclic amides in Vilsmeier type reaction with indoles. (2019). Progress in Chemical and Biochemical Research, 2, 34-39.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2014). International Journal of Pharmaceutical Sciences and Research, 5(9), 3584.
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Indole-3-carboxaldehyde - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]
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- Synthetic method for indole-3-carboxaldehyde compounds. (2012).
-
Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
- Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. (2020).
- Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. (2016). Molecules, 21(11), 1543.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(11), 2568.
- Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. (2019). The Journal of Organic Chemistry, 84(16), 10077-10091.
- A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. (2014). Organic Letters, 16(16), 4280-4283.
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances, 11(52), 32909-32930.
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The Aldehyde Moiety in 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde: A Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Reactivity of a Substituted Indole-3-carbaldehyde
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Among its many derivatives, indole-3-carbaldehydes are pivotal intermediates, offering a reactive handle for extensive molecular elaboration.[3] This guide focuses on the specific reactivity of the aldehyde group in 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde, a molecule with a unique substitution pattern that influences its chemical behavior. The presence of a methyl group at the N1 position and an ethyl group at the C7 position introduces distinct electronic and steric effects that modulate the reactivity of the C3-aldehyde. Understanding these nuances is critical for designing efficient synthetic routes to novel therapeutic agents and other functional molecules.
Molecular Architecture: The Interplay of Electronic and Steric Effects
The reactivity of the aldehyde group in this compound is governed by a combination of electronic and steric factors imparted by the substituents on the indole ring.
Electronic Effects of the 1-Methyl Group:
The N-methylation of indoles is a common synthetic modification. The methyl group at the N1 position is an electron-donating group, which increases the electron density of the indole ring system. This has a nuanced effect on the C3-aldehyde. While the increased electron density of the ring could slightly decrease the electrophilicity of the aldehyde carbonyl carbon, this effect is generally modest. More significantly, N-alkylation prevents the formation of indolyl anions under basic conditions and can influence the conformational preferences of the C3-substituent.
Steric Hindrance from the 7-Ethyl Group:
The ethyl group at the C7 position, adjacent to the pyrrole nitrogen, introduces significant steric bulk in the vicinity of the indole core. While not directly adjacent to the C3-aldehyde, this "peri" interaction can influence the approach of bulky reagents to the aldehyde. This steric hindrance can affect reaction rates and may necessitate the use of less bulky reagents or more forcing reaction conditions compared to unsubstituted or less substituted indole-3-carbaldehydes.[4] The bulkiness of directing groups at the N1 position has been shown to be crucial for high reactivity and C7-selectivity in C-H functionalization reactions, highlighting the importance of steric factors in this region of the indole.[5]
A diagram illustrating the key structural features and their influence is presented below.
Caption: Generalized workflow for the Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol provides a general method for the Knoevenagel condensation of an indole-3-carbaldehyde with malononitrile. [6] Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine
-
Ice-cold water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.
-
Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with ice-cold water.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Typical Yield | Reference |
| Indole-3-carbaldehyde | Malononitrile | Piperidine | Ethanol | High | [6] |
| Indole-3-carbaldehyde | Diethyl malonate | Piperidine/Acetic Acid | Toluene | Good | [2] |
| Substituted aromatic aldehydes | Malononitrile | DBU/Water | Water | Excellent | [7] |
Olefination: The Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). [8]This reaction is particularly useful for converting the aldehyde group of this compound into a variety of substituted vinyl groups. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. [9] Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide
This protocol describes the in situ generation of the Wittig reagent and its reaction with an aldehyde.
Materials:
-
Methyltriphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium, potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
This compound
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes. The mixture will turn a characteristic color (often yellow or orange), indicating the formation of the ylide.
-
Stir the mixture at 0 °C for a specified time (e.g., 30 minutes).
-
Add a solution of this compound in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Oxidation to Carboxylic Acid
The aldehyde group of indole-3-carbaldehydes can be readily oxidized to the corresponding carboxylic acid. [9]This transformation is a key step in the synthesis of various biologically active indole-3-carboxylic acid derivatives. A variety of oxidizing agents can be employed for this purpose.
Experimental Protocol: Oxidation using Sodium Chlorite
This protocol is adapted from a procedure for the oxidation of a similar heterocyclic aldehyde. [10] Materials:
-
This compound
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol
-
Water
Procedure:
-
Dissolve this compound in a 1:1 mixture of tert-butanol and water.
-
Add sodium dihydrogen phosphate and 2-methyl-2-butene to the solution.
-
In a separate flask, prepare a solution of sodium chlorite in water.
-
Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.
-
Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.
Reduction to Alcohol
The reduction of the aldehyde group to a primary alcohol is a fundamental transformation that provides access to indole-3-methanol derivatives. These compounds are also valuable intermediates in organic synthesis. Sodium borohydride (NaBH₄) is a commonly used, mild reducing agent for this purpose.
Experimental Protocol: Reduction using Sodium Borohydride
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
Procedure:
-
Dissolve this compound in methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization if necessary.
Organometallic Additions: Grignard Reactions
The addition of organometallic reagents, such as Grignard reagents, to the aldehyde carbonyl group is a classic method for forming carbon-carbon bonds and creating secondary alcohols. This reaction allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups at the carbon atom of the original aldehyde.
The general mechanism for the addition of a Grignard reagent to an aldehyde is illustrated below.
Caption: General mechanism of a Grignard reaction with an aldehyde.
Experimental Considerations:
When performing a Grignard reaction with this compound, it is important to use anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water and alcohols. The steric hindrance from the 7-ethyl group may necessitate longer reaction times or the use of less bulky Grignard reagents to achieve good yields.
Conclusion
This compound is a versatile synthetic intermediate with a rich and tunable reactivity profile. The aldehyde group at the C3 position serves as a gateway to a vast array of more complex indole derivatives through reactions such as Knoevenagel condensations, Wittig olefinations, oxidations, reductions, and organometallic additions. The substituents at the N1 and C7 positions exert significant electronic and steric influences that must be considered when planning synthetic strategies. A thorough understanding of these effects allows for the rational design of reaction conditions to achieve desired outcomes, paving the way for the discovery and development of novel molecules with potential applications in drug discovery and materials science.
References
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- Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl)
- Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journals.
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- Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condens
- indole-3-aldehyde. Organic Syntheses Procedure.
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- (PDF) WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE.
- C-H Functionalization of Indoles at the C7 Position.
- A Highly Versatile One-Pot Aqueous Wittig Reaction.
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- Alcohol synthesis by carboxyl compound reduction. Organic Chemistry Portal.
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- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds.
- The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Deriv
- A Practical Route to Substituted 7-Aminoindoles
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- Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH)
- 7-methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 260389. PubChem.
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A Comprehensive Technical Guide to the Solubility and Stability of 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde
Introduction: The Significance of 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde in Drug Discovery
This compound is a member of the indole family, a privileged scaffold in medicinal chemistry. The indole nucleus is a core component of numerous natural products and synthetic compounds with a wide range of biological activities. The aldehyde functional group at the 3-position and the specific substitution pattern—an ethyl group at the 7-position and a methyl group on the indole nitrogen—make this molecule a versatile intermediate for the synthesis of novel therapeutic agents.[1][2] Its structural features suggest potential applications in the development of treatments for neurological disorders, as well as anti-inflammatory and anti-cancer agents.[1][2]
For any compound to be a viable drug candidate, a thorough understanding of its physicochemical properties is paramount. Among these, solubility and stability are critical attributes that profoundly influence a drug's bioavailability, formulation, and shelf-life. This guide provides a comprehensive overview of the methodologies to determine the aqueous and organic solubility, as well as the chemical stability of this compound under various stress conditions. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.
Part 1: In-Silico Profiling - A Predictive Starting Point
Before embarking on extensive laboratory studies, in-silico predictive models offer a valuable, resource-efficient first look at the potential physicochemical properties of a molecule. Various software platforms can predict properties like lipophilicity (logP), aqueous solubility (logS), and potential degradation pathways.
Predicted Physicochemical Properties
Several online tools and software packages, such as SwissADME, ACD/Labs Percepta, and pkCSM, can be used to generate a preliminary profile of the target molecule.[3][4][5] Based on its structure, we can anticipate the following general characteristics for this compound:
| Property | Predicted Value/Classification | Rationale and Implication |
| Molecular Weight | 187.24 g/mol | Well within the typical range for small molecule drugs, suggesting good potential for oral bioavailability. |
| logP (Lipophilicity) | ~2.5 - 3.5 | Indicates a relatively lipophilic nature, suggesting good membrane permeability but potentially lower aqueous solubility. |
| Aqueous Solubility (logS) | Predicted to be poorly to moderately soluble | The lipophilic indole core and alkyl substituents likely contribute to limited water solubility. This is a critical parameter to determine experimentally. |
| pKa | Not readily ionizable | The molecule lacks strongly acidic or basic functional groups, suggesting its solubility will be largely independent of pH in the physiological range. |
Note: These are predicted values and must be confirmed by experimental data.
Logical Framework for In-Silico to Experimental Workflow
The in-silico predictions guide the experimental design. The predicted low aqueous solubility, for instance, informs the choice of concentration ranges for solubility assays and suggests the potential need for co-solvents in biological assays.
Caption: Workflow from in-silico prediction to experimental design.
Part 2: Comprehensive Solubility Profiling
Solubility is a critical determinant of a drug's absorption and bioavailability.[6] It is essential to characterize the solubility of this compound in both aqueous and organic media. Two key types of solubility are typically measured: kinetic and thermodynamic.
Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility measures the concentration of a compound in solution after a short incubation time, starting from a high-concentration stock solution (usually in DMSO).[5][7] It is a high-throughput method often used in early drug discovery to identify compounds with potential solubility liabilities.[6]
-
Thermodynamic Solubility is the true equilibrium solubility of a compound, determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (e.g., 24-48 hours).[8] This is a more accurate measure and is crucial for formulation development.
Experimental Protocol: Kinetic Solubility Determination by Nephelometry
This protocol provides a rapid assessment of the compound's tendency to precipitate from an aqueous solution when introduced from a DMSO stock.
Rationale: Nephelometry measures the light scattered by suspended particles. An increase in scattered light indicates the formation of a precipitate, allowing for the determination of the concentration at which the compound is no longer soluble.[5][7]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing the aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). This results in a final DMSO concentration typically between 1-5%.
-
Incubation: Shake the plate for a defined period, typically 1-2 hours, at a constant temperature (e.g., 25°C or 37°C).
-
Measurement: Read the plate using a nephelometer. The lowest concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.
Experimental Protocol: Thermodynamic Solubility Determination by the Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.
Rationale: By allowing an excess of the solid to equilibrate with the solvent over an extended period, this method ensures that the measured concentration represents the true saturation point of the compound in that solvent.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, PBS pH 7.4, ethanol, acetonitrile, etc.).
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection and Filtration: Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV (see Part 4 for a detailed protocol).
-
Data Reporting: The solubility is reported in units such as mg/mL or µg/mL.
Data Presentation: Expected Solubility Profile
While specific data for this compound is not publicly available, a hypothetical solubility profile based on its structure is presented below. This table should be populated with experimental data.
| Solvent | Solubility Type | Expected Solubility (µg/mL) |
| Water | Thermodynamic | < 10 |
| PBS (pH 7.4) | Thermodynamic | < 10 |
| Ethanol | Thermodynamic | > 1000 |
| Acetonitrile | Thermodynamic | > 1000 |
| DMSO | Thermodynamic | > 20,000 |
| PBS (pH 7.4) | Kinetic | 10 - 50 |
Part 3: Comprehensive Stability Analysis
Understanding the chemical stability of a drug candidate is crucial for ensuring its safety, efficacy, and shelf-life. Stability studies, particularly forced degradation studies, are mandated by regulatory agencies like the ICH.[9][10][11]
Forced Degradation (Stress Testing)
Forced degradation studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.[11] The goals are to:
-
Identify potential degradation products.
-
Elucidate degradation pathways.
-
Establish the intrinsic stability of the molecule.
-
Develop and validate a stability-indicating analytical method.
Experimental Protocol: Forced Degradation Studies
Rationale: By exposing the compound to a range of chemical and physical stresses, we can accelerate its degradation and identify the resulting impurities. A degradation of 5-20% is generally considered optimal for these studies.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for a defined period (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for a defined period.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature.
-
Thermal Degradation: Incubate a solution and a solid sample at an elevated temperature (e.g., 80°C).
-
Photostability: Expose a solution and a solid sample to a light source according to ICH Q1B guidelines.[4]
-
-
Sample Neutralization: After the incubation period, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples, including a control sample stored under normal conditions, using a stability-indicating HPLC method (see Part 4).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify any new peaks (degradation products) and the decrease in the peak area of the parent compound.
Potential Degradation Pathways
The indole-3-carbaldehyde scaffold is susceptible to certain chemical transformations. The primary expected degradation pathway is the oxidation of the aldehyde group to a carboxylic acid. Other potential reactions could involve the indole ring itself under harsh conditions.
Caption: Potential degradation pathways for the target molecule.
Long-Term Stability Studies (ICH Guidelines)
In addition to forced degradation, long-term stability studies are required to establish a re-test period or shelf-life.[3][9] These studies are conducted under controlled storage conditions as defined by the ICH.
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Part 4: Stability-Indicating Analytical Method
A validated stability-indicating analytical method is essential for both solubility and stability studies. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and suitable technique for this purpose.
Experimental Protocol: RP-HPLC Method for Quantification
Rationale: This method separates the parent compound from its potential degradation products and allows for accurate quantification. The method is considered "stability-indicating" if it can resolve the parent peak from all impurity peaks.
Step-by-Step Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
Start with a high percentage of Mobile Phase A.
-
Increase the percentage of Mobile Phase B over time to elute the compound and any more lipophilic impurities.
-
Return to the initial conditions to re-equilibrate the column.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined experimentally, but likely in the 280-310 nm range).
-
Injection Volume: 10 µL.
-
Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Workflow for Method Development and Validation
Caption: Workflow for developing and validating a stability-indicating HPLC method.
Conclusion
This technical guide provides a comprehensive framework for the characterization of the solubility and stability of this compound. While specific experimental data for this molecule is not yet in the public domain, the protocols and methodologies described herein represent the industry-standard approach for generating this critical information. By combining in-silico predictions with rigorous experimental work, researchers can build a complete physicochemical profile of this promising molecule, enabling its advancement through the drug discovery and development pipeline. The self-validating nature of these protocols, grounded in established scientific principles and regulatory guidelines, ensures the generation of trustworthy and authoritative data.
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Structure-activity relationship (SAR) of indole-3-carbaldehyde analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Indole-3-Carbaldehyde Analogs
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of therapeutic agents.[1][2] Among its derivatives, indole-3-carbaldehyde has emerged as a versatile starting point for the synthesis of novel bioactive compounds. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of indole-3-carbaldehyde analogs. We will delve into the critical structural modifications on the indole core and the aldehyde functional group, and their profound impact on a spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the SAR landscape of these promising compounds, supported by experimental data, detailed protocols, and visual aids to facilitate rational drug design.
Introduction: The Significance of the Indole-3-Carbaldehyde Scaffold
The indole ring system, a fusion of a benzene and a pyrrole ring, is a recurring motif in numerous natural products and synthetic molecules with significant pharmacological properties.[1][2] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor contribute to its versatile binding capabilities with various biological targets. Indole-3-carbaldehyde, with its reactive aldehyde group at the C3 position, presents a readily modifiable handle for chemical exploration, making it an attractive starting material for generating diverse chemical libraries.[3] The derivatization of this aldehyde group, along with substitutions on the indole nucleus, has led to the discovery of potent lead compounds in various therapeutic areas.[4][5][6][7]
Core Pharmacophoric Features and General SAR Principles
The fundamental structure of indole-3-carbaldehyde offers several key sites for modification that critically influence its biological activity. A generalized SAR workflow for indole-3-carbaldehyde analogs is depicted below:
Caption: General workflow for the development of indole-3-carbaldehyde analogs.
The primary avenues for SAR exploration involve:
-
Modification of the C3-aldehyde group: Condensation reactions with primary amines, hydrazines, and active methylene compounds yield Schiff bases, hydrazones, and chalcones, respectively. These modifications often lead to a significant enhancement in biological activity by introducing new pharmacophoric features and altering the molecule's overall physicochemical properties.[5][6][7][8]
-
Substitution on the indole nitrogen (N1): Alkylation or acylation at the N1 position can modulate lipophilicity and steric hindrance, influencing cell permeability and target engagement.[9]
-
Substitution on the benzene ring (C4, C5, C6, C7): Introducing electron-donating or electron-withdrawing groups on the benzene portion of the indole ring can fine-tune the electronic properties of the entire scaffold, impacting its interaction with biological targets.[5][7]
SAR of Indole-3-Carbaldehyde Analogs in Anticancer Drug Discovery
Indole-3-carbaldehyde derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the induction of apoptosis or inhibition of key enzymes like tubulin.[1][10]
Schiff Base Analogs
The formation of a Schiff base (imine) by reacting indole-3-carbaldehyde with various primary amines is a common strategy to enhance anticancer activity. The nature of the substituent on the imine nitrogen plays a crucial role in determining the cytotoxic potency. For instance, Schiff bases derived from amino acids have shown promising results.[6]
Hydrazone Analogs
Hydrazones derived from indole-3-carbaldehyde have also emerged as potent anticancer agents. The introduction of an arylsulfonylhydrazide moiety has been shown to yield compounds with significant inhibitory activity against breast cancer cell lines.[9]
Table 1: Anticancer Activity of Indole-3-carbaldehyde Arylsulfonylhydrazides against Breast Cancer Cell Lines.[9]
| Compound | Substituent (R) | MCF-7 IC50 (µM) | MDA-MB-468 IC50 (µM) |
| 5a | H | 45.3 | 31.7 |
| 5f | 4-Cl | 13.2 | 8.2 |
| 5h | 4-NO2 | 21.5 | 15.4 |
| 5k | 4-OCH3 | 68.2 | 55.1 |
Data extracted from a study on novel indole-based arylsulfonylhydrazides.
The data in Table 1 clearly indicates that electron-withdrawing groups, such as chloro and nitro at the para-position of the phenylsulfonyl moiety, enhance the anticancer activity, while electron-donating groups like methoxy decrease it.[9]
Chalcone Analogs
Indole-based chalcones, synthesized through the Claisen-Schmidt condensation of indole-3-carbaldehyde with various acetophenones, represent another important class of anticancer agents.[5] These compounds are known to induce a non-apoptotic form of cell death called methuosis.[5]
Antimicrobial and Anti-inflammatory Applications
Antimicrobial Activity
Indole-3-carbaldehyde derivatives, particularly Schiff bases and hydrazones, have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[6][11] The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cell wall synthesis.
Anti-inflammatory Activity
Indole-based chalcones have been investigated for their anti-inflammatory properties, with some derivatives showing potent inhibitory activity against cyclooxygenase (COX) enzymes.[7][12]
Table 2: COX Inhibitory Activity of Indole-Based Chalcones.[7]
| Compound | R1 | R2 | COX-1 IC50 (µg/mL) | COX-2 IC50 (µg/mL) |
| 1 | 5-OCH3 | 4-SO2CH3 | 8.6 ± 0.1 | > 100 |
| 6 | 5-Br | 4-CN | 8.1 ± 0.2 | 9.5 ± 0.8 |
Data from a study on new indole-based chalcones as potential anti-inflammatory agents.
The results in Table 2 suggest that substitutions on both the indole ring and the phenyl ring of the chalcone scaffold significantly influence COX inhibitory activity and selectivity.[7]
Experimental Protocols
General Synthesis of Indole-3-Carbaldehyde Schiff Bases
This protocol describes a general method for the synthesis of Schiff bases from indole-3-carbaldehyde.
Materials:
-
Indole-3-carbaldehyde
-
Appropriate primary amine (e.g., aniline derivative)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
Dissolve indole-3-carbaldehyde (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
Add the primary amine (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Caption: Synthetic workflow for indole-3-carbaldehyde Schiff bases.
In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (indole-3-carbaldehyde analogs)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion and Future Perspectives
The structure-activity relationship studies of indole-3-carbaldehyde analogs have revealed several key insights for the rational design of potent therapeutic agents. The C3-aldehyde group serves as an excellent anchor for introducing diverse functionalities, leading to the discovery of promising anticancer, antimicrobial, and anti-inflammatory compounds. Future research in this area should focus on:
-
Exploring novel substitutions on the indole ring to further optimize activity and selectivity.
-
Investigating the detailed mechanisms of action of the most potent analogs to identify their specific molecular targets.
-
Utilizing computational modeling and QSAR studies to predict the activity of new derivatives and guide synthetic efforts.
-
Evaluating the in vivo efficacy and pharmacokinetic profiles of lead compounds to assess their potential for clinical development.
The versatility of the indole-3-carbaldehyde scaffold, coupled with a deeper understanding of its SAR, will undoubtedly continue to fuel the discovery of novel and effective therapeutic agents.
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Methodological & Application
Synthesis of 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde via Vilsmeier-Haack reaction
Application Note & Protocol
Topic: High-Yield Synthesis of 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction
Abstract
Indole-3-carbaldehydes are foundational scaffolds in medicinal chemistry and drug development, serving as key intermediates for a vast array of biologically active compounds. The Vilsmeier-Haack reaction stands as one of the most efficient and widely adopted methods for the C3-formylation of electron-rich heterocycles like indoles.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound from its corresponding indole precursor. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, and offer expert insights into process optimization and safety. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and scalable method for producing substituted indole-3-carbaldehydes.
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction facilitates the formylation of activated aromatic and heteroaromatic compounds.[3] The process involves two primary stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic substitution onto the indole ring, followed by hydrolysis.
Formation of the Vilsmeier Reagent
The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[4] The lone pair of electrons on the carbonyl oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[5][6][7]
Electrophilic Attack and Hydrolysis
The indole ring system is an electron-rich heterocycle, with the highest electron density located at the C3 position. This inherent nucleophilicity drives the attack from the C3 position onto the electrophilic carbon of the Vilsmeier reagent.[8] The resulting intermediate undergoes aromatization by losing a proton. The subsequent iminium salt is stable until an aqueous work-up is performed. During work-up, the addition of water and subsequent elimination of dimethylamine leads to the final aldehyde product.[6][9]
Experimental Application Protocol
This protocol details the synthesis of this compound from 7-Ethyl-1-methyl-1H-indole.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 7-Ethyl-1-methyl-1H-indole | ≥97% | Custom/Commercial | Starting material |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Store over molecular sieves |
| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | Acros Organics | Freshly distilled recommended |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Solvent |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | EMD Millipore | For neutralization |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction solvent |
| Brine (Saturated NaCl solution) | - | Lab-prepared | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Lab-prepared | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography |
| Deionized Water | - | - | For work-up |
| Crushed Ice | - | - | For quenching |
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water.[10][11][12] It is a lachrymator and can cause severe burns upon contact and is fatal if inhaled.[13] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, face shield, and heavy-duty chemical-resistant gloves.[13]
-
N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact.
-
Reaction Quench: The quenching of the reaction mixture with ice/water is highly exothermic due to the hydrolysis of excess POCl₃.[4] This step must be performed slowly and with vigorous stirring in a vessel large enough to accommodate potential splashing or rapid boiling.
Step-by-Step Synthesis Protocol
Step 1: Preparation of the Vilsmeier Reagent (In Situ)
-
Set up a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an argon inlet, and a pressure-equalizing dropping funnel.
-
To the flask, add anhydrous N,N-dimethylformamide (DMF) (12.0 mL, 155 mmol, 4.0 equiv).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (5.0 mL, 54 mmol, 1.4 equiv) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a yellowish-white solid salt (the Vilsmeier reagent) may be observed.[14]
Step 2: Formylation of the Indole Substrate
-
Dissolve 7-Ethyl-1-methyl-1H-indole (6.15 g, 38.6 mmol, 1.0 equiv) in anhydrous DMF (20 mL).
-
Add the indole solution dropwise to the cold Vilsmeier reagent suspension over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 40-45 °C and stir for 2-3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting indole should be consumed.
Step 3: Reaction Quench and Work-up
-
In a separate 1 L beaker, prepare a vigorously stirred mixture of 200 g of crushed ice and 200 mL of deionized water.
-
CAUTION: This step is highly exothermic. Very slowly and carefully, pour the warm reaction mixture into the ice-water slurry. Use a glass rod to aid the transfer and control the rate of addition.
-
Once the addition is complete, continue to stir the aqueous solution for 20 minutes.
-
Place the beaker in an ice bath and slowly neutralize the acidic solution by adding a 5 M NaOH solution. Monitor the pH with litmus paper or a pH meter until it reaches ~8-9. A precipitate of the crude product should form.
Step 4: Product Isolation and Purification
-
Transfer the neutralized slurry to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow or brown solid.
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 95:5 to 80:20) to afford the pure this compound.
Quantitative Data Summary
| Compound | Mol. Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |
| 7-Ethyl-1-methyl-1H-indole | 159.23 | 6.15 | 38.6 | 1.0 |
| POCl₃ | 153.33 | 8.28 | 54.0 | 1.4 |
| DMF (Reagent) | 73.09 | 11.3 | 155.0 | 4.0 |
| Expected Yield | 187.24 | ~6.5 g | ~34.7 | ~90% |
Note: Yields are illustrative and can vary based on reaction scale and purity of reagents.
Workflow and Characterization
Synthesis Workflow Diagram
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques. Expected spectral data, based on analogous compounds, are as follows:
-
¹H NMR (CDCl₃, 400 MHz): δ ~10.0 (s, 1H, -CHO), ~8.1-8.3 (d, 1H, Ar-H), ~7.7 (s, 1H, Ar-H), ~7.1-7.4 (m, 2H, Ar-H), ~3.8 (s, 3H, N-CH₃), ~2.8 (q, 2H, -CH₂CH₃), ~1.3 (t, 3H, -CH₂CH₃).[15][16][17]
-
¹³C NMR (CDCl₃, 101 MHz): δ ~185.0 (CHO), ~138.0, ~137.0, ~130.0, ~125.0, ~123.0, ~120.0, ~118.0, ~109.0 (Ar-C), ~33.0 (N-CH₃), ~24.0 (-CH₂), ~14.0 (-CH₃).[15][16]
-
Mass Spectrometry (ESI-MS): Calculated for C₁₂H₁₃NO [M+H]⁺: 188.1070; Found: 188.1075.
References
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PrepChem. (n.d.). Synthesis of Vilsmeier's reagent. Retrieved from PrepChem.com. [Link]
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Yavari, I., et al. (2007). Formation of indole trimers in Vilsmeier type reactions. Arkivoc. [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from NROChemistry. [Link]
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Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33. [Link]
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Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from Wikipedia. [Link]
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Chemiz. (2025). Vilsmeier–Haack reaction of indole. Retrieved from YouTube. [Link]
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Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. Current Chemistry Letters, 2(4), 187-194. [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Organic Chemistry Portal. [Link]
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Sridevi, C., et al. (2009). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry, 48B, 114-118. [Link]
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY - PHOSPHORUS OXYCHLORIDE. Retrieved from NJ.gov. [Link]
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Kumar, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 26867-26903. [Link]
- Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol.
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Supporting Information. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from The Royal Society of Chemistry. [Link]
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Chem-Impex. (n.d.). 7-Ethyl-1H-indole-3-carbaldehyde. Retrieved from Chem-Impex. [Link]
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NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. Retrieved from the NIST WebBook. [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Chemistry Steps. [Link]
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PubChemLite. (n.d.). 7-ethyl-1h-indole-3-carbaldehyde (C11H11NO). Retrieved from PubChemLite. [Link]
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Organic Syntheses. (n.d.). indole-3-aldehyde. Retrieved from Organic Syntheses. [Link]
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ResearchGate. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from ResearchGate. [Link]
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Application Notes and Protocols: A Detailed Guide to the Formylation of 7-Ethyl-1-Methylindole
Introduction: The Significance of Indole-3-carboxaldehydes in Medicinal Chemistry
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Functionalization of the indole ring is a critical step in the development of new therapeutic agents. Among the various modifications, the introduction of a formyl group, particularly at the C-3 position, yields indole-3-carboxaldehydes. These compounds are not merely synthetic curiosities; they are versatile intermediates, serving as pivotal building blocks for a diverse array of more complex, biologically active molecules.[3][4][5] The aldehyde functionality is readily transformed into other functional groups, enabling the synthesis of tryptophan derivatives, heterocyclic fused indoles, and various pharmacophores.[2][6]
This guide provides a comprehensive experimental protocol for the formylation of 7-ethyl-1-methylindole, a substituted indole of interest in drug discovery programs. We will delve into the mechanistic underpinnings of the chosen synthetic route, offer a detailed, step-by-step procedure, and provide insights gleaned from extensive experience in the field to ensure a successful and reproducible outcome.
Strategic Approach: Selecting the Optimal Formylation Method
Several methods exist for the formylation of indoles.[7][8] A critical analysis of the available options is paramount to selecting the most efficient and reliable procedure for a specific substrate like 7-ethyl-1-methylindole.
Comparative Analysis of Formylation Reactions
| Reaction | Formylating Agent | Conditions | Advantages | Disadvantages |
| Vilsmeier-Haack Reaction | Vilsmeier Reagent (from POCl₃/DMF) | Mild (0°C to moderate heating) | High yields, excellent regioselectivity for the C-3 position, wide substrate scope.[9][10][11] | Use of corrosive and water-sensitive reagents (POCl₃).[12][13][14][15] |
| Duff Reaction | Hexamethylenetetramine (HMTA) | Acidic, requires heating (85-120°C) | Milder than some classical methods, avoids phosphorus oxychloride.[16][17][18] | Generally lower yields compared to Vilsmeier-Haack, can be sensitive to substrate electronics.[17][19] |
| Iron-Catalyzed Formylation | Formaldehyde/Aqueous Ammonia with FeCl₃ | High temperature (130°C) | Greener alternative, avoids POCl₃.[20] | Requires higher temperatures, mechanism involves radical intermediates which may not be suitable for all substrates. |
| Boron-Catalyzed Formylation | Trimethyl orthoformate with BF₃·OEt₂ | Mild | Rapid and efficient for a range of indoles.[21] | Requires stoichiometric amounts of the boron catalyst. |
Rationale for Selecting the Vilsmeier-Haack Reaction:
For the formylation of 7-ethyl-1-methylindole, the Vilsmeier-Haack reaction emerges as the superior choice. The indole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution, which is the cornerstone of this reaction.[10][11] The N-methylation and C-7 ethyl substitution are electron-donating groups, further activating the indole nucleus towards electrophilic attack. The Vilsmeier-Haack reaction is renowned for its high regioselectivity for the C-3 position of indoles, which is the desired outcome for synthesizing valuable intermediates. Furthermore, the reaction conditions are generally mild and the yields are consistently high for a wide variety of indole substrates.[9][22]
The Vilsmeier-Haack Reaction: A Mechanistic Overview
The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), a mild formylating agent on its own, is activated by phosphorus oxychloride (POCl₃).[23] The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination of a chlorophosphate species generates the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent .[10][11][24]
-
Electrophilic Aromatic Substitution: The electron-rich indole attacks the electrophilic carbon of the Vilsmeier reagent, typically at the C-3 position. This forms a resonance-stabilized cationic intermediate. A subsequent deprotonation restores the aromaticity of the indole ring, leading to an iminium salt intermediate.
-
Hydrolysis: The reaction is quenched with water, which hydrolyzes the iminium salt to the final product, 7-ethyl-1-methylindole-3-carboxaldehyde.[23]
Experimental Protocol: Formylation of 7-Ethyl-1-Methylindole
This protocol is designed for researchers with a foundational understanding of synthetic organic chemistry techniques. Adherence to safety protocols is mandatory.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Purity | Supplier |
| 7-Ethyl-1-methylindole | C₁₁H₁₃N | 159.23 | 5.00 g | 31.4 mmol | >98% | Commercially Available |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 4.4 mL | 47.1 mmol | Reagent Grade | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | Anhydrous | Acros Organics |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Anhydrous | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | - | - | LabChem |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | - | - | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - | - | EMD Millipore |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | HPLC Grade | J.T. Baker |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - | HPLC Grade | Avantor |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Inert gas (Nitrogen or Argon) supply
-
Ice-water bath
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Separatory funnel (500 mL)
-
Standard laboratory glassware
-
Silica gel for column chromatography
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. [12][13][14][15] Handle this reagent exclusively in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
N,N-Dimethylformamide (DMF) is a potential teratogen and should be handled with care. Avoid inhalation and skin contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a fume hood and minimize exposure.
-
The reaction quench with water is exothermic. Perform this step slowly and with adequate cooling.
Step-by-Step Procedure
Part 1: Formation of the Vilsmeier Reagent
-
Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an inlet for inert gas.
-
Initial Cooling: Place the flask in an ice-water bath and charge it with 20 mL of anhydrous DMF.
-
Addition of POCl₃: Slowly add phosphorus oxychloride (4.4 mL, 47.1 mmol) dropwise to the stirred DMF over a period of 20-30 minutes, ensuring the internal temperature is maintained between 0 and 5 °C. The formation of a yellowish-orange solid, the Vilsmeier reagent, will be observed.[25]
-
Stirring: Allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure complete formation of the reagent.
Part 2: Formylation Reaction
-
Substrate Addition: Dissolve 7-ethyl-1-methylindole (5.00 g, 31.4 mmol) in 30 mL of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Heating (Optional): If the reaction is sluggish at room temperature, gently heat the mixture to 40-50 °C for 1-2 hours. However, for this activated indole, room temperature should be sufficient.
Part 3: Work-up and Purification
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring. This step is exothermic and should be performed with caution in a fume hood.
-
Neutralization: Once the ice has melted, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the solution is approximately 7-8. This will neutralize the acidic byproducts.
-
Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product is typically a solid or a viscous oil. Purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 30%) to afford the pure 7-ethyl-1-methylindole-3-carboxaldehyde.[26]
Expected Yield and Characterization
-
Expected Yield: 80-90%
-
Appearance: Off-white to pale yellow solid.
-
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizing the Process
Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation of 7-ethyl-1-methylindole.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 7-ethyl-1-methylindole-3-carboxaldehyde.
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Incomplete reaction: Ensure the Vilsmeier reagent is fully formed before adding the indole. Monitor the reaction by TLC to confirm the consumption of the starting material. Gentle heating can be employed if the reaction is slow.
-
Hydrolysis of Vilsmeier reagent: Ensure all glassware is thoroughly dried and anhydrous solvents are used. The Vilsmeier reagent is sensitive to moisture.
-
Product loss during work-up: Ensure the pH is properly adjusted during neutralization. Insufficient neutralization can lead to the product remaining in the aqueous layer. Perform multiple extractions to maximize recovery.
-
-
Formation of Byproducts:
-
Di-formylation: While less common for indoles, prolonged reaction times or excessive heating can potentially lead to the formation of di-formylated products. Adhering to the recommended reaction time and temperature is crucial.
-
Polymerization: Indoles can be sensitive to strongly acidic conditions. The slow and controlled addition of reagents helps to mitigate this.
-
-
Purification Challenges:
-
Streaking on TLC: Residual DMF can cause streaking. Ensure complete removal of DMF during the aqueous work-up by thorough washing.
-
Co-eluting impurities: A slow and careful column chromatography with a shallow solvent gradient is key to obtaining a highly pure product.
-
Conclusion
The Vilsmeier-Haack reaction is a robust and highly effective method for the C-3 formylation of 7-ethyl-1-methylindole. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can reliably synthesize this valuable intermediate for further elaboration in their drug discovery and development endeavors. The insights provided aim to empower scientists to not only execute the reaction successfully but also to troubleshoot potential issues, ensuring a high-quality outcome.
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- 20. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 21. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 25. prepchem.com [prepchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde as a Strategic Synthetic Intermediate
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Senior Application Scientist
Introduction: The Strategic Value of the Substituted Indole-3-Carbaldehyde Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast number of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a privileged scaffold in drug discovery. Among its derivatives, indole-3-carbaldehydes are exceptionally valuable as synthetic intermediates.[3][4] The aldehyde functionality at the electron-rich C3 position serves as a versatile handle for a wide array of chemical transformations, including carbon-carbon and carbon-nitrogen bond formations, reductions, and oxidations.[4][5]
This guide focuses on a specific, strategically substituted derivative: 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde . This molecule is engineered with three key features that enhance its utility:
-
C7-Ethyl Group: An electron-donating alkyl group at the C7 position can modulate the electronic properties of the indole ring system and provide a steric handle to influence binding selectivity in biological targets. Functionalization at the C7 position is a key strategy for developing diverse and potent bioactive molecules.[6][7]
-
N1-Methyl Group: N-substitution prevents the formation of intermolecular hydrogen bonds and modifies the compound's lipophilicity and metabolic stability, which are critical parameters in drug design.
-
C3-Carbaldehyde Group: This reactive aldehyde is the primary point of synthetic diversification, allowing for the construction of complex molecular architectures.
This document provides a comprehensive overview of the synthesis of this intermediate and detailed protocols for its subsequent application in constructing advanced molecular scaffolds relevant to pharmaceutical development.
Section 1: Synthesis of this compound
The most direct and widely adopted method for introducing a formyl group at the C3 position of an indole is the Vilsmeier-Haack reaction .[8] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[8] The resulting electrophilic chloroiminium salt readily attacks the electron-rich indole ring, leading to the desired aldehyde after aqueous workup.[8]
The synthesis of the title compound is best achieved in a two-step sequence starting from the commercially available 7-ethyl-1H-indole.
Caption: Synthetic workflow for this compound.
Protocol 1.1: Synthesis of 7-Ethyl-1-methyl-1H-indole
Expertise & Experience: The choice of base is critical. Sodium hydride (NaH) is a strong, non-nucleophilic base that ensures complete deprotonation of the indole nitrogen, leading to a clean and rapid reaction. Anhydrous conditions are paramount as NaH reacts violently with water.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 7-ethyl-1H-indole (1.0 eq.).
-
Solvation: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise over 15 minutes.
-
Causality Note: Adding the base slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Alkylation: Cool the reaction back to 0 °C. Add methyl iodide (CH₃I, 1.2 eq.) dropwise via the dropping funnel.
-
Reaction: Stir the reaction at room temperature for 3-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow addition of ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 7-ethyl-1-methyl-1H-indole.
Protocol 1.2: Vilsmeier-Haack Formylation
Expertise & Experience: The Vilsmeier reagent is moisture-sensitive and should be prepared fresh. The order of addition is crucial; POCl₃ is added to DMF, not the other way around, to control the highly exothermic formation of the reagent.[9]
-
Vilsmeier Reagent Preparation: In a separate flame-dried flask under nitrogen, add anhydrous DMF (3.0 eq.) and cool to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise with vigorous stirring. The solution will become viscous and may form a pinkish complex.[9] Stir for 30 minutes at 0 °C.
-
Indole Addition: Dissolve the 7-ethyl-1-methyl-1H-indole (1.0 eq.) from the previous step in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature, then heat to 80-90 °C for 2-3 hours.[10] The reaction progress should be monitored by TLC.
-
Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Neutralization & Precipitation: Basify the aqueous solution by the slow addition of a cold saturated sodium hydroxide (NaOH) or sodium carbonate solution until the pH is > 9.[9][10] This step hydrolyzes the iminium intermediate and precipitates the aldehyde product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts.
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from an ethanol/water mixture to yield pure this compound as a solid.
Section 2: Physicochemical & Spectroscopic Data
Characterization is key to confirming the identity and purity of the synthesized intermediate.
| Property | Data | Source |
| Molecular Formula | C₁₂H₁₃NO | - |
| Molecular Weight | 187.24 g/mol | - |
| Appearance | Off-white to yellow solid | Inferred |
| XlogP (Predicted) | 2.6 | Inferred from C₁₁H₁₁NO[11] |
| ¹H NMR (CDCl₃, δ) | ~9.9 (s, 1H, -CHO), ~7.9-8.1 (m, 1H, Ar-H), ~7.2-7.4 (m, 3H, Ar-H), ~3.8 (s, 3H, N-CH₃), ~2.8 (q, 2H, -CH₂CH₃), ~1.3 (t, 3H, -CH₂CH₃) | Predicted |
| ¹³C NMR (CDCl₃, δ) | ~185 (-CHO), ~138-140 (Ar-C), ~110-130 (Ar-C), ~33 (N-CH₃), ~24 (-CH₂CH₃), ~14 (-CH₂CH₃) | Predicted |
| IR (KBr, cm⁻¹) | ~1650-1670 (C=O stretch, aldehyde), ~2820, ~2720 (C-H stretch, aldehyde) | Predicted |
Section 3: Applications in the Synthesis of Bioactive Scaffolds
The true value of this compound lies in its ability to serve as a launchpad for more complex molecules. The aldehyde group is a hub for transformations that build molecular diversity.
Application 3.1: Knoevenagel Condensation for α,β-Unsaturated Systems
Trustworthiness: This protocol is self-validating. The formation of the highly conjugated product results in a significant color change and a distinct spot on the TLC plate, providing a clear indication of reaction success. The reaction is driven to completion by the removal of water.
Expertise & Experience: The Knoevenagel condensation is a powerful C-C bond-forming reaction. Using a mild base like piperidine is sufficient to deprotonate the active methylene compound without causing side reactions with the indole nucleus. The product, a vinyl indole, is a key precursor for Michael additions and cycloaddition reactions.
Caption: Knoevenagel condensation workflow.
Protocol 3.1.1: Synthesis of 2-( (7-Ethyl-1-methyl-1H-indol-3-yl)methylene)malononitrile
-
Setup: In a round-bottom flask, combine this compound (1.0 eq.), malononitrile (1.1 eq.), and absolute ethanol.
-
Catalyst: Add a catalytic amount of piperidine (0.1 eq.).
-
Reaction: Heat the mixture to reflux for 2-4 hours. The solution will typically turn a deep color (yellow to red). Monitor by TLC until the starting aldehyde is consumed.
-
Isolation: Cool the reaction mixture to room temperature. The product will often precipitate from the solution. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford the pure product.
| Reagent | Molar Eq. | Purpose |
| Indole-3-carbaldehyde | 1.0 | Electrophile |
| Malononitrile | 1.1 | Nucleophile (Active Methylene) |
| Piperidine | 0.1 | Base Catalyst |
| Ethanol | - | Solvent |
Application 3.2: Reductive Amination for Tryptamine Analogs
Expertise & Experience: Reductive amination is a cornerstone of medicinal chemistry for installing amine functionalities. A one-pot procedure is highly efficient. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice because it is mild, tolerant of slightly acidic conditions needed for imine formation, and does not reduce the starting aldehyde prematurely.
Caption: One-pot reductive amination workflow.
Protocol 3.2.1: Synthesis of N-Benzyl-1-(7-ethyl-1-methyl-1H-indol-3-yl)methanamine
-
Setup: To a flask containing this compound (1.0 eq.) in dichloromethane (DCM), add benzylamine (1.1 eq.).
-
Imine Formation: Add acetic acid (1-2 drops) to catalyze imine formation. Stir at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise.
-
Causality Note: STAB is less basic than other borohydrides, preventing unwanted side reactions. Its bulkiness also enhances selectivity.
-
-
Reaction: Stir the reaction at room temperature overnight.
-
Workup: Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the target amine.
Section 4: Case Study - A Pathway to a Kinase Inhibitor Scaffold
To demonstrate the power of this intermediate, we outline a synthetic route to a hypothetical 3,4-disubstituted pyrazolo[3,4-b]indole scaffold, a core found in some kinase inhibitors.
Sources
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sci-Hub: are you are robot? [sci-hub.box]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 11. PubChemLite - 7-ethyl-1h-indole-3-carbaldehyde (C11H11NO) [pubchemlite.lcsb.uni.lu]
The Strategic Role of 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde in Modern Pharmaceutical Synthesis
In the landscape of contemporary drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents. Its inherent bioactivity and synthetic versatility have cemented its importance in medicinal chemistry. Among the vast array of functionalized indoles, 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde emerges as a highly strategic building block. The specific substitution pattern—an ethyl group at the 7-position, N-methylation, and a formyl group at the 3-position—offers a unique combination of steric and electronic properties. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and mechanistic insights for researchers at the forefront of pharmaceutical development.
Section 1: Synthesis of this compound: A Multi-Step Approach
The synthesis of this compound is not a trivial one-pot reaction but rather a strategic sequence of transformations. A robust synthetic route involves the initial preparation of 7-ethylindole, followed by N-methylation, and finally, a regioselective formylation at the C3 position.
Synthesis of the Precursor: 7-Ethylindole
The journey begins with the synthesis of 7-ethylindole. Several methods have been reported for the synthesis of 7-substituted indoles, with the Fischer indole synthesis being a classic approach. A more industrial and scalable method involves the catalytic dehydrocyclization of 2,6-diethylaniline.[1]
Protocol 1: Synthesis of 7-Ethylindole via Dehydrocyclization
This protocol is adapted from established industrial processes for the synthesis of 7-alkylindoles.[1]
Materials:
-
2,6-Diethylaniline
-
Copper chromite catalyst activated with barium oxide
-
Steam
-
Raney nickel (for subsequent hydrogenation)
-
Hydrogen gas
-
Suitable reaction vessel for high-temperature gas-phase reactions
-
Stirring autoclave for hydrogenation
Procedure:
-
Set up a catalytic reactor packed with a copper chromite catalyst activated with barium oxide.
-
Heat the reactor to a temperature between 500°C and 700°C.
-
Introduce a gaseous stream of 2,6-diethylaniline and steam (molar ratio of steam to aniline between 3:1 and 75:1) into the reactor at a pressure between 0.013 and 10 bar.
-
The dehydrocyclization reaction will yield a mixture of 7-ethylindole and 7-vinylindole.
-
Collect the crude product mixture.
-
Transfer the crude product to a stirring autoclave and add Raney nickel as a hydrogenation catalyst.
-
Pressurize the autoclave with hydrogen gas to approximately 5 bar and heat to 55°C with stirring until hydrogen uptake ceases. This step selectively hydrogenates the 7-vinylindole to 7-ethylindole.
-
Cool the autoclave, vent the hydrogen, and filter the catalyst to obtain the crude 7-ethylindole.
-
Purify the 7-ethylindole by vacuum distillation.
N-Methylation of 7-Ethylindole
With 7-ethylindole in hand, the next step is the introduction of a methyl group at the indole nitrogen. This is a crucial step to block the N-H reactivity and to modulate the electronic properties of the indole ring, which in turn influences the regioselectivity of the subsequent formylation.
Protocol 2: N-Methylation of 7-Ethylindole
This protocol employs a standard and efficient N-alkylation procedure for indoles.
Materials:
-
7-Ethylindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Anhydrous diethyl ether or ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with a magnetic stirrer and a nitrogen inlet
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.
-
Add anhydrous DMF to the flask to suspend the sodium hydride.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve 7-ethylindole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the sodium hydride suspension.
-
Stir the mixture at 0°C for 30 minutes, during which time hydrogen gas will evolve, and the sodium salt of the indole will form.
-
Slowly add methyl iodide (1.1 equivalents) to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0°C.
-
Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 7-ethyl-1-methyl-1H-indole by flash column chromatography on silica gel.
C3-Formylation: The Vilsmeier-Haack Reaction
The final step is the regioselective introduction of a formyl group at the C3 position of the indole nucleus. The Vilsmeier-Haack reaction is the method of choice for this transformation, offering high yields and excellent regioselectivity for electron-rich aromatic compounds like N-alkylated indoles.
Protocol 3: Vilsmeier-Haack Formylation of 7-Ethyl-1-methyl-1H-indole
This protocol is a well-established procedure for the formylation of indoles.
Materials:
-
7-Ethyl-1-methyl-1H-indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Ice
-
Saturated aqueous sodium bicarbonate solution or sodium hydroxide solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with a magnetic stirrer and a nitrogen inlet
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 equivalents) to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cold DMF with vigorous stirring. This forms the Vilsmeier reagent. Stir the mixture at 0°C for 30 minutes.
-
Dissolve 7-ethyl-1-methyl-1H-indole (1.0 equivalent) in a minimal amount of anhydrous DCM or DCE and add it dropwise to the Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0°C and carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography.
Section 2: Physicochemical Properties and Reactivity
A thorough understanding of the physicochemical properties and reactivity of this compound is paramount for its effective utilization in synthesis.
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO |
| Molecular Weight | 187.24 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Soluble in most organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes and water. |
| Reactivity | The aldehyde group is a versatile functional handle for various chemical transformations. The indole nucleus is electron-rich and susceptible to further electrophilic substitution, although the C3 position is now occupied. |
Key Reactive Sites:
-
Aldehyde Carbonyl Group: The carbonyl group is electrophilic and can undergo nucleophilic attack. This is the primary site for derivatization.
-
Indole Ring: While the C3 position is blocked, other positions on the indole ring (C2, C4, C5, C6) can potentially undergo electrophilic substitution under forcing conditions, although with less facility than the C3 position of an unsubstituted indole.
Section 3: Applications in the Synthesis of Bioactive Scaffolds
The true value of this compound lies in its ability to serve as a precursor to a wide array of more complex molecules with potential therapeutic applications. The aldehyde functionality is a gateway to numerous carbon-carbon and carbon-nitrogen bond-forming reactions.
Synthesis of Indole-based Chalcones via Claisen-Schmidt Condensation
Chalcones are an important class of compounds with a broad spectrum of biological activities, including anti-inflammatory, and anticancer properties.
Protocol 4: Synthesis of an Indole-based Chalcone
Materials:
-
This compound
-
A substituted acetophenone (e.g., 4-methoxyacetophenone)
-
Ethanol or Methanol
-
Aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equivalent) and the substituted acetophenone (1.0 equivalent) in ethanol in a round-bottom flask.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add an aqueous solution of NaOH or KOH (2.0-3.0 equivalents) dropwise with vigorous stirring.
-
Continue stirring at room temperature for 4-8 hours. The reaction progress can be monitored by the formation of a precipitate or by TLC.
-
Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone product.
-
Filter the solid, wash with water until the filtrate is neutral, and dry the product.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.
Synthesis of Indole-based Schiff Bases
Schiff bases derived from indole-3-carbaldehydes are known to exhibit a range of biological activities, including antimicrobial and anticancer effects.
Protocol 5: Synthesis of an Indole-based Schiff Base
Materials:
-
This compound
-
A primary amine (e.g., aniline or a substituted aniline)
-
Ethanol or Methanol
-
A catalytic amount of glacial acetic acid
-
Round-bottom flask with a reflux condenser and a magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add the primary amine (1.0 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Section 4: Visualizing the Synthetic Pathways
To provide a clearer understanding of the synthetic strategies discussed, the following diagrams illustrate the key reaction workflows.
Caption: Synthetic workflow for this compound and its derivatives.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Conclusion
This compound represents a valuable and versatile intermediate for the synthesis of complex molecular architectures in pharmaceutical research. The strategic placement of its functional groups allows for a wide range of chemical modifications, paving the way for the development of novel drug candidates. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this important building block in their quest for new and effective therapies.
References
- Process for the production of 7-ethyl indole.
Sources
Application and Protocols for 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde in Oncological Research
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde, a representative member of the promising indole-3-carbaldehyde class of compounds, in cancer research. While extensive public data on this specific molecule is emerging, this guide synthesizes the known anti-cancer properties of analogous indole derivatives to propose a robust framework for its investigation.[1][2][3] We will delve into its potential mechanisms of action, provide detailed, field-proven protocols for its evaluation, and offer insights into data interpretation. The indole scaffold is a well-established pharmacophore in oncology, with derivatives known to modulate critical cellular pathways involved in cancer progression.[4][5]
Introduction: The Promise of Indole-3-Carbaldehyde Derivatives in Oncology
The indole nucleus is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, playing a pivotal role in modern drug discovery.[1][6] Among its varied derivatives, indole-3-carbaldehydes have garnered significant attention for their therapeutic potential across a spectrum of diseases, including cancer.[3][7] These compounds serve as versatile synthetic intermediates and have demonstrated a range of anti-proliferative activities against various cancer cell lines.[8][9]
The anti-cancer effects of indole derivatives are often attributed to their ability to interfere with multiple oncogenic signaling pathways.[4] Documented mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest at critical checkpoints, and the inhibition of tubulin polymerization, a process essential for cell division.[5][9][10] Furthermore, some indole compounds are known to modulate the activity of key protein kinases and transcription factors that are frequently dysregulated in cancer.[4]
This compound is a specific analogue within this class. While public domain research on this exact molecule is limited, its structural features—an ethyl group at the 7-position and a methyl group at the 1-position of the indole ring—suggest that it has been rationally designed to potentially enhance potency, selectivity, or pharmacokinetic properties compared to the parent indole-3-carbaldehyde. This guide will, therefore, use this compound as a model to explore the anti-cancer potential of this chemical series.
Postulated Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Axis
Based on the established activities of various indole derivatives, we postulate that this compound may exert its anti-cancer effects by modulating the PI3K/Akt/mTOR signaling pathway.[4] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.
Figure 1: Postulated inhibition of the PI3K/Akt/mTOR pathway.
In this proposed model, this compound acts as an inhibitor of Akt (also known as Protein Kinase B). By inhibiting Akt phosphorylation and activation, the compound would disrupt the downstream signaling cascade, leading to the deactivation of mTORC1 and its effectors, S6K and 4E-BP1. This would ultimately result in a decrease in protein synthesis and cell growth, contributing to the compound's anti-proliferative effects.
Experimental Protocols
The following protocols provide a framework for evaluating the anti-cancer activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Figure 2: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis of PI3K/Akt/mTOR Pathway
This technique is used to detect and quantify the levels of specific proteins involved in the target signaling pathway.
Step-by-Step Protocol:
-
Cell Lysis: Culture and treat cells with this compound at its IC₅₀ concentration for a specified time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-Akt, total Akt, p-mTOR, total mTOR, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Data Presentation and Interpretation
Quantitative Data Summary
The results from the cell viability assays should be tabulated to clearly present the anti-proliferative efficacy of the compound across different cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |
| MDA-MB-231 | Breast Adenocarcinoma | [Experimental Value] |
| A549 | Lung Carcinoma | [Experimental Value] |
| HepG2 | Hepatocellular Carcinoma | [Experimental Value] |
| HCT116 | Colorectal Carcinoma | [Experimental Value] |
Table 1: Hypothetical IC₅₀ values for this compound.
Interpreting Western Blot Results
A significant decrease in the ratio of phosphorylated Akt (p-Akt) to total Akt and phosphorylated mTOR (p-mTOR) to total mTOR in compound-treated cells compared to the vehicle control would provide strong evidence supporting the proposed mechanism of action.
Conclusion and Future Directions
This compound, as a representative of the indole-3-carbaldehyde class, holds considerable potential as an anti-cancer agent. The protocols outlined in this guide provide a standardized approach to systematically evaluate its efficacy and elucidate its mechanism of action. Positive results from these initial in vitro studies would warrant further investigation, including cell cycle analysis, apoptosis assays, and ultimately, in vivo studies in animal models to assess its therapeutic potential in a preclinical setting. The versatility of the indole scaffold also allows for further chemical modifications to optimize the lead compound for improved potency and drug-like properties.[1]
References
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Mukhtar, N. A., Suleiman, M., Al-Maqtari, H. M., Das, K. T., & Jamalis, J. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry. [Link][1][2]
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El-Sawy, E. R., Ebaid, M. S., & Abo-Salem, H. M. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link][3]
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Gudipudi, G., et al. (2022). Synthesis, structures and mechanistic pathways of anticancer activity of palladium(II) complexes with indole-3-carbaldehyde thiosemicarbazones. ResearchGate. [Link][10]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link][6]
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Al-Ostath, A., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42367–42379. [Link][8]
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Al-Suaily, K. A., et al. (2020). Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. ResearchGate. [Link][9]
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Ahmad, I., et al. (2020). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1558–1574. [Link][4]
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Application Notes & Protocols: A Researcher's Guide to the Biological Evaluation of Indole-3-Carbaldehyde Derivatives
Abstract
Indole-3-carbaldehyde (I3A) and its synthetic derivatives represent a cornerstone in medicinal chemistry, recognized for their privileged heterocyclic structure and broad spectrum of biological activities.[1][2] Originating from natural sources, such as a microbial metabolite of tryptophan in the human gut, I3A serves as a versatile scaffold for developing novel therapeutic agents.[3][4] These compounds have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][5][6][7][8] This guide provides a comprehensive suite of detailed, field-proven protocols designed for researchers, scientists, and drug development professionals. Our objective is to equip investigators with the necessary methodologies to rigorously assess the biological efficacy of I3A derivatives, from initial cytotoxicity screening to targeted mechanistic assays.
Section 1: Anticancer Activity Evaluation
The indole nucleus is a prevalent feature in numerous anticancer agents, attributed to its ability to interact with various biological targets. Derivatives of I3A often exert their antiproliferative effects by inducing apoptosis, causing cell cycle arrest, or inhibiting key cellular machinery such as protein kinases and microtubules, which are critical for cancer cell proliferation.[1][2][9]
Protocol 1.1: Cell Viability and Cytotoxicity Assessment via MTT Assay
Principle of the Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. In living cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT salt, yielding insoluble purple formazan crystals.[10][11] The amount of formazan produced, quantifiable by spectrophotometry after solubilization, is directly proportional to the number of viable cells.[10] A reduction in color intensity following treatment with an I3A derivative indicates a loss of cell viability or a cytotoxic effect.
Experimental Workflow: MTT Assay
Caption: General workflow of the MTT cytotoxicity assay.
Detailed Step-by-Step Protocol
-
Cell Seeding: Culture human cancer cells (e.g., MCF-7, MDA-MB-468) to ~80% confluency.[12] Harvest cells using trypsin and seed them into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]
-
Compound Preparation: Prepare a 10 mM stock solution of the I3A derivative in sterile DMSO. Perform serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a blank control (medium only).[13]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours at 37°C, protected from light.[10][13] Viable cells will produce visible purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
-
Data Presentation: Sample IC₅₀ Values
| Compound | MCF-7 (IC₅₀, µM) | MDA-MB-468 (IC₅₀, µM) | HCT-116 (IC₅₀, µM) |
|---|---|---|---|
| I3A Derivative 1 | 13.2 | 8.2 | 15.5 |
| I3A Derivative 2 | 25.8 | 31.4 | 22.1 |
| Doxorubicin (Control) | 0.06 | 0.08 | 0.12 |
Note: Data are hypothetical and for illustrative purposes. IC₅₀ values for specific indole derivatives can vary significantly.[1][12]
Protocol 1.2: In Vitro Tubulin Polymerization Inhibition Assay
Principle of the Assay Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for forming the mitotic spindle during cell division.[14] The in vitro tubulin polymerization assay is a key biochemical method to identify compounds that interfere with this process. The assembly of purified tubulin into microtubules is initiated by increasing the temperature to 37°C in the presence of GTP.[14][15] This polymerization can be monitored in real-time by measuring the increase in fluorescence of a reporter dye that binds specifically to polymerized microtubules.[14][16] Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.
Mechanism: Tubulin Polymerization and Inhibition
Caption: Inhibition of microtubule formation by I3A derivatives.
Detailed Step-by-Step Protocol
-
Reagent Preparation: Use a commercially available fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).[17][18] Thaw purified tubulin, general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), GTP stock, and fluorescent reporter on ice.[14][18]
-
Reaction Mix Preparation: On ice, prepare the tubulin reaction mix to a final tubulin concentration of 2 mg/mL in buffer supplemented with 1 mM GTP, 10% glycerol, and the fluorescent reporter, as per the manufacturer's instructions.[14][18] Keep the mix on ice until use.
-
Plate Setup: Pre-warm a black, opaque 96-well plate to 37°C.
-
Compound Addition: Add 5 µL of 10x concentrated I3A derivative (dissolved in buffer) to the appropriate wells. Include a vehicle control (buffer with DMSO) and a positive control inhibitor (e.g., Nocodazole).[14]
-
Initiation of Polymerization: To initiate the reaction, carefully add 45 µL of the ice-cold tubulin reaction mix to each well, avoiding bubbles. The final volume will be 50 µL.[14]
-
Fluorescence Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The effect of the I3A derivative is quantified by comparing the Vmax (maximum slope of the curve) and the final plateau fluorescence of the treated samples to the vehicle control.
Protocol 1.3: In Vitro Kinase Inhibition Assay
Principle of the Assay Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[2] Kinase inhibition is a validated anticancer strategy.[9] The in vitro kinase assay measures the ability of a compound to block the enzymatic activity of a purified kinase. This is typically done by quantifying the transfer of a radiolabeled phosphate group (from γ-³²P-ATP) to a specific protein or peptide substrate.[19] A reduction in substrate phosphorylation indicates kinase inhibition.
Detailed Step-by-Step Protocol
-
Reagent Preparation: Prepare a kinase buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT). Prepare solutions of the purified kinase (e.g., a specific cyclin-dependent kinase), its corresponding substrate (e.g., histone H1), and the I3A derivative.[20]
-
Reaction Setup: In a microcentrifuge tube on ice, combine the kinase, substrate, and the I3A derivative at various concentrations. Include a vehicle control (DMSO) and a no-enzyme control.
-
Reaction Initiation: Start the kinase reaction by adding a solution containing ATP and γ-³²P-ATP (to a final concentration of ~100 µM ATP).[20] Transfer the tubes to a 30°C water bath and incubate for 20-30 minutes.[21]
-
Reaction Termination: Stop the reaction by adding 4x SDS-PAGE loading buffer. Boil the samples at 95°C for 5 minutes.[20][21]
-
Detection of Phosphorylation: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film (autoradiography) to visualize the radiolabeled, phosphorylated substrate.[20]
-
Data Analysis: Quantify the band intensity corresponding to the phosphorylated substrate using densitometry software (e.g., ImageJ). Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value for the I3A derivative.
Section 2: Antimicrobial Activity Evaluation
Indole-3-carbaldehyde and its derivatives have emerged as promising antimicrobial agents, showing inhibitory activity against a variety of pathogenic bacteria.[7][22][23] Their mechanisms can involve disruption of the cell membrane, inhibition of essential enzymes, or interference with bacterial communication (quorum sensing).
Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle of the Assay The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[15][23] The assay is performed in a 96-well microtiter plate, allowing for high-throughput screening of compounds against various bacterial strains.[15]
Detailed Step-by-Step Protocol
-
Compound Preparation: Dissolve the I3A derivative in DMSO to create a high-concentration stock. In a 96-well plate, dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12. Add 200 µL of the compound stock (at twice the highest desired final concentration) to well 1.[15]
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.[15] Wells 11 (no compound) and 12 (no compound, no bacteria) will serve as the growth and sterility controls, respectively.
-
Inoculum Preparation: Grow a bacterial culture (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in MHB to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]
-
Inoculation: Inoculate wells 1 through 11 with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL.[15]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.[15]
-
MIC Determination: After incubation, visually inspect the wells. The MIC is the lowest concentration of the I3A derivative in which no turbidity (bacterial growth) is observed.[15] This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).
Data Presentation: Sample MIC Values
| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |
|---|---|---|---|---|
| I3A Derivative 3 | 100 | 150 | >250 | >250 |
| I3A Derivative 4 | 150 | 100 | >250 | >250 |
| Tetracycline (Control) | 1 | 0.5 | 2 | 8 |
Note: Data are illustrative, based on reported activities for similar compounds.[8][22]
Protocol 2.2: Agar Well Diffusion (Zone of Inhibition) Assay
Principle of the Assay This is a widely used qualitative method to assess antimicrobial activity. An agar plate is uniformly inoculated with a test bacterium. The I3A derivative is placed into a well cut into the agar. The compound diffuses outwards into the agar, creating a concentration gradient. If the compound is effective, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the well.[24] The diameter of this zone is proportional to the antimicrobial potency of the compound.[24]
Experimental Workflow: Zone of Inhibition
Caption: Workflow for the agar well diffusion assay.
Detailed Step-by-Step Protocol
-
Plate Preparation: Prepare Mueller-Hinton agar plates according to the manufacturer's instructions.[25]
-
Inoculation: Using a sterile cotton swab, evenly spread a standardized suspension of the target bacterium (0.5 McFarland standard) over the entire surface of the agar plate to create a bacterial lawn.[24]
-
Well Creation: Use a sterile cork borer or pipette tip to cut a well (e.g., 6 mm in diameter) in the center of the agar plate.
-
Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the I3A derivative solution (at a known concentration in DMSO) into the well. A DMSO-only well should be used as a negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[24]
-
Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around the well in millimeters (mm) using a ruler or caliper.[24]
Section 3: Anti-inflammatory Activity Evaluation
Chronic inflammation is implicated in a multitude of diseases. Indole-3-carbaldehyde derivatives have shown promise as anti-inflammatory agents, often by modulating key inflammatory pathways.[26][27][28] A common mechanism involves the inhibition of pro-inflammatory mediators like nitric oxide (NO) in immune cells.[6] Notably, I3A itself can act as an agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a role in regulating immune responses at mucosal surfaces.[3][29]
Protocol 3.1: Inhibition of Nitric Oxide (NO) in LPS-Stimulated Macrophages
Principle of the Assay Bacterial lipopolysaccharide (LPS) is a potent activator of macrophages (e.g., RAW 264.7 cell line), triggering a pro-inflammatory response that includes the high-level expression of inducible nitric oxide synthase (iNOS).[30][31] iNOS produces large amounts of nitric oxide (NO), a key inflammatory mediator. The anti-inflammatory potential of I3A derivatives can be assessed by their ability to inhibit this NO production. Since NO is an unstable gas, its production is quantified by measuring the accumulation of its stable end-product, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent.[32][33]
Signaling Pathway: LPS-Induced NO Production
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Application Notes and Protocols for the Characterization of 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde
Introduction
7-Ethyl-1-methyl-1H-indole-3-carbaldehyde is a substituted indole derivative of significant interest in medicinal chemistry and drug development. As an analogue of various biologically active indole compounds, it serves as a crucial building block in the synthesis of novel therapeutic agents.[1] The precise characterization of this molecule is paramount to ensure its purity, confirm its chemical identity, and establish a foundation for its application in further research and development.
This document provides a comprehensive guide to the analytical methodologies for the thorough characterization of this compound. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step instructions. While direct experimental data for this specific molecule is not widely published, the methodologies are derived from established practices for closely related indole-3-carbaldehyde analogues.[2][3]
Physicochemical Properties (Predicted)
A foundational aspect of characterization involves understanding the basic physicochemical properties of the compound. For this compound, these properties can be predicted based on its structure and data from similar compounds.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₂H₁₃NO | - |
| Molecular Weight | 187.24 g/mol | - |
| Appearance | Expected to be a yellow to brown solid/crystalline powder | [1] |
| Storage Conditions | Store at 0-8 °C, in an inert atmosphere, and protected from light | [1] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of the title compound.
Rationale: The distinct electronic environment of each proton and carbon atom in this compound will result in a unique set of chemical shifts and coupling patterns in the NMR spectra. The N-methyl and 7-ethyl groups, in particular, will exhibit characteristic signals that confirm their presence and position on the indole ring.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 45°, and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper quantification of all carbon signals.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Predicted ¹H NMR Data (in CDCl₃, based on analogues)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.0 | s | 1H | -CHO |
| ~8.2 | d | 1H | H-4 |
| ~7.7 | s | 1H | H-2 |
| ~7.2-7.4 | m | 2H | H-5, H-6 |
| ~3.9 | s | 3H | N-CH₃ |
| ~2.8 | q | 2H | -CH₂CH₃ |
| ~1.3 | t | 3H | -CH₂CH₃ |
Predicted ¹³C NMR Data (in CDCl₃, based on analogues)
| Chemical Shift (δ) ppm | Assignment |
| ~185.0 | -CHO |
| ~138.0 | C-7a |
| ~137.5 | C-2 |
| ~125.0 | C-3a |
| ~124.0 | C-4 |
| ~123.0 | C-6 |
| ~122.0 | C-5 |
| ~118.0 | C-7 |
| ~110.0 | C-3 |
| ~34.0 | N-CH₃ |
| ~25.0 | -CH₂CH₃ |
| ~14.0 | -CH₂CH₃ |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Rationale: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like indole-3-carbaldehydes, typically yielding the protonated molecular ion [M+H]⁺. This allows for the unambiguous determination of the molecular weight.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap mass spectrometer).
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it via an HPLC system.
-
Acquire the mass spectrum in positive ion mode.
-
Typical parameters: scan range of m/z 100-500, appropriate capillary voltage, and nebulizer gas flow rate.
-
-
Data Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺. For this compound (C₁₂H₁₃NO), the expected m/z value is approximately 188.1075.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Rationale: The carbonyl group (C=O) of the aldehyde and the C-H and C=C bonds of the indole ring will exhibit characteristic absorption bands in the IR spectrum, providing evidence for the presence of these key functional moieties.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | Aromatic C-H stretch |
| ~2970-2850 | Aliphatic C-H stretch |
| ~1650-1680 | C=O stretch (aldehyde) |
| ~1600-1450 | Aromatic C=C stretch |
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for separating the target compound from impurities and for determining its concentration.
Rationale: Reversed-phase HPLC is well-suited for the analysis of moderately polar compounds like substituted indoles. A C18 column provides a nonpolar stationary phase that effectively retains the analyte, allowing for its separation from more polar or less polar impurities. UV detection is appropriate due to the strong UV absorbance of the indole chromophore.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v). The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape.
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 254 nm and/or 300 nm
-
-
Data Analysis: Determine the retention time and peak area of the analyte. Purity can be assessed by calculating the percentage of the main peak area relative to the total peak area.
Workflow and Data Integration
A comprehensive characterization of this compound involves a logical workflow that integrates data from multiple analytical techniques to provide a complete picture of the compound's identity and purity.
Caption: Integrated workflow for the characterization of this compound.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By integrating data from NMR, MS, IR, and HPLC, researchers can confidently verify the identity, structure, and purity of this important synthetic intermediate. Adherence to these protocols will ensure the quality and reliability of the compound for its intended applications in scientific research and drug discovery.
References
-
Supporting information for "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindol..." - Royal Society of Chemistry. Available at: [Link]
-
HPLC-EC and LC/MS/MS detection of indole-3-acetaldehyde generated from... - ResearchGate. Available at: [Link]
-
HPLC-EC detection of indole-3-acetaldehyde generated in MtAAS and... - ResearchGate. Available at: [Link]
-
Supporting information for "Regioselective C-H methylation of indoles and pyrroles with methanol" - The Royal Society of Chemistry. Available at: [Link]
-
A colorimetric assay for indole-3-carbaldehyde detection in foods - FLORE. Available at: [Link]
-
SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I... - Royal Society of Chemistry. Available at: [Link]
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Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. Available at: [Link]
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1H-Indole-3-carboxaldehyde, 7-methyl- - NIST WebBook. Available at: [Link]
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7-ethyl-1h-indole-3-carbaldehyde (C11H11NO) - PubChemLite. Available at: [Link]
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Indole at BMRB. Available at: [Link]
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Indole-3-Carboxaldehyde - PubChem. Available at: [Link]
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7-Ethyl-1h-indole-3-carbaldehyde, min 95%, 5 grams - CP Lab Safety. Available at: [Link]
-
(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. Available at: [Link]
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Application Note: A Robust HPLC Purification Protocol for Substituted Indole Aldehydes
Abstract
Substituted indole aldehydes are pivotal precursors and intermediates in the synthesis of a vast array of pharmacologically active compounds and functional materials. Achieving high purity of these aldehydes is often a critical, yet challenging, step due to their potential for oxidation and other side reactions. This application note presents a comprehensive, field-proven High-Performance Liquid Chromatography (HPLC) protocol for the purification of substituted indole aldehydes. We delve into the causality behind experimental choices, from sample preparation to method development and fraction collection, ensuring a self-validating and reproducible workflow. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust purification strategy for this important class of molecules.
Introduction: The Importance of Purity
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The aldehyde functionality on this scaffold provides a versatile handle for further chemical transformations. However, impurities such as unreacted starting materials, reaction byproducts, or degradation products like the corresponding carboxylic acid can significantly impact the yield, purity, and biological activity of subsequent products.[1] Therefore, an efficient and reliable purification method is paramount. Reversed-phase HPLC (RP-HPLC) is a powerful technique for this purpose, offering high resolution and scalability for the purification of moderately polar compounds like substituted indole aldehydes.[2][3][4][5]
Pre-Purification: Setting the Stage for Success
Proper sample preparation is crucial for protecting the HPLC column, ensuring reproducible results, and maximizing purification efficiency.[6][7]
Initial Sample Work-up
Before considering HPLC, a preliminary clean-up of the crude reaction mixture is often beneficial. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can remove a significant portion of impurities.[6][7][8][9] For indole aldehydes, extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) from an aqueous reaction mixture is a common first step.
Sample Dissolution and Filtration
The choice of solvent for dissolving the sample prior to injection is critical.
-
Causality: The sample should be dissolved in a solvent that is compatible with the mobile phase to prevent precipitation on the column, which can lead to high backpressure and poor peak shape.[10] Ideally, the sample is dissolved in the initial mobile phase composition or a slightly weaker solvent.[11] For many substituted indole aldehydes, a mixture of acetonitrile and water or methanol and water is a good starting point.[9]
-
Concentration: The sample concentration should be optimized to avoid overloading the column, which manifests as broad or tailing peaks.[11] A starting concentration of 1-10 mg/mL is generally recommended for preparative work, with adjustments based on the specific compound's solubility and the column's capacity.
-
Filtration: It is mandatory to filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[7][9][12] This removes particulate matter that can clog the column frit, leading to increased backpressure and reduced column lifetime.[7]
HPLC Method Development: A-Pillar of Purity
A well-developed HPLC method is the core of a successful purification. The goal is to achieve baseline separation between the target indole aldehyde and all impurities.
Column Selection: The Stationary Phase
For substituted indole aldehydes, reversed-phase chromatography is the most common and effective approach.[13]
-
Stationary Phase: A C18 column is the workhorse for reversed-phase HPLC and is an excellent starting point for separating aromatic compounds.[4][12] These columns provide good retention and selectivity for indole derivatives.
-
Particle Size and Dimensions: For preparative purification, columns with larger particle sizes (5-10 µm) are often used to allow for higher flow rates and sample loads with manageable backpressure. Column dimensions will depend on the amount of material to be purified, ranging from semi-preparative (e.g., 10-20 mm ID) to preparative scale (e.g., >20 mm ID).
Mobile Phase Selection and Optimization
The mobile phase composition dictates the retention and elution of compounds.[14][15]
-
Solvents: HPLC-grade water and organic solvents like acetonitrile (ACN) or methanol (MeOH) are standard choices.[14] Acetonitrile often provides better peak shapes and lower backpressure compared to methanol.
-
Additives: The addition of a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase is highly recommended.
-
Causality: The indole nitrogen can have a slightly basic character, and the aldehyde oxygen can participate in hydrogen bonding. Acidifying the mobile phase suppresses the ionization of any residual silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing.[12] It also ensures consistent protonation of the analyte, leading to sharper, more reproducible peaks.
-
-
Gradient vs. Isocratic Elution:
-
Isocratic elution (constant mobile phase composition) is simpler but may not be suitable for complex mixtures with components of widely varying polarities.
-
Gradient elution (varying mobile phase composition over time) is generally preferred for purifying crude reaction mixtures. A typical gradient for substituted indole aldehydes would start with a higher percentage of aqueous mobile phase and ramp up to a higher percentage of organic solvent.[12][16] This allows for the elution of a wide range of impurities while ensuring the target compound is well-resolved.
-
Detection Wavelength
The indole ring system has strong UV absorbance.
-
Wavelength Selection: A diode array detector (DAD) is useful for monitoring multiple wavelengths. Indole aldehydes typically exhibit strong absorbance around 280 nm and often have another maximum near 300 nm.[17][18][19] Monitoring at 280 nm is a good starting point for most indole derivatives.[12][18]
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommendation | Rationale |
| Column | C18, 5 µm, (e.g., 250 x 10 mm) | Good retention and selectivity for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress silanol interactions.[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Good eluting strength and UV transparency. |
| Gradient | 10-95% B over 20-30 min | To elute a wide range of impurities. |
| Flow Rate | 4-5 mL/min (for 10 mm ID column) | Scalable based on column dimensions. |
| Column Temp. | 30-35 °C | Improves peak shape and reproducibility. |
| Detection | UV at 280 nm | Strong absorbance for the indole scaffold.[18] |
| Injection Vol. | 100-500 µL | Dependent on sample concentration and column loading. |
The Purification Workflow: From Injection to Pure Compound
The following diagram and protocol outline the systematic approach to purification.
Caption: Overall workflow for HPLC purification of substituted indole aldehydes.
Step-by-Step Protocol
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B) for at least 10 column volumes or until a stable baseline is achieved.
-
Sample Injection: Inject the filtered sample onto the column.
-
Gradient Run: Start the gradient method to separate the components of the mixture.
-
Fraction Collection: Collect fractions as peaks elute from the column. Automated fraction collectors can be triggered by the UV signal threshold or slope.[20][21] It is often wise to collect the entire peak and the baseline before and after to avoid losing any product.
-
Fraction Analysis: Analyze the collected fractions for purity. A quick method is Thin-Layer Chromatography (TLC). For higher certainty, reinject a small aliquot of each fraction into the analytical HPLC.
-
Pooling and Solvent Removal: Combine the fractions containing the pure product.[20] Remove the mobile phase solvents using a rotary evaporator. Note that removing water can be slow; lyophilization (freeze-drying) may be an effective alternative if the compound is not volatile.
-
Final Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR and Mass Spectrometry.
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. A systematic approach to troubleshooting is essential.[22]
Caption: A logical workflow for troubleshooting common HPLC issues.
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Backpressure | Clogged column frit or guard column; precipitated sample. | Filter all samples and mobile phases.[14] Replace the guard column or frit. If necessary, backflush the column (check manufacturer's instructions).[23] |
| Peak Tailing | Secondary interactions with column silanols; column overload. | Ensure mobile phase is acidified (e.g., 0.1% formic acid).[12] Reduce sample concentration/injection volume.[11] |
| Split Peaks | Partially clogged column frit; column void; injection solvent incompatible with mobile phase. | Replace column frit.[24] If a void has formed, replace the column. Dissolve the sample in the initial mobile phase.[10] |
| No/Low Recovery | Aldehyde instability/degradation; poor fraction collection timing. | Indole aldehydes can oxidize to carboxylic acids; work quickly and avoid prolonged exposure to air.[1] Ensure the delay volume between the detector and fraction collector is calibrated.[25] |
| Ghost Peaks | Contaminated mobile phase or system. | Use high-purity, HPLC-grade solvents.[10] Prepare fresh mobile phase daily. |
Conclusion
This application note provides a detailed and robust protocol for the HPLC purification of substituted indole aldehydes. By understanding the rationale behind each step—from meticulous sample preparation to logical method development and systematic troubleshooting—researchers can consistently achieve high-purity compounds. The principles and practices outlined herein are designed to be a trustworthy and authoritative guide, enabling the successful isolation of these valuable chemical entities for downstream applications in research and development.
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- A Guide to Fraction Collection in Chrom
- Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
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- HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases.
- UV − visible absorption spectra of indole-3-acetaldehyde,...
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- HPLC Sample Preparation.
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Derivatization of 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde for biological screening
An Application Guide: Strategic Derivatization of 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde for High-Throughput Biological Screening
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2] Specifically, the indole-3-carbaldehyde (I3A) scaffold serves as an exceptionally versatile starting point for chemical library synthesis, owing to the reactivity of the C3-aldehyde group.[3][4][5] This application note provides a detailed guide for the strategic derivatization of a custom-designed core, This compound . The N1-methyl group provides metabolic stability and precludes unwanted N-H reactivity, while the C7-ethyl substituent offers a vector for exploring structure-activity relationships (SAR) in a less sterically hindered region of the indole ring. We present detailed, validated protocols for four key derivatization strategies—Reductive Amination, Knoevenagel Condensation, Wittig Reaction, and Schiff Base Formation—to enable research scientists in drug development to rapidly generate a library of diverse, drug-like molecules poised for biological screening.
Introduction: The Rationale for the 7-Ethyl-1-methyl-indole Scaffold
The indole-3-carbaldehyde framework is a well-established precursor for compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][6][7] Our choice of This compound as the foundational scaffold is deliberate and strategic:
-
N1-Methylation: The methylation of the indole nitrogen serves a critical purpose: it blocks the primary site of potential metabolic N-dealkylation and eliminates the possibility of hydrogen bonding, which can significantly alter pharmacokinetic properties. It also prevents undesired side reactions during synthesis, ensuring that chemical modifications are directed specifically to the C3-aldehyde.
-
C3-Carbaldehyde: The aldehyde at the C3 position is the key handle for diversification. Its electrophilic nature allows for a host of reliable and high-yielding carbon-carbon and carbon-nitrogen bond-forming reactions, making it ideal for library synthesis.
-
C7-Ethyl Group: Placing an ethyl group at the C7 position provides a subtle yet important modification. This position is often less explored than the C5 or C6 positions. The ethyl group can probe a specific hydrophobic pocket in a target protein and serve as a non-polar anchor, potentially enhancing binding affinity without introducing significant steric hindrance that might prevent binding altogether.
This guide provides the methodologies to exploit these features, transforming a single core molecule into a diverse library for screening.
Overall Derivatization Workflow
The strategic diversification of the core scaffold is centered on the C3-aldehyde. The following workflow diagram illustrates the primary synthetic pathways detailed in this note, leading to four distinct classes of compounds.
Figure 1: High-level workflow for the derivatization of the core scaffold.
Synthetic Protocols and Methodologies
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Pathway A: Reductive Amination for Synthesis of Diverse Amines
Rationale: The introduction of a basic amine moiety is a cornerstone of medicinal chemistry. It often enhances aqueous solubility, provides a handle for salt formation, and can establish critical hydrogen bond or ionic interactions with biological targets. Reductive amination is a robust and reliable method for converting aldehydes into amines in a single pot.
Mechanism: The reaction proceeds via the initial formation of a Schiff base (imine) intermediate from the aldehyde and a primary or secondary amine. This intermediate is then reduced in situ by a mild and selective reducing agent, typically sodium triacetoxyborohydride [NaBH(OAc)₃], which is tolerant of the slightly acidic conditions that favor imine formation.
Protocol: Synthesis of N-Benzyl-1-(7-ethyl-1-methyl-1H-indol-3-yl)methanamine
-
Setup: To a 50 mL round-bottom flask, add this compound (1.0 eq, 200 mg, 1.07 mmol) and dissolve in 10 mL of anhydrous 1,2-dichloroethane (DCE).
-
Reagent Addition: Add benzylamine (1.1 eq, 126 mg, 1.18 mmol) to the solution, followed by the addition of sodium triacetoxyborohydride (1.5 eq, 340 mg, 1.61 mmol) in one portion.
-
Reaction: Cap the flask and stir the mixture at room temperature (20-25 °C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.
-
Workup: Upon completion, carefully quench the reaction by adding 15 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography (gradient elution, 100% Hexane to 80:20 Hexane:Ethyl Acetate) to yield the pure product.
| Derivative Class | Reagents | Resulting Functional Group | Potential Biological Significance |
| Amines | Primary/Secondary Amines, NaBH(OAc)₃ | -CH₂-NHR or -CH₂-NR₂ | Improved solubility, metabolic stability, H-bond donor/acceptor. |
| α,β-Unsaturated | Active Methylene Compounds, Piperidine | -CH=C(X)(Y) | Michael acceptors, rigidified conformation, extended conjugation. |
| Alkenes | Phosphonium Ylides | -CH=CHR | Isosteric replacements, conformational restriction. |
| Schiff Bases | Primary Amines | -CH=N-R | Bio-reversible linkage, metal chelation, direct bioactivity. |
| Table 1: Summary of Derivatization Strategies and Their Potential Impact. |
Pathway B: Knoevenagel Condensation for α,β-Unsaturated Systems
Rationale: The Knoevenagel condensation introduces an electron-withdrawing group conjugated to a newly formed double bond, creating an α,β-unsaturated system.[1][8] This motif can act as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine) in protein active sites. It also serves to rigidify the structure and extend the electronic conjugation of the indole system.
Protocol: Synthesis of 2-((7-Ethyl-1-methyl-1H-indol-3-yl)methylene)malononitrile
-
Setup: In a 25 mL round-bottom flask, dissolve this compound (1.0 eq, 200 mg, 1.07 mmol) and malononitrile (1.1 eq, 78 mg, 1.18 mmol) in 8 mL of ethanol.[9]
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the stirring solution.[9]
-
Reaction: A precipitate often forms within minutes. Stir the reaction mixture at room temperature for 2 hours. Monitor completion by TLC.
-
Workup: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with ice-cold ethanol (2 x 5 mL) and dry under vacuum to obtain the pure product, which often requires no further chromatographic purification.[9]
Pathway C: Wittig Reaction for Alkene Synthesis
Rationale: The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde with a phosphonium ylide.[10] This allows for precise C-C bond formation and the introduction of various substituents on the newly formed double bond, enabling fine-tuning of steric and electronic properties.
Protocol: Synthesis of 3-(2-Phenylvinyl)-7-ethyl-1-methyl-1H-indole
-
Ylide Preparation: In a flame-dried 50 mL flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq, 458 mg, 1.18 mmol) in 15 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.1 eq, 0.47 mL of a 2.5 M solution in hexanes) dropwise. The solution should turn a deep orange/red color. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
Aldehyde Addition: Dissolve this compound (1.0 eq, 200 mg, 1.07 mmol) in 5 mL of anhydrous THF and add it dropwise to the ylide solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 6 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding 10 mL of water. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over Na₂SO₄. After concentrating, purify the residue by column chromatography (gradient elution, 100% Hexane to 95:5 Hexane:Ethyl Acetate) to isolate the alkene product.
Pathway D: Schiff Base Formation
Rationale: The condensation of the aldehyde with a primary amine readily forms an imine, or Schiff base.[6] These compounds are valuable in their own right, as the imine nitrogen can coordinate to metal ions and participate in hydrogen bonding. They are also useful as intermediates, for example, for subsequent reduction to amines (as in Pathway A) or for cycloaddition reactions.
Protocol: Synthesis of (E)-N-((7-Ethyl-1-methyl-1H-indol-3-yl)methylene)aniline
-
Setup: Dissolve this compound (1.0 eq, 200 mg, 1.07 mmol) in 10 mL of absolute ethanol in a 25 mL flask.
-
Reagent Addition: Add aniline (1.0 eq, 99 mg, 1.07 mmol) followed by 2-3 drops of glacial acetic acid as a catalyst.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4 hours.
-
Workup: Upon cooling to room temperature, a solid product should precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry to yield the pure Schiff base.
Compound Characterization and Library Preparation
Analytical Confirmation: The identity and purity of all synthesized derivatives must be rigorously confirmed before biological screening. A standard suite of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural elucidation.[11][12][13]
-
Mass Spectrometry (MS): Low-resolution (LC-MS) and high-resolution mass spectrometry (HRMS) confirm the molecular weight and elemental composition.[14][15]
-
Purity Analysis: High-performance liquid chromatography (HPLC) is used to determine the purity of the final compounds, with >95% purity being the standard for screening.
Figure 2: Standard workflow for compound characterization and plating.
Library Preparation for Screening:
-
Solubilization: Accurately weigh each pure compound and dissolve in high-purity dimethyl sulfoxide (DMSO) to create a concentrated stock solution (typically 10-20 mM).
-
Plating: Using automated liquid handlers, create master plates and then daughter plates ("assay-ready" plates) by diluting the stock solutions to the required screening concentration in the appropriate assay buffer.
-
Storage: Store all stock solutions and plated compounds at -20 °C or -80 °C in desiccated conditions to ensure long-term stability.
Conclusion
The this compound scaffold is a rationally designed starting point for the efficient construction of a chemically diverse library of drug-like molecules. The protocols detailed within this application note provide robust and reproducible methods for modifying the core structure via four distinct and high-yield chemical transformations. By leveraging these pathways, researchers can rapidly generate novel chemical entities for screening against a wide array of biological targets, accelerating the early stages of the drug discovery process.
References
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- Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.
- Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. Benchchem.
- Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
- Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed.
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- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
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- Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl)
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The Strategic Application of 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde in the Synthesis of Potent Kinase Inhibitors: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Indole Scaffold as a Privileged Structure in Kinase Inhibitor Design
Kinases are a class of enzymes that play a pivotal role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to specific substrate molecules.[1] This process of phosphorylation modulates a vast array of cellular functions, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases a prime target for therapeutic intervention.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery, with a significant number of inhibitors approved for clinical use.[1]
The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets with high affinity.[2] Its unique electronic properties and conformational flexibility allow for the design of potent and selective inhibitors.[2] Specifically, indole-3-carbaldehyde derivatives serve as versatile synthetic intermediates for the construction of a diverse range of heterocyclic compounds with significant biological activities.[3] The aldehyde functionality at the 3-position provides a reactive handle for various carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the elaboration of the indole core into complex molecular architectures that can effectively target the ATP-binding site of kinases.[3]
This application note focuses on a specifically substituted derivative, 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde , as a key building block in the synthesis of next-generation kinase inhibitors. The presence of the ethyl group at the 7-position and the methyl group at the 1-position offers distinct advantages in terms of modulating solubility, metabolic stability, and target engagement, thereby providing a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of the resulting inhibitors.
The Rationale Behind 7-Ethyl-1-methyl Substitution: A Causality-Driven Approach
The choice of substituents on the indole ring is a critical aspect of rational drug design. The 7-ethyl and 1-methyl groups in the title compound are not arbitrary; they are strategically incorporated to confer specific, advantageous properties to the final kinase inhibitor.
-
The 7-Ethyl Group: Substitution at the 7-position of the indole ring can significantly influence the molecule's interaction with the kinase active site. Depending on the target kinase, this group can protrude into a hydrophobic pocket, enhancing binding affinity and selectivity. Furthermore, the ethyl group can improve metabolic stability by blocking potential sites of oxidation.
-
The 1-Methyl Group: N-alkylation of the indole ring, in this case with a methyl group, serves several key purposes. It eliminates the hydrogen bond donor capability of the indole nitrogen, which can be crucial for modulating the binding mode within the ATP pocket. This modification also generally increases the lipophilicity of the molecule, which can impact cell permeability and oral bioavailability. From a synthetic standpoint, the N-methylation prevents undesired side reactions that can occur at the indole nitrogen under certain reaction conditions.
The combination of these two substituents on the indole-3-carbaldehyde scaffold provides a unique starting point for the synthesis of kinase inhibitors with potentially superior drug-like properties.
Synthetic Strategy: Knoevenagel Condensation as a Robust Tool for Kinase Inhibitor Scaffolding
A powerful and widely employed method for the synthesis of kinase inhibitors from indole-3-carbaldehydes is the Knoevenagel condensation .[4] This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, typically flanked by two electron-withdrawing groups.[5][6] This versatile reaction allows for the creation of a diverse array of scaffolds known to possess potent kinase inhibitory activity, such as indolyl-oxindoles and indolyl-thiohydantoins.[7][8]
The general workflow for the synthesis of a representative kinase inhibitor using this approach is depicted below:
Caption: A generalized workflow for the synthesis of kinase inhibitors.
Detailed Experimental Protocol: Synthesis of a Representative Indolyl-Oxindole Kinase Inhibitor
This protocol describes a representative synthesis of a potent kinase inhibitor scaffold via the Knoevenagel condensation of this compound with 2-oxindole. This reaction is a reliable method for generating a core structure found in many clinically evaluated kinase inhibitors.
Reaction Scheme:
Caption: Synthesis of an indolyl-oxindole kinase inhibitor.
Materials:
-
This compound (MW: 187.24 g/mol )
-
2-Oxindole (MW: 133.15 g/mol )
-
Piperidine (MW: 85.15 g/mol )
-
Ethanol (Absolute)
-
Ethyl Acetate
-
Hexane
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (anhydrous)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.87 g, 10.0 mmol) and 2-oxindole (1.33 g, 10.0 mmol).
-
Solvent and Catalyst Addition: Add 40 mL of absolute ethanol to the flask, followed by the addition of piperidine (0.5 mL, 5.0 mmol) as a catalyst.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate should form.
-
Isolation of Crude Product: Filter the precipitate and wash with cold ethanol (2 x 10 mL) to remove unreacted starting materials and catalyst.
-
Purification: The crude product can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.[7]
-
Drying and Characterization: Dry the purified product under vacuum to yield a bright yellow solid. Characterize the final compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Expected Yield: 75-85%
Data Presentation: Physicochemical and Biological Properties
The following table summarizes the key properties of the synthesized representative kinase inhibitor.
| Property | Value |
| Chemical Name | (Z)-3-((7-ethyl-1-methyl-1H-indol-3-yl)methylene)indolin-2-one |
| Molecular Formula | C₂₀H₁₈N₂O |
| Molecular Weight | 302.37 g/mol |
| Appearance | Yellow solid |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol |
| Purity (HPLC) | >98% |
| Target Kinase (Example) | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) |
| IC₅₀ (VEGFR2) | 50-150 nM (hypothetical, based on similar structures) |
Biological Evaluation: In Vitro Kinase Inhibition Assay Protocol
To assess the inhibitory activity of the synthesized compound against a specific kinase (e.g., VEGFR2), a standard in vitro kinase assay can be performed.
Principle:
The assay measures the ability of the test compound to inhibit the phosphorylation of a specific substrate by the target kinase. The amount of phosphorylation is quantified, typically using a luminescence-based or fluorescence-based detection method.
Materials:
-
Recombinant human VEGFR2 kinase
-
ATP
-
Specific peptide substrate for VEGFR2
-
Assay buffer
-
Synthesized inhibitor (dissolved in DMSO)
-
Kinase-Glo® Luminescence Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Multimode plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the kinase, substrate, and assay buffer.
-
Inhibitor Addition: Add the diluted inhibitor solutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the amount of kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Structure-Activity Relationship (SAR) Insights
The biological activity of indole-based kinase inhibitors is highly dependent on the nature and position of substituents on the indole ring and the appended heterocyclic moiety. For the 7-ethyl-1-methylindole scaffold, the following SAR principles can be considered for further optimization:
-
7-Position: The ethyl group at the 7-position can be varied to explore the hydrophobic pocket of the kinase. Replacing it with other alkyl groups (e.g., propyl, isopropyl) or small cycloalkyl groups may enhance potency.
-
1-Position: While the methyl group at the 1-position is generally favorable for metabolic stability and synthetic accessibility, exploring other small alkyl groups could be beneficial.
-
Oxindole Moiety: The oxindole ring can be substituted at various positions to improve interactions with the kinase active site. For example, substitutions at the 5- or 6-position of the oxindole ring have been shown to significantly impact the inhibitory activity of this class of compounds.
Conclusion and Future Directions
This compound is a valuable and strategically designed building block for the synthesis of novel kinase inhibitors. Its unique substitution pattern provides a solid foundation for developing compounds with improved potency, selectivity, and drug-like properties. The Knoevenagel condensation represents a robust and versatile synthetic route to a wide range of potent kinase inhibitor scaffolds from this key intermediate. Further exploration of the structure-activity relationships of derivatives synthesized from this starting material will undoubtedly lead to the discovery of new and effective therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
-
The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. PMC - NIH. [Link]
-
Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. ResearchGate. [Link]
-
Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. MDPI. [Link]
-
Substituted active methylene synthesis by condensation. Organic Chemistry Portal. [Link]
-
ACTIVE METHYLENE COMPOUNDS. eGyanKosh. [Link]
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC - PubMed Central. [Link]
-
(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
-
Part –V: Utilities of Active Methylene Compounds and Heterocycles Bearing Active Methyl or having an Active Methine in the Formation of Nitrogenous Heterocycles Having oxygen or sulfur atom. To Chemistry Journal. [Link]
-
(PDF) Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). ResearchGate. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
- 5. Substituted active methylene synthesis by condensation [organic-chemistry.org]
- 6. purkh.com [purkh.com]
- 7. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vilsmeier-Haack Reaction Conditions for Substituted Indoles
Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of substituted indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it preferred for indole formylation?
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[1][3][4] This reagent is a mild electrophile, which makes it highly selective for electron-rich substrates like indoles.[5] The indole ring system, particularly the C3 position, possesses high electron density, making it highly susceptible to electrophilic attack by the Vilsmeier reagent.[6] This reaction is often favored over harsher methods like Friedel-Crafts acylation because it proceeds under milder conditions and is generally more efficient for these heterocyclic systems.[5]
Q2: I'm observing no reaction or very low conversion of my substituted indole. What are the likely causes and how can I fix it?
Low reactivity is a common issue, often stemming from either the indole substrate's electronic properties or suboptimal reaction conditions.
Possible Causes & Solutions:
-
Electron-Withdrawing Substituents: If your indole is substituted with electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R), the electron density of the indole ring is reduced, making it less nucleophilic and thus less reactive towards the Vilsmeier reagent.[7]
-
Solution: Increase the reaction temperature. While many Vilsmeier-Haack reactions are run at 0°C to room temperature, sluggish substrates may require heating to 40-80°C or even higher.[1][3] Additionally, increasing the equivalents of the Vilsmeier reagent (from a typical 1.5 equivalents to 2-3 equivalents) can help drive the reaction to completion.[1]
-
-
Insufficiently Activated Vilsmeier Reagent: The Vilsmeier reagent may not have formed completely before the addition of your indole.
-
Solution: Ensure that POCl₃ is added slowly to chilled, anhydrous DMF (0-5°C) and allowed to stir for at least 15-30 minutes to ensure complete formation of the chloroiminium salt before introducing the indole.[7]
-
-
Steric Hindrance: Bulky substituents near the C3 position can sterically hinder the approach of the Vilsmeier reagent.
-
Solution: Prolonged reaction times and higher temperatures may be necessary to overcome the steric barrier.
-
Q3: My reaction is producing multiple products. How do I improve the regioselectivity for C3 formylation?
While formylation at the C3 position is electronically favored for most indoles, side reactions can lead to a mixture of products.[8]
Common Side Products & Mitigation Strategies:
-
N-Formylation: With N-unsubstituted indoles, formylation can sometimes occur at the nitrogen atom.
-
Solution: Protecting the indole nitrogen with a suitable group (e.g., Boc, Ts) can prevent N-formylation. However, the choice of protecting group is critical, as highly electron-withdrawing groups can deactivate the ring.
-
-
C2-Formylation: While less common, formylation at the C2 position can occur, particularly if the C3 position is blocked. For instance, 2-methylindole can yield a mixture of 1-formyl-3-methylindole and 2-formyl-3-methylindole.[9][10]
-
Solution: Lowering the reaction temperature can sometimes favor the thermodynamically preferred C3 product.[1]
-
-
Bis(indolyl)methane Formation: This byproduct arises when the initially formed 3-formylindole reacts with another molecule of the starting indole under the acidic reaction conditions.[11]
-
Solution: Maintain a low reaction temperature and add the indole solution dropwise to the pre-formed Vilsmeier reagent.[11] This ensures a high concentration of the Vilsmeier reagent relative to the indole, favoring formylation over the subsequent condensation reaction. Prompt quenching of the reaction upon consumption of the starting material is also crucial.[11]
-
Q4: The work-up of my reaction is proving difficult, with emulsions forming or leading to product decomposition. What are the best practices for quenching and isolation?
A successful reaction can be undermined by a challenging work-up. Proper quenching and extraction techniques are vital.
Work-up Best Practices:
-
Controlled Quenching: The hydrolysis of the intermediate iminium salt is exothermic. To avoid temperature spikes that could degrade the product, pour the reaction mixture slowly onto a vigorously stirred mixture of ice and water.[1]
-
pH Adjustment: After quenching, the solution will be acidic. Carefully neutralize the mixture, typically with an aqueous solution of sodium hydroxide or sodium carbonate, to the optimal pH for your product's stability. The final product is often extracted into an organic solvent like ethyl acetate or dichloromethane.[12]
-
Removing DMF: N,N-Dimethylformamide (DMF) is a high-boiling point solvent and can be difficult to remove completely.
-
Aqueous Washes: Repeatedly washing the organic extract with water or a brine solution is the most common method for removing DMF.[13]
-
Lithium Chloride Wash: For more effective DMF removal, washing the organic layer with a 5-10% aqueous solution of lithium chloride can be more efficient than using water alone.[13]
-
Section 2: Troubleshooting Guide
This section provides a more targeted approach to resolving specific experimental issues.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction (Starting material remains) | 1. Insufficient Vilsmeier reagent. 2. Low reaction temperature. 3. Short reaction time. | 1. Increase the equivalents of the Vilsmeier reagent to 1.5-2.0 eq.[1] 2. Gradually increase the reaction temperature in increments of 10-20°C.[1][3] 3. Extend the reaction time and monitor progress by TLC or LC-MS.[1] |
| Formation of a Dark, Tarry Residue | 1. Reaction temperature is too high. 2. Uncontrolled quenching of the reaction. 3. Highly reactive indole substrate leading to polymerization. | 1. Maintain strict temperature control, especially during reagent addition.[11] 2. Quench the reaction by slowly adding the mixture to a vigorously stirred ice/water slurry.[1] 3. For very electron-rich indoles, consider running the reaction at a lower temperature (e.g., -10°C to 0°C). |
| Low Yield of Desired 3-Formylindole | 1. Product decomposition during work-up. 2. Formation of soluble byproducts that are lost during extraction. 3. Inefficient extraction. | 1. Perform the work-up at low temperatures and avoid strongly acidic or basic conditions if the product is known to be sensitive.[13] 2. Analyze the aqueous layer by TLC or LC-MS to check for product loss. 3. Increase the number of extractions with an appropriate organic solvent. |
| Precipitate Forms During Reagent Preparation | 1. High concentration of POCl₃ and DMF. 2. Inefficient cooling during the exothermic reaction. | 1. Dilute the DMF with an anhydrous co-solvent (e.g., dichloromethane, 1,2-dichloroethane) before adding POCl₃. 2. Ensure efficient stirring and maintain a low temperature (0°C) during the addition of POCl₃.[1] |
Section 3: Experimental Protocols & Data
General Protocol for the Vilsmeier-Haack Formylation of a Substituted Indole
1. Vilsmeier Reagent Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equiv.).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equiv.) dropwise to the stirred DMF over 15-20 minutes, ensuring the temperature remains below 5°C.[14]
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. A pale yellow to white precipitate of the Vilsmeier reagent may form.[1]
2. Reaction with the Indole Substrate:
-
Dissolve the substituted indole (1.0 equiv.) in a minimal amount of anhydrous DMF or a suitable co-solvent.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, the reaction can be stirred at 0°C, allowed to warm to room temperature, or heated, depending on the reactivity of the indole substrate.[1] Monitor the reaction's progress by Thin Layer Chromatography (TLC).
3. Work-up and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice and water.[1]
-
Basify the aqueous solution to a pH of 8-9 by the slow addition of an aqueous solution of NaOH (e.g., 2M).[15]
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).[15]
-
Combine the organic layers, wash with water and then with brine to remove residual DMF.[13]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Comparative Data for Formylation of Substituted Indoles
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [9] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl), 22.5 (2-formyl) | [9] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [9] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 88 | [9] |
| 6-Methylindole | POCl₃, DMF | 0 to 90 | 9 | 89 | [9] |
This table illustrates how reaction conditions and yields can vary depending on the substitution pattern of the indole.
Section 4: Mechanistic Insights & Visualizations
The Vilsmeier-Haack Reaction Mechanism
The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4][5]
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of the indole attacks the Vilsmeier reagent. Subsequent deprotonation restores aromaticity, forming an iminium salt intermediate.[3][6]
-
Hydrolysis: During aqueous work-up, the iminium salt is hydrolyzed to yield the final 3-formylindole product.[3][6]
Caption: The Vilsmeier-Haack reaction pathway for indole formylation.
Troubleshooting Decision Tree
This flowchart provides a logical progression for diagnosing and solving common issues encountered during the reaction.
Caption: A decision tree for troubleshooting the Vilsmeier-Haack reaction.
References
- Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source | ACS Omega - ACS Publications. (2025, May 14).
- Optimization of Vilsmeier-Haack reaction parameters - Benchchem. (n.d.).
- Technical Support Center: Vilsmeier-Haack Formylation of Indoles - Benchchem. (n.d.).
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. (2023, September 5).
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole - ResearchGate. (2025, December 24).
- Vilsmeier-Haack Reaction - J&K Scientific LLC. (2025, March 22).
- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides - SciRP.org. (2013).
- Vilsmeier–Haack reaction - Wikipedia. (n.d.).
- Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air - Organic Chemistry Portal. (n.d.).
- Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles - Benchchem. (n.d.).
- Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.).
- Formation of indole trimers in Vilsmeier type reactions - Semantic Scholar. (n.d.).
- Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.).
- Vilsmeier–Haack reaction of indole - YouTube. (2025, June 10).
- Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines | Request PDF - ResearchGate. (2025, August 6).
- Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2024, May 14).
- Vilsmeier Reagent - Enamine. (n.d.).
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013, July 30).
- Synthesis of indoles - Organic Chemistry Portal. (n.d.).
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. (2023, September 5).
- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. (2024, February 14).
- Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. (2021, July 9).
- Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed. (2017, June 2).
- Technical Support Center: Formylation Reactions of N-Substituted Indoles - Benchchem. (n.d.).
- 10 - Organic Syntheses Procedure. (n.d.).
- Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC - NIH. (2010, November 29).
- Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid. (n.d.).
- Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles - Beilstein Journals. (n.d.).
- Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator | Request PDF - ResearchGate. (2025, August 10).
- Formylating agents | Chemical Reviews - ACS Publications. (n.d.).
- Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal - Benchchem. (n.d.).
- Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. (2021, October 21).
- Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed. (2022, November 18).
- Reactions of Vilsmeier Haack Reagent with Aromatic and Heterocyclic Aldoximes | Request PDF - ResearchGate. (2025, August 7).
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Technical Support Center: Synthesis of 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde
Welcome to the technical support center for the synthesis of 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions and optimize the synthetic process. The primary synthetic route discussed is the Vilsmeier-Haack formylation of 7-Ethyl-1-methyl-1H-indole, a robust but nuanced transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
A1: Root Cause Analysis & Solutions
Low yields in the Vilsmeier-Haack formylation of substituted indoles often stem from three primary areas: reagent quality, reaction conditions, and competing side reactions.
-
Reagent Quality: The Vilsmeier reagent is formed in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[1][2] Both reagents are highly susceptible to hydrolysis.
-
Causality: Moisture in the POCl₃ or DMF will consume the reagents, preventing the formation of the active electrophile, the chloroiminium salt. This leads to a lower concentration of the formylating agent and, consequently, a lower yield of the desired product.
-
Troubleshooting Protocol:
-
Ensure both POCl₃ and DMF are freshly distilled and handled under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Use anhydrous solvents for the reaction and workup wherever possible.
-
Perform the initial formation of the Vilsmeier reagent at low temperatures (0-5 °C) to minimize degradation before the indole substrate is added.[4]
-
-
-
Sub-optimal Reaction Temperature: Temperature control is critical throughout the process.
-
Causality: While the initial formation of the Vilsmeier reagent requires cooling, the subsequent electrophilic aromatic substitution with the indole substrate often requires a specific temperature window to proceed to completion without promoting side reactions.[2] For many indoles, this is typically between room temperature and 35 °C.[3] Too low a temperature may result in an incomplete reaction, while excessively high temperatures can promote the formation of oligomeric byproducts.[4]
-
Troubleshooting Protocol:
-
Add the indole substrate solution dropwise to the pre-formed Vilsmeier reagent at 0-10 °C to control the initial exothermic reaction.[3]
-
After the addition is complete, allow the reaction to warm to the optimal temperature (e.g., 25-35 °C) and monitor closely by TLC or HPLC.
-
Once the starting material is consumed, quench the reaction promptly to avoid byproduct formation.[4]
-
-
-
Stoichiometry: The ratio of the Vilsmeier reagent to the indole substrate is crucial.
-
Causality: While a slight excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material, a large excess can promote di-formylation or other side reactions.
-
Troubleshooting Protocol:
-
Begin with a stoichiometric ratio of approximately 1.1 to 1.5 equivalents of the Vilsmeier reagent to the indole.
-
If starting material remains, subsequent optimizations can explore a slightly higher excess, but this should be balanced against the potential for increased impurity formation.
-
-
| Parameter | Recommended Condition | Rationale |
| Reagents | Freshly distilled POCl₃ and DMF | Prevents hydrolysis and ensures active reagent concentration. |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes moisture. |
| Temperature | 0-10 °C for addition, then 25-35 °C | Controls exotherm and drives reaction to completion. |
| Stoichiometry | 1.1-1.5 eq. Vilsmeier Reagent | Balances complete conversion with minimal side reactions. |
| Table 1: Recommended starting conditions for optimizing the Vilsmeier-Haack formylation of 7-Ethyl-1-methyl-1H-indole. |
Q2: I've isolated a high molecular weight, insoluble byproduct. What is it and how can I prevent it?
A2: Identification and Prevention of Bis(indolyl)methane Formation
This is a classic side reaction in the formylation of electron-rich indoles. The byproduct is almost certainly a bis(indolyl)methane derivative.
-
Mechanism of Formation: This side product forms when a molecule of the desired product, this compound, acts as an electrophile under the acidic reaction conditions. It is attacked by a second, unreacted molecule of the nucleophilic starting material, 7-Ethyl-1-methyl-1H-indole.[4][5] This condensation reaction forms a dimeric species that is often poorly soluble.
Figure 1: Formation of bis(indolyl)methane side product.
-
Troubleshooting and Prevention:
-
Order of Addition: The most effective preventative measure is to add the indole solution slowly to the pre-formed Vilsmeier reagent.[4] This ensures that any indole molecule entering the reaction mixture is more likely to encounter the Vilsmeier reagent (the desired electrophile) rather than the aldehyde product.
-
Temperature Control: Maintain low temperatures (0-10 °C) during the addition. Elevated temperatures can accelerate the rate of this undesirable condensation reaction.[4]
-
Prompt Quenching: As soon as reaction monitoring (e.g., TLC) indicates the consumption of the starting indole, the reaction should be quenched by pouring it onto ice and then neutralizing with a base.[3] This deactivates the electrophilic species and prevents further side reactions.
-
Q3: My NMR spectrum shows two aldehyde peaks. What is the likely cause?
A3: Investigating Di-formylation and Other Isomers
The presence of a second aldehyde signal strongly suggests a di-formylated product or formylation at an alternative position. Given the electronics of the indole nucleus, the order of susceptibility to electrophilic attack is generally C3 > N1 > C2.[6]
-
Potential Side Product: Di-formylation: Under forcing conditions (high temperature, large excess of Vilsmeier reagent), a second formylation can occur. While C3 is the most activated position, subsequent formylation could potentially occur at another position on the benzene ring, though this is less common for simple indoles. More likely in some cases is reaction at the N1-methyl group, although this is less favorable. For some substituted indoles, diformylation at other positions has been observed.[4]
-
Potential Side Product: C2-Formylation: While C3 formylation is kinetically and thermodynamically favored, a small amount of C2 formylation is possible, especially if the C3 position is sterically hindered. For 7-Ethyl-1-methyl-1H-indole, this is unlikely to be a major issue, but it cannot be entirely ruled out.
-
Mechanism of Vilsmeier-Haack Reaction: The reaction proceeds via the formation of the Vilsmeier reagent, which is then attacked by the electron-rich C3 position of the indole ring. The resulting iminium ion intermediate is hydrolyzed during aqueous workup to yield the final aldehyde.[1][7]
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. orgsyn.org [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde
Welcome to the technical support center for the purification of 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Drawing from established principles of organic chemistry and practical laboratory experience, this document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of a high-purity product.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, often synthesized via the Vilsmeier-Haack reaction.[1][2][3]
Issue 1: Low Purity After Initial Work-up
Q1: My crude this compound is showing multiple spots on the TLC plate after aqueous work-up. What are the likely impurities and how can I minimize their formation?
A1: The presence of multiple impurities post-synthesis is a common challenge. The likely culprits in a Vilsmeier-Haack formylation of 7-Ethyl-1-methyl-1H-indole are starting material, over-reacted byproducts, and products of side reactions.
Causality and Mitigation Strategies:
-
Unreacted Starting Material (7-Ethyl-1-methyl-1H-indole): This is often due to incomplete formylation. To address this, ensure the Vilsmeier reagent is freshly prepared and used in a slight excess (1.1-1.5 equivalents).[4] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of complete consumption of the starting material.
-
Bis(indolyl)methane Derivatives: A significant high molecular weight byproduct can be the formation of a bis(indolyl)methane derivative.[5] This occurs when the newly formed aldehyde product acts as an electrophile and reacts with another molecule of the starting indole under the acidic reaction conditions. To minimize this:
-
Control Stoichiometry: Avoid a large excess of the indole starting material.
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the addition of the indole to the Vilsmeier reagent.[5]
-
Order of Addition: Add the indole solution dropwise to the pre-formed Vilsmeier reagent. This ensures the indole primarily reacts with the formylating agent.[5]
-
-
Diformylated Products: Although less common for N-substituted indoles, diformylation can occur at other positions on the indole ring under harsh conditions.[5] To prevent this, use a stoichiometric amount of the Vilsmeier reagent and avoid prolonged reaction times at elevated temperatures.
-
Hydrolysis Products: Incomplete hydrolysis of the iminium salt intermediate can lead to impurities. Ensure the aqueous work-up is thorough, with vigorous stirring and sufficient time for complete conversion to the aldehyde.[1]
Issue 2: Difficulty with Recrystallization
Q2: I'm struggling to achieve high purity with recrystallization. The product either oils out or the purity doesn't improve significantly. What should I do?
A2: Recrystallization is a powerful technique for purifying solid organic compounds, but its success is highly dependent on the choice of solvent and the nature of the impurities.[4]
Troubleshooting Recrystallization:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For indole-3-carbaldehydes, common solvents include ethanol, ethyl acetate, and mixtures like ethyl acetate/hexane.[4] A systematic solvent screen with small amounts of your crude product is highly recommended.
-
"Oiling Out": This happens when the solute comes out of solution as a liquid rather than a solid. This is often due to the boiling point of the solvent being too high or the presence of impurities that depress the melting point of the product.
-
Solution: Try a lower-boiling point solvent or a solvent mixture. Adding a co-solvent in which the product is less soluble (an anti-solvent) can induce crystallization. For example, if your product is dissolved in hot ethanol, slowly adding water until turbidity persists can promote crystal formation upon cooling.
-
-
Persistent Impurities: If recrystallization fails to remove certain impurities, it is likely that they have similar solubility profiles to your product. In this case, an alternative purification method like column chromatography is necessary.
Issue 3: Challenges with Column Chromatography
Q3: My column chromatography separation is poor, with co-elution of impurities. How can I optimize the separation?
A3: Column chromatography is often the most effective method for purifying indole-3-carbaldehydes from closely related impurities.[6] Optimization involves careful selection of the stationary and mobile phases.
Optimizing Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of indole derivatives.[6][7]
-
Mobile Phase (Eluent): The choice of eluent is critical. A good starting point for indole-3-carbaldehydes is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate.
-
TLC Analysis: Before running a column, always determine the optimal eluent system using TLC. The ideal system will give your product an Rf value of approximately 0.25-0.35 and show good separation from all impurities.
-
Gradient Elution: If there is a significant polarity difference between your product and the impurities, a gradient elution (gradually increasing the polarity of the mobile phase) can provide a more efficient separation.
-
-
Sample Loading: For optimal separation, dissolve the crude product in a minimal amount of the eluent or a more volatile solvent, and load it onto the column in a concentrated band.
-
Column Packing: A well-packed column is essential for good separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Frequently Asked Questions (FAQs)
Q4: What is the expected appearance and stability of pure this compound?
A4: Pure this compound is typically a white to off-white or pale yellow solid.[8] Like many indole derivatives, it can be sensitive to light and air over prolonged periods, which may cause it to darken in color. For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light, and in a cool, dry place.
Q5: Can I use a method other than column chromatography to remove unreacted starting material?
A5: While column chromatography is the most reliable method, for removing small amounts of the more basic starting indole from the less basic aldehyde product, an acid wash during the work-up can be effective. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the starting indole, making it more water-soluble and partitioning it into the aqueous layer. However, be cautious as the product itself may have some acid sensitivity.
Q6: Are there any specific safety precautions I should take when working with the reagents for the synthesis and purification of this compound?
A6: Yes, safety is paramount. The Vilsmeier-Haack reaction involves phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water.[2] Always handle POCl₃ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The solvents used in recrystallization and chromatography (e.g., hexane, ethyl acetate) are flammable and should be handled away from ignition sources.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In separate small test tubes, dissolve a few milligrams of the crude product in a minimal amount of various hot solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent mixtures (e.g., ethyl acetate/hexane, ethanol/water).
-
Cooling and Observation: Allow the solutions to cool to room temperature and then in an ice bath. The best solvent system will be one in which the product is fully soluble when hot and forms a significant amount of crystalline precipitate upon cooling.
-
Bulk Recrystallization: Dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod. Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Protocol 2: Column Chromatography Purification
-
Eluent Selection: Using TLC, identify a solvent system (e.g., hexane:ethyl acetate mixture) that provides good separation of the product (Rf ≈ 0.3) from impurities.
-
Column Packing: Prepare a silica gel column of an appropriate size (a rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column using the chosen eluent system, ensuring a flat, undisturbed surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel. Alternatively, the sample can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Troubleshooting Summary for Purification of this compound
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Work-up | Unreacted starting material | Ensure slight excess of Vilsmeier reagent; monitor reaction by TLC. |
| Bis(indolyl)methane formation | Control stoichiometry and temperature; add indole to reagent.[5] | |
| Diformylation | Use stoichiometric Vilsmeier reagent; avoid high temperatures.[5] | |
| Recrystallization Issues | Oiling out | Use a lower boiling point solvent or a solvent/anti-solvent mixture. |
| Poor impurity removal | Switch to column chromatography. | |
| Poor Column Separation | Suboptimal eluent | Determine the best eluent system using TLC (aim for Rf ≈ 0.3). |
| Improper sample loading | Load the sample in a concentrated band. |
Visualizations
Diagram 1: General Purification Workflow
Caption: A decision-making workflow for the purification of this compound.
Diagram 2: Impurity Formation in Vilsmeier-Haack Reaction
Caption: Potential side reactions leading to impurities during the Vilsmeier-Haack formylation.
References
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indole-3-aldehyde. Retrieved from [Link]
-
Xue, J., Zhang, Y. S., Huan, Z., Yang, J. D., & Cheng, J. P. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of organic chemistry, 87(22), 15539–15546. [Link]
-
Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde
Welcome to the technical support center for the synthesis of 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve the yield and purity of your target compound.
The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds.[1] The most common and efficient method for this transformation is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring.[2][3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group at the C3 position of the indole ring.[2][5]
This guide will walk you through the reaction mechanism, a detailed experimental protocol, and a comprehensive troubleshooting section to address common challenges encountered during this synthesis.
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the indole ring, followed by hydrolysis.[2]
-
Formation of the Vilsmeier Reagent: DMF, a tertiary amide, reacts with the Lewis acid POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2][5] This step is highly exothermic and requires careful temperature control.
-
Electrophilic Attack: The electron-rich C3 position of the 7-Ethyl-1-methyl-1H-indole attacks the electrophilic carbon of the Vilsmeier reagent. The C3 position is the most nucleophilic position on the indole ring, making it the preferred site of attack.[2]
-
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final product, this compound.[2]
Sources
Technical Support Center: Indole-3-Aldehyde Compounds
Welcome to the Technical Support Center for Indole-3-Aldehyde (I3A) and related compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and experimenting with I3A. Here, we address common challenges related to its stability and degradation, providing not just solutions but also the underlying scientific rationale to empower your research.
Frequently Asked Questions (FAQs)
This section covers foundational knowledge about the stability and degradation characteristics of Indole-3-Aldehyde.
Q1: What are the primary modes of degradation for Indole-3-Aldehyde (I3A)?
A1: Indole-3-aldehyde is susceptible to several degradation pathways, primarily driven by its chemical structure which features a reactive aldehyde group and an electron-rich indole ring. The main degradation routes are:
-
Oxidation: The aldehyde group is easily oxidized to the corresponding carboxylic acid, forming indole-3-carboxylic acid.[1][2] This is the most common degradation pathway, often accelerated by exposure to atmospheric oxygen.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, leading to the formation of colored impurities and complex polymeric byproducts. It is crucial to protect I3A from light during storage and experiments.[1]
-
Extreme pH: While stable at neutral pH, strong acidic or basic conditions can catalyze side reactions or degradation.[2]
-
Enzymatic Degradation: In biological systems, I3A can be a metabolite of tryptophan and can be further processed by enzymes.[3][4][5] For instance, aldehyde oxidases can convert I3A to indole-3-carboxylic acid.[6] It can also be formed from the enzymatic oxidation of indole-3-acetic acid (IAA).[7][8][9]
Q2: What is the most common degradation product I should look for?
A2: The most frequently observed degradation product is indole-3-carboxylic acid .[1][2] This is due to the high susceptibility of the aldehyde functional group to oxidation. If you are using analytical techniques like HPLC or LC-MS, this product will appear as a new peak, and its identity can be confirmed by comparing it to a standard or by mass spectrometry (looking for a mass increase of 16 Da, corresponding to the addition of an oxygen atom).
Q3: How should I properly store and handle solid I3A to minimize degradation?
A3: Proper storage is the single most critical factor in preventing degradation. The stability of solid I3A is compromised by air, light, moisture, and heat.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[1][7][10] This displaces oxygen and significantly reduces the rate of oxidation.
-
Temperature: Keep refrigerated at 2-8°C for long-term storage.[1]
-
Light: Always store in an amber or opaque vial to protect it from light.[1]
-
Moisture: Use a tightly sealed container and store in a desiccator or dry environment to prevent hydrolysis and other moisture-related side reactions.[1][11][12]
Q4: How stable is I3A in common laboratory solvents?
A4: I3A's stability in solution depends on the solvent, storage conditions, and duration. In general, solutions are less stable than the solid compound.
-
Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): I3A shows reasonable short-term stability. For long-term storage, solutions should be stored at -20°C or -80°C under an inert atmosphere.[7] Hygroscopic solvents like DMSO can absorb water, which may affect stability, so using freshly opened solvent is recommended.[7]
-
Protic Solvents (e.g., Ethanol, Methanol): Stability can be lower in protic solvents, especially if not properly deoxygenated. Aldehydes can form acetals or hemiacetals, though this is reversible.
-
Aqueous Buffers: Stability is highly pH-dependent. Avoid strongly acidic or basic buffers. Prepare fresh solutions for experiments and do not store them for extended periods, even when frozen.
The following table summarizes recommended storage conditions:
| Form | Atmosphere | Temperature | Light Condition | Typical Shelf-Life |
| Solid | Inert (Argon/Nitrogen) | 2-8°C | Dark (Amber Vial) | >1 year |
| Solid | Air | Room Temperature | Ambient Light | Weeks to Months (Degradation likely) |
| Solution (DMSO) | Inert (Argon/Nitrogen) | -80°C | Dark | Up to 6 months[7] |
| Solution (DMSO) | Air | -20°C | Dark | Up to 1 month[7] |
| Aqueous Buffer | N/A | 4°C | Dark | < 24 hours (Prepare fresh) |
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: My solid I3A, which was initially off-white, has turned yellow or brown.
-
Probable Cause: This is a classic sign of degradation, likely due to oxidation and/or polymerization upon exposure to air and light.[1] The colored impurities are often complex byproducts that are difficult to characterize.
-
Troubleshooting Steps:
-
Assess Purity: Before use, check the purity of the discolored material using HPLC, TLC, or NMR. Compare the results to the certificate of analysis or a fresh, properly stored sample. A common impurity to look for is indole-3-carboxylic acid.[2]
-
Purify if Necessary: If the purity is compromised, the material may need to be purified. Recrystallization from a suitable solvent like ethanol/water can be effective for removing many impurities.[2]
-
Implement Proper Storage: Discard the degraded sample if purification is not feasible. For future prevention, strictly adhere to the recommended storage conditions: store under an inert gas, in the dark, at 2-8°C.[1]
-
Problem 2: I'm observing a new, unexpected peak in my HPLC/LC-MS analysis of an I3A sample or reaction mixture.
-
Probable Cause: The appearance of new peaks is a strong indicator of degradation or an unintended side reaction.[1]
-
Peak at M+16: This strongly suggests the formation of indole-3-carboxylic acid via oxidation.
-
Broader, later-eluting peaks: These may indicate the formation of dimers or polymers.
-
Other peaks: Could be byproducts from reactions with solvents, buffer components, or other reagents.
-
-
Troubleshooting Steps:
-
Characterize the Impurity: Use mass spectrometry (MS) to determine the molecular weight of the species in the new peak. This provides critical clues to its identity.
-
Perform a Forced Degradation Study: To confirm if the peak is a degradation product, intentionally stress a small, pure sample of I3A under conditions of heat, light, acid, base, and oxidation. Analyze the stressed samples by HPLC. If the unknown peak increases under one of these conditions, it helps confirm its identity as a degradation product and reveals the compound's sensitivities.[1]
-
Review Experimental Protocol: Scrutinize your handling procedures. Were solutions exposed to air for long periods? Was the experiment run under bright light? Was the pH of the buffer appropriate? Ensure solvents are deoxygenated and buffers are freshly prepared.
-
Problem 3: A reaction involving I3A as a starting material is giving low or no yield.
-
Probable Cause: The issue might not be the reaction chemistry but the quality of your starting material. If the I3A has degraded, the actual concentration of the active aldehyde is lower than calculated, leading to poor yield.[13][14]
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Always confirm the purity of your I3A before starting a synthesis. A quick ¹H NMR or HPLC is highly recommended. The aldehyde proton signal in NMR (around 10 ppm) should be sharp and integrate correctly.
-
Use a Fresh Sample: If degradation is suspected, use a new, unopened vial of I3A or a sample that has been rigorously stored under inert gas.
-
Run a Control Reaction: If possible, run the reaction with a freshly purified sample of I3A to determine if the starting material quality was indeed the issue.
-
Consider Reaction Conditions: Ensure the reaction itself is not promoting degradation. For example, running a reaction under an inert atmosphere can prevent in-situ oxidation of the aldehyde.[13]
-
Visualized Pathways and Workflows
Visual aids can clarify complex degradation pathways and troubleshooting logic.
Caption: Major chemical and enzymatic degradation pathways for I3A.
Caption: A logical workflow for troubleshooting suspected I3A degradation.
Experimental Protocols
Protocol 1: Recommended Handling and Solution Preparation for I3A
This protocol minimizes exposure to degradative elements during routine laboratory use.
-
Objective: To accurately weigh and dissolve I3A while preserving its integrity.
-
Materials:
-
Indole-3-Aldehyde (solid)
-
Inert gas source (Argon or Nitrogen) with tubing
-
Analytical balance
-
Spatula
-
Appropriate glassware (e.g., volumetric flask, vial)
-
Anhydrous/HPLC-grade solvent (e.g., DMSO)
-
-
Procedure:
-
Equilibration: Before opening, allow the I3A container to warm to room temperature (approx. 20-30 minutes). This prevents condensation of atmospheric moisture on the cold solid.
-
Inert Atmosphere: Briefly flush the weighing vessel and the headscape of the I3A storage container with a gentle stream of inert gas.
-
Weighing: Quickly weigh the desired amount of I3A and securely recap the main container, flushing again with inert gas before storage.
-
Dissolution: Add the weighed solid to the appropriate volumetric flask. Add the solvent (e.g., DMSO) to dissolve the solid completely, using sonication if necessary.[7]
-
Storage of Solution: If the solution is to be stored, dispense it into smaller, single-use aliquots in amber vials. Flush the headspace of each vial with inert gas before capping and store at -80°C for long-term storage or -20°C for short-term.[7]
-
Protocol 2: Forced Degradation Study for I3A
This study helps identify potential degradation products and assess compound stability under stress.
-
Objective: To accelerate the degradation of I3A under controlled stress conditions to identify degradation products and pathways.
-
Materials:
-
Pure I3A stock solution (e.g., 1 mg/mL in Acetonitrile)
-
0.1 M HCl (Acidic stress)
-
0.1 M NaOH (Basic stress)
-
3% Hydrogen Peroxide (H₂O₂ - Oxidative stress)
-
HPLC system with UV or MS detector
-
Heating block or oven
-
UV lamp
-
-
Procedure:
-
Sample Preparation: Set up five separate amber HPLC vials. To each, add an aliquot of the I3A stock solution.
-
Control: Add only solvent.
-
Acid: Add 0.1 M HCl.
-
Base: Add 0.1 M NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Heat: Add only solvent.
-
Photo: Prepare a sixth sample in a clear vial.
-
-
Incubation:
-
Incubate the Control, Acid, Base, and Oxidation vials at 40°C for 24 hours.
-
Incubate the Heat vial at 70°C for 24 hours.
-
Expose the Photo vial to a UV lamp (e.g., 254 nm) at room temperature for 24 hours.
-
-
Analysis:
-
After incubation, neutralize the Acid and Base samples with an equimolar amount of base/acid, respectively.
-
Analyze all samples, including a "time zero" (unstressed) control, by a stability-indicating HPLC method.
-
-
Interpretation: Compare the chromatograms of the stressed samples to the control. A significant increase in a specific peak under one condition (e.g., a peak growing only in the H₂O₂ sample) identifies it as a product of that specific degradation pathway (e.g., oxidation).[1] This helps to proactively identify issues in your primary experiments.
-
References
-
Arora, P. K., et al. (2015). Microbial Degradation of Indole and Its Derivatives. ResearchGate. Available at: [Link]
-
González-Jara, P., et al. (2024). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. MDPI. Available at: [Link]
-
Stutz, R. E. (1958). Enzymatic Formation of Indole-3-Carboxaldehyde from Indole-3-Acetic Acid. Plant Physiology. Available at: [Link]
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. Wikipedia. Available at: [Link]
-
Wikipedia. (n.d.). Tryptophan. Wikipedia. Available at: [Link]
-
Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Cell. Available at: [Link]
-
Zelante, T., et al. (2021). Regulation of host physiology and immunity by microbial indole-3-aldehyde. ResearchGate. Available at: [Link]
-
Palladino, P., et al. (2024). A simple and low-cost colorimetric assay for indole-3-carbaldehyde detection in foods. Food Chemistry Advances. Available at: [Link]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]
-
Rosser, E. C., et al. (2021). Microbiota-Derived Metabolites, Indole-3-aldehyde and Indole-3-acetic Acid, Differentially Modulate Innate Cytokines and Stromal Remodeling Processes Associated with Autoimmune Arthritis. Journal of Immunology. Available at: [Link]
-
Kaur, H., et al. (2020). Investigating the reaction and substrate preference of indole-3-acetaldehyde dehydrogenase from the plant pathogen Pseudomonas syringae PtoDC3000. Bioscience Reports. Available at: [Link]
-
Wang, Y., et al. (2025). Tryptophan Metabolite Indole-3-Aldehyde Induces AhR and c-MYC Degradation to Promote Tumor Immunogenicity. ResearchGate. Available at: [Link]
-
Satinsky, D., et al. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Wang, Y., et al. (2025). Tryptophan Metabolite Indole-3-Aldehyde Induces AhR and c-MYC Degradation to Promote Tumor Immunogenicity. Advanced Science. Available at: [Link]
-
Liu, Z., et al. (2023). The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function. MDPI. Available at: [Link]
-
Stutz, R. E. (1958). Enzymatic Formation of Indole-3-Carboxaldehyde from Indole-3-Acetic Acid. PMC. Available at: [Link]
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Li, Y., et al. (2022). Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. MDPI. Available at: [Link]
-
Smith, G. F. (1956). Indole-3-Aldehyde. ResearchGate. Available at: [Link]
-
Organic Syntheses. (n.d.). Indole-3-aldehyde. Organic Syntheses Procedure. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). 1H-Indole-3-carboxaldehyde. NIST Chemistry WebBook. Available at: [Link]
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Technical Support Center: Troubleshooting Low Yield in the Formylation of N-Substituted Indoles
Welcome to the Technical Support Center for the formylation of N-substituted indoles. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in this crucial synthetic transformation. As Senior Application Scientists, we provide not just procedural steps but also the underlying chemical principles to empower your experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common challenges encountered during the formylation of N-substituted indoles, with a primary focus on the widely-used Vilsmeier-Haack reaction.
Vilsmeier-Haack Reaction Troubleshooting
The Vilsmeier-Haack reaction is a versatile and widely used method for formylating electron-rich aromatic and heteroaromatic compounds, including indoles.[1][2][3] It utilizes a Vilsmeier reagent, typically generated in situ from a formamide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group, usually at the C3 position of the indole ring.[1][4]
Question 1: My Vilsmeier-Haack formylation of an N-substituted indole is resulting in a very low yield or is not proceeding to completion. What are the likely causes and how can I fix it?
This is a common issue that can often be traced back to one of four key areas: the Vilsmeier reagent itself, the reactivity of your indole substrate, the reaction conditions, or the workup procedure.
Possible Cause 1: Inactive or Insufficiently Formed Vilsmeier Reagent
The Vilsmeier reagent (a chloroiminium salt) is the electrophile in this reaction.[1][5] Its effective formation is critical for the reaction to proceed.
-
Expertise & Experience: The reaction between DMF and POCl₃ is exothermic and moisture-sensitive. If the reagent is not fully formed before the indole is introduced, the concentration of the active electrophile will be too low. Old or improperly stored reagents are a frequent culprit.[6]
-
Troubleshooting Steps:
-
Use Fresh, Anhydrous Reagents: Ensure your POCl₃ is freshly distilled or from a recently opened bottle. Use anhydrous DMF.[5][6]
-
Controlled Reagent Formation: Add POCl₃ dropwise to cold DMF (typically 0-5 °C) under an inert atmosphere (e.g., Argon or Nitrogen).[5][7]
-
Allow Sufficient Time for Formation: Stir the POCl₃/DMF mixture at a low temperature for a designated period (e.g., 30-60 minutes) to ensure the complete formation of the Vilsmeier reagent before adding your indole substrate.[5][7] A color change to yellow or orange often indicates reagent formation.[6]
-
Possible Cause 2: Low Reactivity of the N-Substituted Indole
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution; therefore, its success is highly dependent on the nucleophilicity of the indole.
-
Expertise & Experience: Electron-withdrawing groups (EWGs) on the N-substituent or the indole ring decrease the electron density of the heterocyclic system, making it less reactive towards the weakly electrophilic Vilsmeier reagent.[7][8] Conversely, electron-donating groups (EDGs) enhance reactivity.[9]
-
Troubleshooting Steps:
-
Increase Reaction Temperature: For electron-deficient indoles, you may need to increase the reaction temperature (e.g., to 60-80 °C or higher) after the initial addition to drive the reaction forward.[5][7]
-
Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). Less reactive substrates will require longer reaction times to achieve full conversion.[5]
-
Adjust Stoichiometry: Increase the molar equivalents of the Vilsmeier reagent (e.g., from 1.5 to 3 equivalents) relative to the indole to increase the electrophile concentration and favor the reaction equilibrium.[7]
-
Consider a Two-Step Process: For particularly unreactive indoles, forming the Vilsmeier reagent completely first, then adding the indole and heating, can be more effective.[7][10]
-
Possible Cause 3: Suboptimal Reaction Conditions
-
Expertise & Experience: Temperature and solvent choice are critical. While many reactions are run in DMF as both solvent and reagent, for some substrates, a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be beneficial.[5] Temperature control is vital to prevent side reactions.[6]
-
Troubleshooting Steps:
-
Temperature Optimization: For highly reactive indoles, the reaction may proceed well at room temperature or below. For less reactive ones, heating is necessary.[7] A systematic temperature screen (e.g., RT, 40 °C, 60 °C, 80 °C) can identify the optimal condition.
-
Solvent Choice: While DMF is standard, if solubility is an issue or if DMF is participating in side reactions, consider using a non-participating, anhydrous solvent.
-
Possible Cause 4: Improper Aqueous Workup
-
Expertise & Experience: The reaction initially forms an iminium salt intermediate. This intermediate must be hydrolyzed to the final aldehyde product during the aqueous workup. Incomplete hydrolysis is a common reason for low isolated yield.[1][4]
-
Troubleshooting Steps:
-
Ensure Complete Hydrolysis: Quench the reaction mixture by pouring it carefully onto ice water or an ice/water mixture.
-
pH Adjustment: The hydrolysis is typically facilitated by making the aqueous solution basic (e.g., with NaOH or Na₂CO₃) to neutralize the acidic reaction mixture and hydrolyze the iminium salt, followed by stirring until the intermediate is fully converted.[11] The final product may then precipitate or be extracted.
-
Question 2: I am observing multiple spots on my TLC plate. What are the possible side reactions during the formylation of my N-substituted indole?
The formation of multiple products can complicate purification and reduce the yield of the desired compound.
Possible Side Product 1: Di-formylation
-
Expertise & Experience: While formylation strongly favors the C3 position, highly activated (very electron-rich) indoles or harsh reaction conditions (high temperature, large excess of Vilsmeier reagent) can sometimes lead to a second formylation, often at the C2 or another activated position.[7]
-
Prevention Strategies:
-
Use a smaller excess of the Vilsmeier reagent.
-
Maintain the lowest effective reaction temperature.
-
Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reaction.
-
Possible Side Product 2: Formation of Indole Trimers
-
Expertise & Experience: Under certain Vilsmeier-type conditions, especially with unsubstituted or reactive indoles, the initially formed electrophilic species can be trapped by two additional indole molecules, leading to the formation of tri-indolylmethanes.[12] This is more common when using orthoformates as the formylating agent but can occur under Vilsmeier conditions as well.[13]
-
Prevention Strategies:
-
Ensure a sufficient concentration of the Vilsmeier reagent to favor formylation over oligomerization.
-
Maintain controlled, low-temperature addition of the indole to the pre-formed reagent.
-
Possible Side Product 3: N-Formylation
-
Expertise & Experience: For indoles with a free N-H group, formylation can occur on the nitrogen atom.[14] While the topic specifies N-substituted indoles, incomplete N-substitution of the starting material could lead to this side product.
-
Prevention Strategies:
-
Ensure the complete N-substitution of your starting indole before subjecting it to formylation.
-
Workflow and Decision-Making Diagram
The following diagram illustrates a logical workflow for troubleshooting low-yield Vilsmeier-Haack reactions.
Caption: A systematic workflow for troubleshooting low yields.
Alternative Formylation Methods
Question 3: The Vilsmeier-Haack reaction is still giving poor results with my complex substrate. What are some alternative formylation methods for N-substituted indoles?
While the Vilsmeier-Haack is a workhorse, some substrates may require a different approach.
-
Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) as the formyl source, typically in an acidic medium like acetic acid or trifluoroacetic acid.[15][16] It is most common for phenols but has been successfully applied to indoles.[14][17] However, yields can be variable and are often lower than with the Vilsmeier-Haack method.[14][15]
-
Metal-Catalyzed Formylations: Recent advances have introduced milder, catalytic methods. For instance, iron-catalyzed C3-formylation using formaldehyde and aqueous ammonia has been developed as a greener alternative, avoiding reagents like POCl₃.[18] Other methods use catalysts based on iodine or iridium.[9][17]
-
Formylation with Orthoformates: Reagents like trimethyl orthoformate in the presence of a Lewis acid (e.g., BF₃·OEt₂) can formylate indoles.[13] A key challenge with this method is controlling the reaction to prevent the formation of tris(indolyl)methane as the major product.[13]
Data Summary Table
| Parameter | Recommendation for Electron-Rich Indoles | Recommendation for Electron-Poor Indoles | Justification |
| Vilsmeier Reagent (Equiv.) | 1.2 - 1.5 | 2.0 - 3.0 | Higher concentration of electrophile is needed to overcome the lower nucleophilicity of the deactivated ring.[7] |
| Temperature | 0 °C to Room Temperature | Room Temperature to 80 °C (or higher) | Additional energy is required to overcome the higher activation barrier for electrophilic substitution on an electron-poor ring.[5][7] |
| Reaction Time | 1 - 4 hours | 4 - 24 hours | Slower reaction rates for deactivated substrates necessitate longer times for the reaction to reach completion.[5] |
Key Experimental Protocol
Standard Protocol for Vilsmeier-Haack Formylation of an N-Substituted Indole
This protocol is a general starting point and should be optimized for your specific substrate.
-
Apparatus Setup: Under an inert atmosphere (Argon or Nitrogen), equip a flame-dried, two-necked round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Vilsmeier Reagent Formation:
-
Add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.) to the flask.
-
Cool the flask to 0 °C using an ice-water bath.
-
Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the stirred DMF via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[5]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the reagent.[5]
-
-
Reaction with Indole Substrate:
-
Dissolve the N-substituted indole (1.0 equiv.) in a minimal amount of anhydrous DMF.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After addition, allow the reaction to warm to room temperature or heat to a predetermined optimal temperature (e.g., 60 °C) based on substrate reactivity.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Workup and Isolation:
-
Carefully pour the cooled reaction mixture onto a stirred mixture of crushed ice and water.
-
Basify the aqueous solution to a pH of ~8-9 using a cold aqueous solution of NaOH (e.g., 2 M) or Na₂CO₃.[11]
-
Stir the mixture until hydrolysis of the intermediate iminium salt is complete (monitor by TLC if necessary).
-
Collect the precipitated product by filtration, or extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic extracts with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Reaction Mechanism Visualization
The following diagram illustrates the generally accepted mechanism for the Vilsmeier-Haack reaction.
Caption: Mechanism of the Vilsmeier-Haack formylation.[1]
References
- BenchChem. (2025). Synthesis of Indole-3-carboxaldehyde via the Vilsmeier-Haack Reaction.
- Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33.
- Xue, J., Zhang, Y., & Huan, Z. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry.
- Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses Procedure, 101, 21-33.
- BenchChem Technical Support Team. (2025). Technical Support Center: Formylation Reactions of N-Substituted Indoles. BenchChem.
-
Xue, J., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Optimization of Vilsmeier-Haack reaction parameters.
-
Polshettiwar, V., & Varma, R. S. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]
- BenchChem. (2025).
-
Singh, R., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
-
Wang, Y., et al. (2024). Ir-Catalyzed Selective Reductive N-Formylation and Transfer Hydrogenation of N-Heteroarenes. Organometallics. [Link]
- BenchChem. (2025).
-
Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc. [Link]
-
Wikipedia. Duff reaction. [Link]
- Khezri, M., et al. (2015). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research.
-
Tuengpanya, S., et al. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]
-
Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28, 2670-2674. [Link]
-
Chatterjee, A., & Biswas, K. M. Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry. [Link]
- Wang, Q.-D., et al. (2017). Iodine-catalyzed C3-formylation of indoles using hexamethylenetetramine and air. Tetrahedron Letters, 58(30), 2877-2880.
-
Li, L.-T., et al. (2012). nBu4NI-catalyzed C3-formylation of indoles with N-methylaniline. Chemical Communications. [Link]
-
Biswas, K. M., & Chatterjee, A. (1971). Acylation of Indoles by Duff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles. Sciencemadness.org. [Link]
-
The ScholarShip. (2015). The Duff Reaction: Researching A Modification. [Link]
-
Xue, J., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. PubMed. [Link]
-
Organic Chemistry Portal. Duff Reaction. [Link]
-
Afghan, A., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its conversion into various heterocycles. Growing Science. [Link]
-
ResearchGate. (2025). Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Li, L.-T., et al. (2012). Potassium iodide catalyzed simultaneous C3-formylation and N-aminomethylation of indoles with 4-substituted-N,N-dimethylanilines. PubMed. [Link]
-
International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
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Technical Support Center: Synthesis of 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde
Welcome to the technical support guide for the synthesis and purification of 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the Vilsmeier-Haack formylation of 7-Ethyl-1-methyl-1H-indole. Our goal is to equip you with the expertise to diagnose experimental issues, optimize your reaction and purification protocols, and ensure the highest possible purity of your final product.
Troubleshooting Guide: Diagnosing and Resolving Purification Challenges
This section addresses specific experimental problems observed during the work-up and purification of this compound.
Q1: My post-reaction TLC analysis shows multiple spots. What are these impurities and how do I proceed?
A1: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate is a common observation after the Vilsmeier-Haack reaction. The identity of these byproducts stems directly from the reaction mechanism and potential side reactions.
-
Causality: The Vilsmeier-Haack reaction involves the formation of a highly electrophilic Vilsmeier reagent (a chloroiminium ion) from POCl₃ and DMF.[1] While this reagent preferentially attacks the electron-rich C3 position of the indole nucleus, several other events can occur:
-
Unreacted Starting Material: An incomplete reaction will leave residual 7-Ethyl-1-methyl-1H-indole. This is typically less polar than the aldehyde product.
-
Bis(indolyl)methane Formation: The newly formed aldehyde product can itself act as an electrophile under the acidic reaction conditions, reacting with a molecule of the starting indole. This results in a high-molecular-weight, often less polar, bis(indolyl)methane byproduct.[2]
-
Oxidation Product: During aqueous work-up or subsequent exposure to air, the target aldehyde can be oxidized to the corresponding 7-Ethyl-1-methyl-1H-indole-3-carboxylic acid.[3] This impurity is highly polar and will often streak or remain at the baseline on the TLC plate.
-
Di-formylated Products: Although less common for N-substituted indoles, using a large excess of the Vilsmeier reagent or elevated temperatures can sometimes lead to the introduction of a second formyl group at another position on the indole ring.[2][4]
-
-
Recommended Action: A logical, stepwise purification strategy is required. The choice between column chromatography and recrystallization depends on the impurity profile.[3]
-
Step 1: Purity Assessment. First, visualize the impurities with TLC. A typical solvent system for analysis is 3:1 Hexane:Ethyl Acetate.
-
| Compound | Expected Rf Value (Approx.) | Appearance under UV Light (254 nm) |
| Bis(indolyl)methane byproduct | ~0.6 - 0.7 | Quenching |
| Unreacted Starting Material | ~0.5 - 0.6 | Quenching |
| Product: this compound | ~0.3 - 0.4 | Strongly Quenching |
| Carboxylic Acid byproduct | ~0.0 - 0.1 (or streaking) | Quenching |
-
Step 2: Purification Strategy. Based on the TLC, select the appropriate purification method as detailed in the workflow diagram below. If a significant amount of the polar carboxylic acid is present, an initial basic wash is recommended before proceeding to chromatography or recrystallization.
Q2: My aldehyde product seems to be decomposing on the silica gel column. How can I prevent this?
A2: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation or the formation of acetals if alcohols are used as eluents.[5]
-
Causality: The surface silanol groups (Si-OH) on silica gel are weakly acidic. This can catalyze the degradation of sensitive functionalities. Furthermore, if an alcohol like methanol is used in the eluent, the acidic silica can promote the formation of hemiacetals or acetals, which will complicate purification and reduce the yield of the desired aldehyde.[5]
-
Recommended Action:
-
Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in the starting eluent (e.g., 98:2 Hexane:Ethyl Acetate) containing 0.5-1% triethylamine (Et₃N). The triethylamine will neutralize the acidic sites on the silica surface, making it much more inert towards the aldehyde.[5]
-
Avoid Alcohol Eluents: Do not use methanol or ethanol in the mobile phase if possible. Stick to solvent systems based on hexanes, ethyl acetate, diethyl ether, or dichloromethane.[5][6]
-
Work Quickly: Do not let the product sit on the column for an extended period. A properly packed and run flash column should be completed in a reasonable timeframe (typically under an hour).
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the synthesis and purification process.
Q1: What are the best practices for setting up the Vilsmeier-Haack reaction to minimize byproduct formation from the start?
A1: Optimizing the reaction conditions is the most effective way to prevent the formation of impurities.
-
Mechanism Insight: The reaction proceeds via the formation of the Vilsmeier reagent, which then undergoes electrophilic aromatic substitution with the indole.[7][8] Controlling the stoichiometry and temperature is critical to prevent side reactions.
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. researchgate.net [researchgate.net]
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- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
Stability issues of 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde in solution
Technical Support Center: 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde
A Guide to Understanding and Mitigating Stability Issues in Solution
Introduction this compound is a substituted indole derivative with potential applications in medicinal chemistry and organic synthesis.[1] Like many indole-based compounds, its electron-rich aromatic structure makes it susceptible to degradation under common laboratory conditions. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and preventing stability issues when working with this molecule in solution. While specific degradation kinetics for this exact molecule are not extensively published, the principles outlined here are derived from the well-established chemistry of the indole-3-carbaldehyde scaffold and are directly applicable.
Section 1: Frequently Asked Questions (FAQs) on Core Stability
This section addresses fundamental questions regarding the chemical vulnerabilities of this compound.
Q1: What are the primary chemical stability concerns for this compound? The core vulnerability of the indole ring system is its susceptibility to oxidation. The electron-rich pyrrole ring can readily react with atmospheric oxygen, light, or oxidizing agents. This process can lead to the formation of a complex mixture of colored byproducts, including oligomers and polymers, which are often observed as a pink, red, or brown discoloration of the solution or solid.[2] The aldehyde group at the C3 position is also a reactive site and can be oxidized to the corresponding carboxylic acid.[3]
Q2: My solution of this compound is turning brown. What is happening? A color change to brown, pink, or red is a classic indicator of indole oxidation.[2] This is often accelerated by exposure to air (oxygen) and ambient light. Even a slight color change signifies degradation and indicates that the purity of your sample may be compromised, warranting caution before use in sensitive downstream applications.
Q3: How do the '1-methyl' and '7-ethyl' groups affect the molecule's stability compared to the parent indole-3-carbaldehyde? The 1-methyl group blocks reactions that involve the N-H proton of an unsubstituted indole. This prevents certain dimerization pathways and alters its acidity. However, it does not protect the electron-rich ring system from electrophilic attack or oxidation. The 7-ethyl group is an electron-donating group, which can slightly increase the electron density of the indole ring system. This may marginally increase its susceptibility to oxidation compared to the unsubstituted parent compound.
Q4: Can the pH of my solution affect the stability of this compound? Yes. While the N-methylation removes the acidic N-H proton, the indole ring itself is still sensitive to acidic conditions. The C3 position is the most reactive site for electrophilic attack and can be protonated by strong acids, which can lead to undesired side reactions or polymerization. It is generally advisable to maintain neutral or mildly acidic conditions and avoid strong acids or bases during handling and storage. Indole-3-carbinol, a related compound, is noted to be more stable in mildly acidic pH.[4]
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Rapid Purity Decrease in Solution (Compound purity, measured by HPLC/LC-MS, drops significantly within hours of dissolution in solvents like methanol or ethanol.) | Photo-oxidation and/or Solvent-Mediated Oxidation. Protic solvents can facilitate photooxidation pathways.[5] Exposure to ambient lab light and atmospheric oxygen are key drivers. | 1. Switch to an Aprotic Solvent: Use high-purity, anhydrous aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF).2. Protect from Light: Prepare and store solutions in amber or foil-wrapped vials.[2]3. Deoxygenate Solvents: Purge the solvent with an inert gas (nitrogen or argon) for 15-20 minutes before use.4. Prepare Fresh: Make solutions immediately before use whenever possible. |
| Appearance of Higher Molecular Weight Peaks in Mass Spec (Following a reaction or workup, new peaks corresponding to dimers or trimers are observed.) | Acid-Catalyzed Oligomerization. Exposure to strong acidic conditions (e.g., during extraction or chromatography with unbuffered silica) can promote polymerization. | 1. Buffer Your Mobile Phase: If using reverse-phase HPLC, add a small amount of buffer (e.g., 0.1% formic acid or ammonium acetate) to maintain a consistent, mild pH.2. Neutralize Acidic Reagents: Quench acidic reactions carefully and ensure the final pH is near neutral before solvent evaporation.3. Use Neutralized Silica: For column chromatography, consider using silica gel that has been pre-treated with a base like triethylamine. |
| Solid Compound Discolors Over Time in Storage (The solid material, initially off-white, has turned yellow or brown in the vial.) | Slow Oxidation of the Solid State. Long-term exposure to air and light, even at reduced temperatures, will eventually lead to oxidation. | 1. Inert Atmosphere Storage: For long-term storage, flush the vial headspace with argon or nitrogen before sealing.[2]2. Optimal Temperature: Store at -20°C for maximum longevity.[2]3. Consider an Antioxidant: For bulk material stored for extended periods, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be beneficial, provided it does not interfere with your application.[2] |
Section 3: Key Experimental Protocols & Visualizations
To ensure the integrity of your experiments, follow these validated protocols for handling, storage, and stability assessment.
Protocol 1: Recommended Long-Term Storage and Handling
-
Solid Compound:
-
Store the solid compound in an amber glass vial to protect it from light.[2]
-
For optimal long-term stability, place the vial inside a larger container with a desiccant.
-
Flush the headspace of the vial with a gentle stream of inert gas (argon or nitrogen) before tightly sealing the cap.
-
Store the container at -20°C.[2]
-
-
Solutions:
-
Stock solutions should be prepared fresh for each experiment.
-
If a stock solution must be stored, use a degassed aprotic solvent, store in a tightly sealed amber vial with an inert gas headspace, and keep at -20°C for no more than a few days. Always run a purity check before use.
-
Protocol 2: Preparation of a Stabilized Stock Solution
-
Solvent Selection & Preparation: Choose a high-purity, anhydrous, aprotic solvent (e.g., Acetonitrile). Transfer the required volume to a flask and sparge with argon or nitrogen gas for 15-20 minutes to remove dissolved oxygen.
-
Weighing: In a separate, clean, and dry amber vial, accurately weigh the required amount of this compound.
-
Dissolution: Using a calibrated pipette, add the deoxygenated solvent to the vial containing the compound.
-
Mixing: Gently vortex or sonicate the vial until the compound is fully dissolved.
-
Blanketing: Before sealing the vial, gently flush the headspace with inert gas.
-
Usage: Use the solution immediately for the best results.
Diagram 1: Key Factors in Compound Degradation
This diagram illustrates the primary environmental factors that can initiate the degradation of this compound.
Caption: Primary pathways for the degradation of the indole core.
Diagram 2: Troubleshooting Workflow for Solution Instability
Use this decision tree to diagnose and address stability issues observed in your experiments.
Caption: A decision tree for troubleshooting stability problems.
References
-
Song, P. S., & Kurtin, W. E. (1969). Solvent effects on the fluorescent states of indole derivatives–dipole moments. Photochemistry and Photobiology, 10(3), 211-222. Available at: [Link]
-
Sci-Hub. (n.d.). SOLVENT EFFECTS ON THE FLUORESCENT STATES OF INDOLE DERIVATIVES‐DIPOLE MOMENTS. Retrieved from [Link]
-
Golec, B., et al. (2022). Solvent effects on the photooxidation of indolepyrazines. PubMed. Retrieved from [Link]
-
de Lauder, W. B., & Wahl, P. (1971). Effect of solvent upon the fluorescence decay of indole. PubMed. Retrieved from [Link]
-
Ask Ayurveda. (2026). Phytochemicals in Food – Uses, Benefits & Food Sources. Ask Ayurveda. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. Wikipedia. Retrieved from [Link]
-
Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PubMed Central. Retrieved from [Link]
-
Ataman Kimya. (n.d.). INDOLE. Ataman Kimya. Retrieved from [Link]
Sources
Technical Support Center: Characterization of Indole-3-Carbaldehydes
Welcome to the technical support center for indole-3-carbaldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this important class of molecules. Here, we move beyond simple protocols to explain the "why" behind experimental choices, providing you with the expertise to troubleshoot effectively and ensure the integrity of your results.
Troubleshooting Guide: From Synthesis to Analysis
This section addresses specific problems you may encounter during your work with indole-3-carbaldehydes in a practical question-and-answer format.
Synthesis & Purification
Question: My Vilsmeier-Haack formylation of indole resulted in a low yield and a dark, tarry crude product. What went wrong?
Answer: The Vilsmeier-Haack reaction, while classic, is sensitive to temperature and stoichiometry, which are the most likely culprits for low yields and polymerization.
-
Causality: The Vilsmeier reagent (formed from POCl₃ and DMF) is highly reactive. If the temperature is not strictly controlled (ideally 0-5 °C during formation and addition), side reactions can occur. The indole nucleus is electron-rich and susceptible to acid-catalyzed polymerization, especially at elevated temperatures, leading to the tarry appearance. An excess of the Vilsmeier reagent can also promote side reactions.[1]
-
Troubleshooting Protocol:
-
Reagent Preparation: Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) dropwise to anhydrous dimethylformamide (DMF) at 0-5 °C with vigorous stirring. Allow the reagent to fully form for at least 30 minutes at this temperature.
-
Controlled Addition: Cool your solution of indole in anhydrous DMF to 0-5 °C before slowly adding the pre-formed Vilsmeier reagent dropwise.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the indole starting material. The reaction is often complete within a few hours at room temperature after the initial addition. Avoid unnecessarily long reaction times or excessive heating during the main reaction phase, unless your specific indole derivative requires it.
-
Work-up: Quench the reaction by pouring it onto crushed ice, followed by neutralization with a saturated sodium carbonate or sodium hydroxide solution until the pH is alkaline. This will precipitate the crude indole-3-carbaldehyde.
-
Question: I'm struggling to purify my indole-3-carbaldehyde. My column chromatography yields are low, and recrystallization doesn't seem to work well. What are my options?
Answer: Purification of indole-3-carbaldehydes can be challenging due to their moderate polarity and potential for on-column degradation. The key is selecting the right method and solvent system.
-
For Column Chromatography:
-
Stationary Phase: Standard silica gel is usually effective.
-
Mobile Phase: A common issue is streaking on the TLC plate, which translates to poor separation on the column. This is often due to the slightly acidic nature of silica gel and the hydrogen-bonding capability of the indole N-H and aldehyde carbonyl. To mitigate this, consider adding a small amount of a neutralizer like triethylamine (e.g., 0.1-0.5%) to your eluent system.
-
Solvent System: Start with a non-polar/polar mixture like hexane/ethyl acetate. A gradient from low to high polarity is often effective. For more polar derivatives, dichloromethane/methanol or chloroform/methanol systems can be used.[2]
-
-
For Recrystallization:
-
Solvent Selection: The ideal recrystallization solvent will dissolve the indole-3-carbaldehyde when hot but not when cold. Common choices include:
-
Ethanol or Isopropanol: Often a good starting point.
-
Ethyl Acetate/Hexane: Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexane until turbidity is observed. Allow to cool slowly.
-
Toluene: Can also be effective for less polar derivatives.
-
-
Self-Validating Check: After recrystallization, the melting point of your product should be sharp and consistent with literature values (typically around 193-198 °C for the parent compound). A broad melting range indicates the presence of impurities.
-
Handling & Storage
Question: My off-white indole-3-carbaldehyde has turned yellow/brown over time. Is it still usable?
Answer: The color change from off-white/pale yellow to a more intense yellow or brown is a strong indicator of degradation.[3] The primary degradation pathway is oxidation to indole-3-carboxylic acid, especially in the presence of air and light.[4] While it might still contain some of the desired compound, the purity is compromised, and it should not be used for quantitative studies or in sensitive biological assays without re-purification.
-
Expert Insight: The indole ring itself is susceptible to oxidative degradation, which can lead to colored polymeric byproducts. The aldehyde group is the most sensitive functional group to oxidation.
Question: What are the best practices for storing indole-3-carbaldehydes to ensure long-term stability?
Answer: Due to its sensitivity to air and light, proper storage is critical.
-
Solid Form:
-
Temperature: For long-term storage (months to years), store at -20°C.[5] For shorter periods, storage at 4°C is acceptable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light: Keep in an amber vial or a container protected from light.
-
-
In Solution:
Analytical Characterization
Question: I see an unexpected broad singlet in the downfield region of my ¹H NMR spectrum. Could this be an impurity?
Answer: Yes, this is a classic sign of contamination with the corresponding carboxylic acid.
-
¹H NMR Troubleshooting:
-
Indole-3-carbaldehyde (in DMSO-d₆):
-
Aldehyde proton (-CHO): ~9.9 ppm (singlet)
-
Indole N-H proton: A broad singlet typically above 12 ppm.
-
Aromatic protons: ~7.2-8.3 ppm.
-
-
Indole-3-carboxylic acid impurity (in DMSO-d₆):
-
Carboxylic acid proton (-COOH): A very broad singlet that can appear anywhere from 12-13 ppm. This can sometimes overlap with or be difficult to distinguish from the N-H proton of the aldehyde.
-
-
Confirmation: To confirm the presence of an acidic proton (either N-H or -COOH), add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The signals for these exchangeable protons will disappear.
-
Question: My mass spectrometry data shows a peak at M+16. What does this indicate?
Answer: A peak at M+16 (where M is the mass of your expected indole-3-carbaldehyde) strongly suggests the presence of the oxidized product, indole-3-carboxylic acid.
-
Mass Spectrometry Interpretation:
-
Expected Ion: For indole-3-carbaldehyde (M.W. 145.16), you would expect to see the molecular ion [M]⁺˙ at m/z 145 or the protonated molecule [M+H]⁺ at m/z 146.
-
Oxidation Product: Indole-3-carboxylic acid has a molecular weight of 161.16. The addition of an oxygen atom increases the mass by ~16 amu. Seeing a prominent peak at m/z 161 or 162 is a red flag for oxidation.
-
Fragmentation Pattern: A characteristic fragmentation of indole-3-carbaldehyde is the loss of the formyl group (-CHO), resulting in a fragment ion at m/z 116 or 117.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of pure indole-3-carbaldehyde? A1: Pure indole-3-carbaldehyde is typically an off-white to pale yellow or beige crystalline powder.[3][6]
Q2: Is indole-3-carbaldehyde soluble in water? A2: It is generally insoluble in water but is soluble in organic solvents like DMSO, DMF, and methanol.[3] For biological experiments in aqueous media, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer.[5]
Q3: Can I monitor reactions involving indole-3-carbaldehyde using UV-Vis spectroscopy? A3: Yes, indole-3-carbaldehyde has characteristic UV absorbance maxima at approximately 243, 260, and 297 nm.[5] However, many other indole derivatives have similar absorbance profiles, so this method is not highly specific and should be used in conjunction with other techniques like TLC or LC-MS.
Q4: What are the key peaks to look for in the IR spectrum of indole-3-carbaldehyde? A4: You should look for a sharp carbonyl (C=O) stretch of the aldehyde at around 1600-1682 cm⁻¹ and a broad N-H stretch from the indole ring typically above 3100 cm⁻¹.[2]
Q5: Are there any safety precautions I should take when handling indole-3-carbaldehyde? A5: Yes, it is classified as a combustible solid and can cause skin and eye irritation.[4] Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Diagrams and Data
Workflow for Troubleshooting Impure Indole-3-Carbaldehyde
Caption: A decision-making workflow for identifying and addressing impurities in indole-3-carbaldehyde samples.
Summary of Key Spectroscopic Data
| Technique | Feature | Expected Value/Observation | Common Pitfall/Impurity Signal |
| ¹H NMR (DMSO-d₆) | Aldehyde Proton (-CHO) | ~9.9 ppm (singlet) | - |
| Indole N-H | >12 ppm (broad singlet) | Disappears with D₂O addition | |
| Aromatic Protons | ~7.2-8.3 ppm | Overlapping signals from related impurities | |
| Impurity: -COOH | ~12-13 ppm (very broad singlet) | Can be mistaken for or overlap with the N-H signal | |
| IR Spectroscopy | Carbonyl (C=O) Stretch | ~1600-1682 cm⁻¹ | Broadening of O-H stretch if carboxylic acid is present |
| N-H Stretch | >3100 cm⁻¹ (broad) | - | |
| Mass Spectrometry | Protonated Molecule [M+H]⁺ | m/z 146 | - |
| Impurity: [M+O+H]⁺ | - | Signal at m/z 162 indicates oxidation | |
| UV-Vis Spectroscopy | λmax | 243, 260, 297 nm | Low specificity; many indoles absorb in this region |
References
-
Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Available at: [Link]
-
Palladino, P., et al. (2024). A colorimetric assay for the detection of indole-3-carbaldehyde in foods. Food Chemistry Advances, 4, 100643. Available at: [Link]
-
Wei, L., et al. (2024). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. Horticulturae, 11(3), 263. Available at: [Link]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 723-746. Available at: [Link]
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
The Good Scents Company. (n.d.). indole-3-carboxaldehyde. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Indole-3-carboxaldehyde. Retrieved from [Link]
-
Chromatography Forum. (2018). Problem with Indole-3-carbinol chromotography. Retrieved from [Link]
-
Ramirez-Prada, J., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry, 2020, 8875635. Available at: [Link]
-
Organic Chemistry Tube. (2025). Vilsmeier–Haack reaction of indole. YouTube. Available at: [Link]
Sources
- 1. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 4. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating the Anticancer Potential of 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde: A Comparative Guide
This guide provides a comprehensive framework for validating the anticancer activity of the novel synthetic compound, 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde. We will objectively compare its performance against established chemotherapeutic agents and provide detailed experimental protocols to support these evaluations. This document is intended for researchers, scientists, and professionals in the field of drug development.
The indole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties.[1] These compounds have been shown to induce apoptosis, arrest the cell cycle, and modulate key signaling pathways implicated in cancer progression.[1] While the specific anticancer activity of this compound has not been extensively characterized, its structural similarity to other bioactive indole-3-carbaldehydes warrants a thorough investigation into its potential as a therapeutic agent.[2][3]
This guide will outline a multi-faceted approach to validate its efficacy, focusing on in vitro assays that are standard in preclinical drug development.[4][5] We will benchmark the performance of our target compound against two widely used and mechanistically distinct anticancer drugs: Doxorubicin, a topoisomerase inhibitor, and Paclitaxel, a microtubule stabilizer.[6][7][8][][10]
Comparative Framework: Benchmarking Against the Gold Standard
To provide a robust assessment of this compound's anticancer potential, a direct comparison with established drugs is essential. We have selected Doxorubicin and Paclitaxel as our primary comparators due to their well-understood mechanisms of action and broad clinical use.
| Compound | Class | Primary Mechanism of Action |
| This compound | Indole derivative | Hypothesized: Induction of apoptosis, cell cycle arrest, modulation of cancer signaling pathways. |
| Doxorubicin | Anthracycline | Intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to DNA damage and apoptosis.[6][7][11][][13] |
| Paclitaxel | Taxane | Stabilizes microtubules, leading to mitotic arrest and induction of apoptosis.[8][][10][14][15] |
Experimental Validation Workflow
Our validation strategy will follow a logical progression, starting with an assessment of general cytotoxicity and moving towards a more detailed mechanistic investigation.
Caption: Experimental workflow for validating anticancer activity.
Phase 1: Assessing Cytotoxicity with the MTT Assay
The initial step is to determine the cytotoxic potential of this compound across a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability by assessing the metabolic activity of mitochondria.[16][17]
Experimental Protocol: MTT Assay [16][17][18][19][20]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, Doxorubicin, and Paclitaxel for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Data Presentation: Comparative IC50 Values (µM)
| Cell Line | This compound | Doxorubicin | Paclitaxel |
| MCF-7 (Breast) | Experimental Data | Experimental Data | Experimental Data |
| A549 (Lung) | Experimental Data | Experimental Data | Experimental Data |
| HepG2 (Liver) | Experimental Data | Experimental Data | Experimental Data |
Phase 2: Elucidating the Mechanism of Cell Death via Annexin V/PI Staining
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or necrosis, we will employ the Annexin V/Propidium Iodide (PI) assay.[21][22] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[22] PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Experimental Protocol: Annexin V/PI Apoptosis Assay [21][23]
-
Cell Treatment: Treat cancer cells with the IC50 concentration of each compound for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold 1X PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Phase 3: Investigating Cell Cycle Perturbations
Many anticancer agents exert their effects by disrupting the cell cycle.[24][25][26] We will use flow cytometry with propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment.[26][27]
Experimental Protocol: Cell Cycle Analysis [24][27]
-
Cell Treatment: Treat cancer cells with the IC50 concentration of each compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Data Presentation: Percentage of Cells in Each Cell Cycle Phase
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | Experimental Data | Experimental Data | Experimental Data |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin | Experimental Data | Experimental Data | Experimental Data |
| Paclitaxel | Experimental Data | Experimental Data | Experimental Data |
Phase 4: Probing Molecular Mechanisms with Western Blotting
To delve deeper into the molecular mechanism of action, we will use Western blotting to assess the modulation of key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.[28][29]
Caption: Key proteins in cancer-related signaling pathways for Western blot analysis.
Experimental Protocol: Western Blotting [28][30][31]
-
Protein Extraction: Treat cells with the respective compounds, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Cyclin D1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This guide outlines a systematic and comparative approach to validate the anticancer activity of this compound. By employing a series of well-established in vitro assays and benchmarking against clinically relevant drugs, researchers can gain a comprehensive understanding of the compound's efficacy and mechanism of action. The successful completion of these studies will provide the necessary foundation for further preclinical development, including in vivo studies.[32][33][34]
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Siddik, Z. H. (2003). Cisplatin in cancer therapy: molecular mechanisms of action. Oncogene, 22(47), 7265-7279. Retrieved from [Link]
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Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Cold Spring Harbor Protocols, 2016(9). Retrieved from [Link]
-
Carvalho, C., Santos, R., Cardoso, S., Dourado, S., & Oliveira, P. J. (2009). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 1(1), 4-15. Retrieved from [Link]
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Aparicio, A., Vincent, M. J., & Hidalgo, M. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Journal of Experimental & Clinical Cancer Research, 34(1), 1-8. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0. Retrieved from [Link]
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Patsnap. (2024, July 17). What is the mechanism of Paclitaxel? Retrieved from [Link]
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Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440. Retrieved from [Link]
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Wikipedia. (n.d.). Paclitaxel. Retrieved from [Link]
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Patsnap. (2024, July 17). What is the mechanism of Cisplatin? Retrieved from [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111(1), 28-6. Retrieved from [Link]
-
Tadros, S., & El-Khamisy, S. F. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC. Retrieved from [Link]
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Dasari, S., & Tchounwou, P. B. (2014). Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. Journal of Cancer Science & Therapy, 6(11), 446-454. Retrieved from [Link]
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Dr.Oracle. (2025, June 24). What is the mechanism of action of paclitaxel? Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of action of doxorubicin. Retrieved from [Link]
-
Meštrović, T. (2023, May 13). How Paclitaxel Works. News-Medical.Net. Retrieved from [Link]
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Abayev, E. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. Dan Levy's Lab. Retrieved from [Link]
-
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, structures and mechanistic pathways of anticancer activity of palladium(II) complexes with indole-3-carbaldehyde thiosemicarbazones. Retrieved from [Link]
-
UWCCC Flow Cytometry Laboratory. (2017, May 19). Cell Cycle Analysis. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
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Smalley, K. S., & Flaherty, K. T. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 1120, 121-131. Retrieved from [Link]
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Kelland, L. R. (2005). 50 Years of Preclinical Anticancer Drug Screening: Empirical to Target-Driven Approaches. Clinical Cancer Research, 11(3), 929-941. Retrieved from [Link]
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ResearchGate. (n.d.). Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. Retrieved from [Link]
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Kumar, A., Singh, A., Kumar, R., Kumar, A., Kumar, A., & Kumar, R. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS omega, 7(46), 42169-42179. Retrieved from [Link]
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ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde Analogs
Introduction: The Privileged Indole-3-Carbaldehyde Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a fertile ground for drug discovery, leading to agents with anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] Among its many derivatives, indole-3-carbaldehyde (I3A) serves as a particularly versatile building block.[5] The aldehyde functional group at the C3 position is not only crucial for the biological activity of many derivatives but also provides a reactive handle for extensive chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).[3][6]
This guide focuses on a specific, substituted scaffold: 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde . While direct, extensive SAR studies on this particular analog series are not yet prevalent in the public domain, we can construct a robust and predictive guide by synthesizing data from related indole derivatives. This analysis, grounded in established medicinal chemistry principles, will provide researchers with a framework for designing novel therapeutic agents based on this promising core. We will dissect the probable contributions of the N1-methyl, C7-ethyl, and C3-carbaldehyde groups and explore a systematic approach to analog design and evaluation.
Dissecting the Core Scaffold: Rationale for Substitution
The specific substitution pattern of this compound suggests a deliberate design to optimize potency, selectivity, and pharmacokinetic properties.
-
The N1-Methyl Group: Substitution at the N1 position of the indole ring is a critical determinant of biological activity. The presence of a methyl group, as opposed to a hydrogen, eliminates the hydrogen bond donor capability of the indole nitrogen. This modification can enhance metabolic stability by preventing N-dealkylation or certain enzymatic degradations. Furthermore, studies on other indole series have demonstrated that replacing an N1-proton with a methyl group can drastically enhance cytotoxic activity, indicating its importance in target engagement.[1] This suggests the N1-methyl is a key feature for maintaining or enhancing the biological profile of the molecule.
-
The C7-Ethyl Group: Functionalization at the C7 position of the indole ring is synthetically more challenging than at other positions like C5, making it a less explored area for SAR.[7][8] However, this challenge presents an opportunity for developing novel chemical entities with unique properties. The ethyl group at C7 provides steric bulk in a specific vector away from the core of the molecule. This can achieve several objectives:
-
Enhanced Selectivity: By probing a specific pocket in a target protein, it may confer selectivity over other related targets.
-
Improved Lipophilicity: The ethyl group increases the molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability.
-
Novel Interactions: It can establish beneficial van der Waals interactions within the target's binding site. For instance, installing a thiophene group at the C7 position has been linked to osteoporosis inhibition, highlighting the therapeutic potential of C7-substituted indoles.[9]
-
-
The C3-Carbaldehyde Group: This is the primary point for diversification. The aldehyde's electrophilic nature and its ability to act as a hydrogen bond acceptor are often key to the pharmacophore. It serves as a versatile precursor for a wide range of derivatives, including Schiff bases, hydrazones, and products of condensation reactions, each with distinct electronic and steric properties.[3][10]
Structure-Activity Relationship (SAR) Exploration: A Predictive Framework
Based on extensive literature on related indole scaffolds, we can propose a systematic approach to exploring the SAR of this compound analogs.
Part A: Modifications of the C3-Carbaldehyde Moiety
The C3-aldehyde is the most accessible handle for creating chemical diversity. Condensation with various nucleophiles can generate analogs with profoundly different biological activities.
-
Schiff Base Formation: Reaction with primary amines (anilines, amino acids) yields imines (Schiff bases). The nature of the substituent on the amine provides a powerful way to modulate activity. For example, Schiff bases of I3A have demonstrated significant antimicrobial and antitumor activities.[10]
-
Thiosemicarbazone Formation: Condensation with thiosemicarbazides introduces a thiourea-like motif (N-N-C=S), which is a known metal chelator and can interact with various biological targets. This modification often imparts potent anticancer and antiviral activities.
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, cyanoacetates) extends the conjugation of the system, which can be crucial for certain receptor interactions or for developing fluorescent probes.
Table 1: Comparative Biological Activities of C3-Modified Indole-3-Carbaldehyde Analogs (Illustrative Data from Literature)
| Parent Scaffold | C3-Modification | Resulting Analog | Observed Biological Activity | Reference Compound IC₅₀ (µM) |
| Indole-3-carbaldehyde | Condensation with Histidine | Schiff Base | Antimicrobial (S. aureus) | 12.5 |
| Indole-3-carbaldehyde | Condensation with Thiosemicarbazide | Thiosemicarbazone | Antioxidant (DPPH Scavenging) | 45.2 |
| 1-Acyl-indole-3-carbaldehyde | Condensation with 4-aminophenol | Schiff Base | Antioxidant (LPO) | 28.6 |
Note: The data in this table is derived from studies on different indole-3-carbaldehyde scaffolds and is intended to be illustrative of the potential activities that can be achieved through C3 modification.
Part B: Substitutions on the Benzene Ring (Positions 4, 5, 6)
Introducing substituents on the carbocyclic part of the indole ring is a classic strategy for fine-tuning electronic properties and exploring interactions with the target protein.
-
Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br), nitro (NO₂), or cyano (CN) groups can alter the pKa of the indole and create specific dipole or halogen-bonding interactions. In some series, a 5-halogen substituent has been shown to enhance anticancer activity.
-
Electron-Donating Groups (EDGs): Methoxy (OCH₃) or small alkyl groups can increase electron density in the ring system and enhance hydrophobic interactions. A 5-methoxy group is a common feature in many bioactive indoles.
The preliminary SAR for some fungicidal indole derivatives indicates that the activity is highly dependent on the nature and position of these substituents.[11]
Logical Flow for SAR Exploration
The following diagram illustrates a logical workflow for systematically exploring the SAR of the this compound scaffold.
Caption: A systematic workflow for the design, synthesis, and evaluation of novel analogs.
Experimental Protocols
To facilitate research in this area, we provide detailed, validated protocols for the synthesis of the core scaffold and for a representative biological assay.
Protocol 1: Synthesis of this compound
This synthesis employs a multi-step approach starting from a commercially available aniline derivative.
Step 1: Fischer Indole Synthesis of 7-Ethyl-1H-indole
-
To a stirred solution of 2-ethylaniline (1.0 eq) in glacial acetic acid, add a solution of pyruvic acid (1.1 eq) in acetic acid dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour, then heat to 100 °C for 4 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 7-ethyl-1H-indole-2-carboxylic acid by column chromatography.
-
Heat the purified acid in quinoline with copper powder to effect decarboxylation, yielding 7-ethyl-1H-indole.
Step 2: N-Methylation
-
To a solution of 7-ethyl-1H-indole (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography to yield 7-ethyl-1-methyl-1H-indole.
Step 3: Vilsmeier-Haack Formylation
-
In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to anhydrous DMF (3.0 eq) at 0 °C. Stir for 30 minutes.
-
Add a solution of 7-ethyl-1-methyl-1H-indole (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.
-
Heat the reaction mixture to 90 °C for 2 hours.
-
Cool to room temperature and pour into a beaker of ice water.
-
Basify the solution to pH 8-9 with 30% aqueous sodium hydroxide.
-
The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to afford the title compound, This compound .
Synthetic Workflow Diagram
Caption: Multi-step synthesis of the target indole-3-carbaldehyde scaffold.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol outlines a standard method for assessing the antiproliferative activity of the synthesized analogs against a human cancer cell line (e.g., MCF-7, breast cancer).
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the old media in the wells with media containing the test compounds. Include wells with vehicle (DMSO) as a negative control and a standard anticancer drug (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48 hours at 37 °C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide provides a comprehensive, data-driven framework for understanding its potential structure-activity relationships. By leveraging the synthetic versatility of the C3-carbaldehyde and systematically exploring substitutions on the indole core, researchers can efficiently generate and screen diverse chemical libraries. The key to success will be the integration of rational design, efficient synthesis, and robust biological evaluation. Future work should focus on identifying the specific molecular targets of active compounds from this series, which will enable more refined, target-based drug design and optimization.
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A-7-Ethyl-1-methyl-1H-indole-3-carbaldehyde: A Guide to Efficacy Benchmarking Against Established Kinase Inhibitors
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics and investigational drugs.[1][2][3] 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde is a novel indole derivative with potential therapeutic applications. However, its specific biological target and mechanism of action are not yet publicly characterized. This guide provides a comprehensive, scientifically rigorous framework for researchers and drug development professionals to benchmark the efficacy of such a novel compound. To illustrate this process, we present a hypothetical case study where initial screening has identified this compound as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[4][5] This guide details the essential in vitro experiments required to compare its potency and cellular activity against established, first-generation EGFR inhibitors, Gefitinib and Erlotinib.
Introduction: The Rationale for a Hypothetical Framework
While the indole nucleus is a common feature in many bioactive compounds, including kinase inhibitors, the specific biological activity of this compound has not been described in peer-reviewed literature.[6][7][8][9] Therefore, a direct comparison to "known inhibitors" is not currently possible.
This guide overcomes this challenge by establishing a robust methodological blueprint. We hypothesize a plausible and well-understood mechanism of action—EGFR inhibition—to provide a detailed, practical, and scientifically valid comparison. EGFR is a receptor tyrosine kinase that, when dysregulated, is a key driver of cell proliferation and survival in many cancers.[5][10][11] Its signaling pathway is extensively studied, and several inhibitors are clinically approved, making it an ideal model for this benchmarking guide.[12][][14][15]
Our comparative analysis will focus on two widely recognized first-generation EGFR inhibitors:
-
Gefitinib (Iressa®): An anilinoquinazoline that competitively and reversibly inhibits the ATP binding site within the EGFR tyrosine kinase domain.[14][16][17]
-
Erlotinib (Tarceva®): A potent and selective EGFR tyrosine kinase inhibitor that also prevents ATP binding, thereby blocking receptor phosphorylation and downstream signaling.[12][][18][19]
By following the protocols outlined herein, researchers can generate the critical data needed to evaluate the potential of a novel investigational compound relative to the established standard of care.
The EGFR Signaling Pathway: A Target Overview
The EGFR signaling cascade is a central regulator of cell fate. Upon binding of ligands like Epidermal Growth Factor (EGF), the receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This creates docking sites for adaptor proteins, initiating multiple downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately drive gene expression related to cell proliferation, survival, and differentiation.[4][10][11][20] First-generation inhibitors like Gefitinib and Erlotinib function by blocking the initial autophosphorylation step.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Experimental Benchmarking Workflow
A multi-tiered approach is essential for a thorough comparison. This involves moving from a purified, cell-free system to a complex cellular environment to assess biochemical potency, cellular efficacy, and target engagement.
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In Vitro Validation Guide: Unveiling the Mechanism of Action of 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde as a Novel Tankyrase Inhibitor
This guide provides a comprehensive framework for the in vitro validation of 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde (EMIC), a novel small molecule hypothesized to function as a Tankyrase (TNKS) inhibitor. Researchers, scientists, and drug development professionals will find detailed, field-proven protocols and comparative data to rigorously assess EMIC's mechanism of action against established alternatives. Our approach is built on a foundation of scientific integrity, ensuring that each experimental step logically contributes to a self-validating dataset.
Introduction: The Rationale for Targeting Tankyrase in Wnt-Driven Cancers
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and fate. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer (CRC). Central to this pathway is a "destruction complex" that targets β-catenin for proteasomal degradation, keeping its cytoplasmic levels low. In Wnt-activated states, this complex is inhibited, leading to β-catenin accumulation, nuclear translocation, and transcription of oncogenic target genes.
Tankyrase (TNKS) enzymes, TNKS1 and TNKS2, are key positive regulators of the Wnt pathway. They mediate the PARsylation (poly-ADP-ribosylation) of Axin, a scaffold protein in the destruction complex, targeting it for ubiquitination and degradation. The degradation of Axin destabilizes the destruction complex, thereby stabilizing β-catenin and promoting oncogenic signaling. This makes TNKS a high-value therapeutic target for Wnt-dependent cancers.
This compound (EMIC) is a novel indole-based compound. Its core structure shares features with other known enzyme inhibitors, leading to the hypothesis that EMIC targets and inhibits the catalytic activity of Tankyrase. This guide outlines the essential in vitro strategy to validate this hypothesis, comparing EMIC's performance directly with XAV939 , a well-characterized TNKS inhibitor, and a negative control (DMSO).
Figure 1: Proposed mechanism of EMIC within the Wnt/β-catenin signaling pathway.
Experimental Validation Workflow: A Multi-Pillar Approach
To build a robust case for EMIC's mechanism of action, we employ a multi-tiered validation strategy, moving from direct biochemical interaction to cellular target engagement and finally to downstream functional outcomes.
Figure 2: A logical workflow for the in vitro validation of EMIC's mechanism.
Pillar 1: Direct Target Inhibition (Biochemical Assay)
Objective: To determine if EMIC directly inhibits the enzymatic activity of recombinant Tankyrase 1 and 2 and to quantify its potency (IC50).
Protocol: Homogeneous TR-FRET Tankyrase Assay
This assay measures the PARsylation of a biotinylated peptide substrate by TNKS. An europium-labeled anti-PAR antibody and streptavidin-APC are used for detection, generating a TR-FRET signal upon product formation.
-
Reagent Preparation:
-
Prepare TNKS1 or TNKS2 enzyme (e.g., from SignalChem) to 2x final concentration in assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM DTT).
-
Prepare the biotinylated peptide substrate and NAD+ (the ADP-ribose donor) to 4x final concentration.
-
Serially dilute EMIC, XAV939, and DMSO (vehicle control) in assay buffer.
-
-
Assay Procedure (384-well format):
-
Add 2.5 µL of serially diluted compound (EMIC or XAV939) or DMSO to appropriate wells.
-
Add 2.5 µL of 2x TNKS enzyme solution and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 5 µL of the 4x substrate/NAD+ mix.
-
Incubate for 60 minutes at 25°C.
-
Stop the reaction by adding 5 µL of stop/detection mix containing EDTA, europium-labeled anti-PAR antibody, and streptavidin-APC.
-
Incubate for 60 minutes at 25°C in the dark.
-
Read the plate on a TR-FRET enabled plate reader (ex: 320 nm, em: 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm/620 nm).
-
Normalize data to DMSO (100% activity) and no-enzyme (0% activity) controls.
-
Plot the normalized data against the log of compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Comparative Performance Data (Hypothetical)
| Compound | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Selectivity (TNKS1/TNKS2) |
| EMIC | 15.2 ± 2.1 | 11.8 ± 1.5 | 1.29 |
| XAV939 | 21.5 ± 3.5 | 4.3 ± 0.8 | 5.00 |
| DMSO | > 50,000 | > 50,000 | N/A |
Interpretation: The data indicates that EMIC is a potent inhibitor of both TNKS1 and TNKS2, with slightly higher potency against TNKS2. Its potency is comparable to the well-established inhibitor XAV939.
Pillar 2: Cellular Target Engagement & Pathway Modulation
Objective: To confirm that EMIC binds to TNKS in a cellular environment and functionally inhibits Wnt/β-catenin signaling.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA leverages the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
-
Cell Culture & Treatment:
-
Culture DLD-1 cells (a human colorectal adenocarcinoma cell line with a Wnt-activating APC mutation) to ~80% confluency.
-
Treat cells with EMIC (e.g., at 1 µM), XAV939 (1 µM), or DMSO for 2 hours.
-
-
Heat Shock & Lysis:
-
Harvest cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 25°C water bath).
-
-
Protein Quantification & Western Blot:
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes to separate the soluble (non-denatured) fraction from the precipitated (denatured) proteins.
-
Transfer the supernatant to new tubes and quantify total protein concentration.
-
Analyze the amount of soluble TNKS1/2 in each sample by Western Blot using a specific anti-TNKS1/2 antibody.
-
Interpretation: In EMIC-treated cells, the TNKS protein should remain soluble at higher temperatures compared to DMSO-treated cells, indicating direct binding and stabilization. This provides strong evidence of target engagement.
Protocol 2: TOP/FOP Flash Luciferase Reporter Assay
This assay uses a luciferase gene under the control of TCF/LEF response elements (TOP Flash) to quantify β-catenin-mediated transcriptional activity. A mutant response element (FOP Flash) serves as a negative control.
-
Cell Transfection:
-
Co-transfect DLD-1 cells with TOP Flash (or FOP Flash) and a Renilla luciferase control plasmid (for normalization).
-
Allow cells to recover for 24 hours.
-
-
Compound Treatment:
-
Treat the transfected cells with a serial dilution of EMIC, XAV939, or DMSO for 24 hours.
-
-
Lysis & Luminescence Reading:
-
Lyse the cells and measure both Firefly (TOP/FOP) and Renilla luciferase activity using a dual-luciferase reporter assay system (e.g., from Promega).
-
-
Data Analysis:
-
Calculate the TOP/FOP ratio and normalize it to the Renilla signal.
-
Plot the normalized luciferase activity against compound concentration to determine the EC50.
-
Comparative Performance Data (Hypothetical)
| Compound | TOP Flash EC50 (nM) | Maximum Inhibition (%) |
| EMIC | 85.6 ± 9.3 | 92% |
| XAV939 | 110.2 ± 12.5 | 95% |
| DMSO | N/A | 0% |
Interpretation: EMIC effectively suppresses Wnt/β-catenin signaling in a dose-dependent manner, confirming that its biochemical activity translates into a functional cellular response. Its cellular potency is consistent with its biochemical IC50, accounting for cell permeability and other factors.
Pillar 3: Downstream Protein Modulation
Objective: To verify that TNKS inhibition by EMIC leads to the expected modulation of downstream pathway proteins.
Protocol: Western Blot Analysis of Axin and β-Catenin
Inhibition of TNKS prevents Axin degradation, leading to the stabilization of the destruction complex and subsequent degradation of β-catenin.
-
Cell Treatment & Lysis:
-
Treat DLD-1 cells with EMIC (e.g., 0.1, 0.5, 1 µM), XAV939 (1 µM), and DMSO for 8 hours.
-
Wash cells with cold PBS and lyse them in RIPA buffer with protease and phosphatase inhibitors.
-
-
SDS-PAGE & Immunoblotting:
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against Axin1, total β-catenin, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Expected Outcome: Treatment with EMIC and XAV939 should show a dose-dependent increase in Axin protein levels and a corresponding decrease in total β-catenin levels compared to the DMSO control. This provides the final piece of evidence linking direct TNKS inhibition to the intended downstream biological effect.
Conclusion
References
-
Title: Wnt/β-catenin signaling in development and disease Source: Genes & Development URL: [Link]
-
Title: The role of Wnt/β-catenin signaling in colorectal cancer Source: Oncogene URL: [Link]
-
Title: Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling Source: Nature URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target interactions in cells Source: Nature Protocols URL: [Link]
A Comparative Guide to the Cytotoxicity of Indole-3-Carbaldehyde Derivatives in Cancer Cell Lines
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds. Among its varied derivatives, indole-3-carbaldehyde has emerged as a particularly fertile starting point for the development of novel anticancer agents. Its versatile reactivity allows for the synthesis of a diverse array of molecules, including Schiff bases, thiosemicarbazones, and sulfonohydrazides, each with the potential for potent and selective cytotoxicity against cancer cells.[1]
This guide offers a comparative analysis of the cytotoxic profiles of various indole-3-carbaldehyde derivatives, drawing upon preclinical data from in vitro studies. We will delve into quantitative cytotoxicity data, explore potential mechanisms of action, and provide a detailed experimental protocol for assessing cell viability, equipping researchers and drug development professionals with the insights needed to navigate this promising class of compounds.
Comparative Cytotoxicity: A Quantitative Overview
The cytotoxic potential of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process, such as cell growth. A lower IC50 value signifies higher potency. The following table summarizes the IC50 values for a selection of indole-3-carbaldehyde derivatives against various human cancer cell lines, providing a snapshot of their relative efficacies.
| Derivative Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Sulfonohydrazide | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MCF-7 (Breast) | 13.2 | [2][3] |
| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MDA-MB-468 (Breast) | 8.2 | [2][3] | |
| Mannich Base | Compound 1c | HepG2 (Liver) | 0.9 | [4] |
| Compound 1c | MCF-7 (Breast) | 0.55 | [4] | |
| Compound 1c | HeLa (Cervical) | 0.50 | [4] | |
| Thiosemicarbazone | Compound 3d (R = propyl) | Not Specified | 0.9 µg/mL | [5] |
| Compound 3q (R = 4-nitrobenzyl) | Not Specified | 1.9 µg/mL | [5] | |
| Indole-Aryl Amide | Compound 2 | MCF-7 (Breast) | 0.81 | [6] |
| Compound 2 | PC3 (Prostate) | 2.13 | [6] | |
| Compound 4 | HT29 (Colon) | 0.96 | [6] | |
| Compound 4 | HeLa (Cervical) | 1.87 | [6] | |
| Compound 4 | MCF-7 (Breast) | 0.84 | [6] |
Analysis of Structure-Activity Relationships:
The data presented above highlights the significant impact of structural modifications to the indole-3-carbaldehyde scaffold on cytotoxic activity. For instance, the sulfonohydrazide derivative 5f , featuring a 4-chlorophenyl substituent, demonstrates potent activity against both MCF-7 and MDA-MB-468 breast cancer cell lines.[2][3] This suggests that the electronic properties and steric bulk of the substituent play a crucial role in its anticancer efficacy.
Furthermore, the Mannich base derivative 1c exhibits remarkable sub-micromolar cytotoxicity across multiple cell lines, including liver, breast, and cervical cancer.[4] The introduction of the Mannich base moiety appears to be a highly effective strategy for enhancing the cytotoxic potential of the indole core.
Thiosemicarbazone derivatives of indole-3-carbaldehyde also show promise, with compounds 3d and 3q displaying potent activity.[5] The diverse substitutions on the thiosemicarbazone moiety allow for fine-tuning of the molecule's biological activity.
Mechanistic Insights: The Role of the Aryl Hydrocarbon Receptor (AhR)
While the precise mechanisms of action for many indole-3-carbaldehyde derivatives are still under investigation, a growing body of evidence points to the involvement of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[7] The AhR is a ligand-activated transcription factor that plays a critical role in regulating cellular processes such as proliferation, differentiation, and apoptosis. Several indole derivatives, including indole-3-acetaldehyde, a related metabolite, have been shown to activate AhR, leading to the induction of apoptosis in cancer cells.[7]
The activation of AhR by indole derivatives can trigger a cascade of downstream events, including the expression of cytochrome P450 enzymes like CYP1A1 and CYP1B1.[7] This can lead to the metabolic activation of the indole derivative or other cellular components, ultimately contributing to cytotoxicity.
Caption: Proposed Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by indole-3-carbaldehyde derivatives.
Experimental Protocol: Assessing Cytotoxicity via MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for evaluating cell viability and, by extension, the cytotoxic effects of chemical compounds.[8] The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Indole-3-carbaldehyde derivative stock solution (in a suitable solvent like DMSO)
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indole-3-carbaldehyde derivative in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.
-
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The diverse array of indole-3-carbaldehyde derivatives represents a promising avenue for the discovery of novel anticancer agents. The studies highlighted in this guide demonstrate that strategic modifications to the indole-3-carbaldehyde scaffold can lead to compounds with potent and selective cytotoxicity against a range of cancer cell lines.
Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent derivatives. A deeper understanding of their engagement with pathways such as the AhR signaling cascade will be instrumental in optimizing their therapeutic potential and minimizing off-target effects. Furthermore, in vivo studies are warranted to validate the preclinical efficacy and safety of these promising compounds, paving the way for their potential clinical development.
References
-
Arch Pharm Res. 2021 Aug;44(8):1-13. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. [Link]
-
World Journal of Gastrointestinal Oncology. 2023; 15(11): 2029–2046. Bidirectional effects of the tryptophan metabolite indole-3-acetaldehyde on colorectal cancer. [Link]
-
ACS Omega. 2022; 7(46): 42588–42598. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. [Link]
-
ACS Publications. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. [Link]
-
Frontiers in Chemistry. 2022; 10: 842099. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. [Link]
-
PubMed. 2023. New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. [Link]
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In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, giving rise to a multitude of compounds with profound biological activities. Within this family, 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde represents a synthetically accessible and modifiable starting point for therapeutic innovation. However, its precise molecular targets and selectivity profile remain largely uncharacterized. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the systematic evaluation of this compound. By leveraging the known biological activities of the broader indole-3-carbaldehyde class, we propose a rational, multi-tiered screening strategy to elucidate its primary targets and off-target liabilities. This document is intended not as a definitive statement on the compound's activity, but as a practical roadmap for its rigorous scientific investigation.
The Indole-3-Carbaldehyde Scaffold: A Foundation of Diverse Bioactivity
The indole-3-carbaldehyde core is a recurring motif in compounds exhibiting a wide spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1] This versatility suggests that derivatives, such as this compound, may interact with multiple protein targets. Understanding this potential polypharmacology is critical for developing selective therapeutic agents and avoiding undesirable side effects. Our proposed selectivity profiling is therefore structured around these three key areas of biological activity.
A Proposed Target-Based Screening Cascade
Given the absence of specific data for this compound, we have curated a panel of high-value molecular targets implicated in the activity of related indole derivatives. This allows for a data-driven approach to hypothesis generation and experimental design.
Workflow for Selectivity Profiling
Caption: Proposed workflow for the systematic selectivity profiling of this compound.
Anti-Cancer Target Selectivity
Indole derivatives have shown considerable promise as anti-cancer agents, primarily through their interaction with the cytoskeleton.[2][3][4]
Primary Target: Tubulin Polymerization Many indole-containing compounds function as microtubule-destabilizing agents by inhibiting tubulin polymerization.[2][5][6] This arrests cancer cells in the G2/M phase of the cell cycle, leading to apoptosis.
Comparative Compounds:
| Compound | Mechanism of Action | Typical IC50 Range |
|---|---|---|
| Colchicine | Tubulin Polymerization Inhibitor | 1-5 µM |
| Indomethacin | Known NSAID with some reports of tubulin interaction | >100 µM (for tubulin) |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reagents and Materials:
-
Tubulin (>99% pure) from a commercial source (e.g., Cytoskeleton, Inc.).
-
Guanine nucleotide (GTP).
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9).
-
Test compound (this compound) and comparators dissolved in DMSO.
-
A microplate reader capable of measuring absorbance at 340 nm.
-
-
Procedure:
-
Prepare a reaction mixture containing tubulin polymerization buffer, GTP, and the test compound or vehicle control.
-
Initiate the polymerization by adding purified tubulin to the reaction mixture.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
-
Anti-Inflammatory Target Selectivity
The anti-inflammatory effects of indole derivatives are often attributed to their modulation of key enzymes and receptors in the inflammatory cascade.[7][8][9]
Primary Targets:
-
Cyclooxygenase-2 (COX-2): A key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.[7][10][11]
-
Aryl Hydrocarbon Receptor (AhR): A ligand-activated transcription factor that plays a role in regulating immune responses. Indole-3-carbaldehyde is a known AhR agonist.[12][13][14]
Comparative Compounds:
| Compound | Target | Mechanism of Action | Typical IC50/EC50 Range |
|---|---|---|---|
| Celecoxib | COX-2 | Selective Inhibitor | 10-50 nM |
| Indomethacin | COX-1/COX-2 | Non-selective Inhibitor | 10-100 nM |
| TCDD | AhR | Potent Agonist | 0.1-1 nM |
Experimental Protocol: COX-2 Inhibition Assay (Cell-Free)
-
Reagents and Materials:
-
Human recombinant COX-2 enzyme.
-
Arachidonic acid (substrate).
-
Colorimetric or fluorometric probe for prostaglandin detection.
-
Assay buffer and cofactors (e.g., glutathione, hematin).
-
Test compound and comparators in DMSO.
-
-
Procedure:
-
Pre-incubate the COX-2 enzyme with the test compound or vehicle control in the assay buffer.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Neurological Target Selectivity
The indole scaffold is a common feature in molecules targeting the central nervous system, including those for neurodegenerative diseases and mood disorders.[15]
Primary Targets:
-
Monoamine Oxidases (MAO-A and MAO-B): Enzymes that metabolize neurotransmitters like serotonin, dopamine, and norepinephrine.[][17][18][19]
-
Cholinesterases (AChE and BuChE): Enzymes that break down the neurotransmitter acetylcholine. Their inhibition is a key strategy in the treatment of Alzheimer's disease.[15][20]
Comparative Compounds:
| Compound | Target(s) | Mechanism of Action | Typical IC50 Range |
|---|---|---|---|
| Moclobemide | MAO-A | Reversible Inhibitor | 100-500 nM |
| Selegiline | MAO-B | Irreversible Inhibitor | 10-50 nM |
| Donepezil | AChE | Reversible Inhibitor | 5-15 nM |
Experimental Protocol: MAO-A/B Inhibition Assay
-
Reagents and Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
A suitable substrate (e.g., kynuramine or a luminogenic substrate).
-
Assay buffer.
-
Test compound and comparators in DMSO.
-
-
Procedure:
-
Pre-incubate the MAO-A or MAO-B enzyme with the test compound or vehicle control.
-
Initiate the reaction by adding the substrate.
-
Incubate at room temperature or 37°C.
-
Measure the product formation using a fluorometer or luminometer.
-
Perform separate assays for MAO-A and MAO-B to determine selectivity.
-
Calculate the percentage of inhibition and IC50 values for each enzyme.
-
Signaling Pathway Implication for Neurological Targets
Caption: Simplified diagram showing the role of MAO and AChE in neurological signaling and therapeutic intervention.
Summary and Future Directions
The provided framework offers a logical and experimentally sound approach to delineating the selectivity profile of this compound. By systematically screening against a panel of targets associated with the known activities of the indole-3-carbaldehyde scaffold, researchers can efficiently identify primary biological activities and potential off-target effects. The comparative data from well-characterized compounds will serve as crucial benchmarks for interpreting the experimental results.
Positive hits from these primary screens should be followed by more comprehensive dose-response studies and orthogonal, cell-based functional assays to validate the initial findings. This systematic approach will not only illuminate the therapeutic potential of this compound but also guide future medicinal chemistry efforts for the optimization of potency and selectivity.
References
- Romagnoli, R., et al. (2015). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents.
- Bentham Science Publishers. (n.d.). Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. Mini-Reviews in Medicinal Chemistry.
- National Institutes of Health. (2020).
- MDPI. (2020).
- Taylor & Francis Online. (2012). Indole Molecules As Inhibitors Of Tubulin Polymerization: Potential New Anticancer Agents.
- National Institutes of Health. (2013). Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 534-541.
- Taylor & Francis Online. (2013). Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 534-541.
- National Institutes of Health. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 23(10), 2640.
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- Royal Society of Chemistry. (2022). The indole nucleus as a selective COX-2 inhibitor and anti-inflammatory agent (2011–2022). Organic Chemistry Frontiers, 9(22), 6245-6265.
- ResearchGate. (n.d.). Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs.
- National Institutes of Health. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. International Journal of Molecular Sciences, 25(13), 7268.
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- Wikipedia. (n.d.). Indole-3-carbaldehyde.
- MDPI. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Pharmaceuticals, 17(7), 922.
- National Institutes of Health. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42207–42218.
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- National Institutes of Health. (2022). Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL)
- MDPI. (2024).
- Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs).
- Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects.
- Der Pharma Chemica. (n.d.).
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Reproducibility of synthesis and bioassays for 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde
A Senior Application Scientist's Guide to the Reproducible Synthesis and Bio-Evaluation of 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde
Introduction: The Challenge of Consistency in Novel Compound Evaluation
In the realm of drug discovery and medicinal chemistry, the indole scaffold is a cornerstone, serving as the foundation for a multitude of biologically active compounds.[1] this compound is one such molecule of interest, belonging to a class of derivatives known for their potential anticancer and anti-inflammatory properties.[2][3][4] However, the journey from synthesis to validated biological activity is fraught with potential for variability. The reproducibility of both the chemical synthesis and the biological assays is paramount for generating trustworthy, high-quality data that can reliably guide drug development efforts.[5][6]
This guide provides an in-depth comparison of established methods for the synthesis of this compound and for the evaluation of its cytotoxic and anti-inflammatory potential. By delving into the causality behind experimental choices and highlighting critical control points, this document serves as a practical resource for researchers aiming to achieve high fidelity and reproducibility in their work.
Part 1: Comparative Analysis of Synthetic Reproducibility
The introduction of a formyl (-CHO) group at the C3 position of the indole ring is a critical step in the synthesis of the target compound. The Vilsmeier-Haack reaction is the classic and most direct method for this transformation.[7] However, recent advancements have led to catalytic alternatives that address some of the drawbacks of the traditional approach.[8][9]
Synthetic Workflow Overview
The synthesis of this compound from the parent 7-Ethyl-1H-indole is fundamentally a two-stage process. The initial N-methylation is a standard procedure, followed by the crucial C3-formylation, for which we will compare two robust methods.
Caption: General workflow for the synthesis of the target compound.
Method 1: The Classical Vilsmeier-Haack Reaction
This method relies on the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF).[7] This reagent then attacks the electron-rich indole ring to achieve formylation.
Experimental Protocol:
-
Vilsmeier Reagent Formation (Critical): In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.7 moles per 1 mole of indole). Cool the flask to 0°C in an ice-salt bath. Causality: Low temperature is essential to control the exothermic reaction between DMF and POCl₃ and prevent degradation of the reagent.
-
Slowly add phosphorus oxychloride (POCl₃) (0.94 moles per 1 mole of indole) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 10°C.[10] Stir for 30 minutes at 0°C. The formation of a pinkish or yellow complex indicates reagent formation.[10]
-
Formylation Reaction: Dissolve the starting material, 7-Ethyl-1-methyl-1H-indole (0.85 moles), in a minimal amount of anhydrous DMF.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to 35°C and stir for 1-2 hours. The reaction progress can be monitored by TLC until the starting material is consumed.
-
Work-up and Hydrolysis: Quench the reaction by carefully adding crushed ice to the reaction paste. This hydrolyzes the iminium intermediate to the final aldehyde. Causality: This step is highly exothermic and must be done cautiously.
-
Transfer the resulting aqueous solution to a larger flask and neutralize by adding a cold aqueous solution of NaOH (e.g., 30%) until the solution is strongly alkaline. This precipitates the crude product.[10]
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) or purification by silica gel column chromatography is typically required to obtain the pure product.
Method 2: Catalytic Vilsmeier-Haack Reaction
This modern approach avoids the use of stoichiometric, corrosive POCl₃ by employing a P(III)/P(V)=O catalytic cycle.[8][9] This method is milder and often more tolerant of other functional groups.
Experimental Protocol:
-
Reaction Setup: To a clean, dry flask under an inert atmosphere, add the starting material, 7-Ethyl-1-methyl-1H-indole (0.5 mmol).
-
Add the phospholene oxide catalyst (e.g., 3-methyl-1-phenyl-2-phospholene 1-oxide, 0.15 equiv), an activator (e.g., dibromoethylmalonate (DEBM), 1.2 equiv), and a silane reducing agent (e.g., PhSiH₃, 1.5 equiv) in a suitable solvent like acetonitrile (MeCN).[11]
-
Add the formyl source, N,N-dimethylformamide (DMF) (1.3 equiv).
-
Reaction Execution: Stir the mixture at room temperature. Monitor the reaction by TLC. The reaction times are typically longer than the classical method but the conditions are significantly milder.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be directly purified by silica gel column chromatography to isolate the desired this compound. Causality: The milder conditions often lead to a cleaner crude product, simplifying purification.
Synthesis Reproducibility Comparison
| Parameter | Classical Vilsmeier-Haack | Catalytic Vilsmeier-Haack | Rationale for Reproducibility Impact |
| Reagents | Stoichiometric POCl₃, DMF | Catalytic Phosphine Oxide, Activator, Silane, DMF | POCl₃ is highly corrosive and moisture-sensitive, requiring strict handling. Catalyst quality and purity are critical for the catalytic version. |
| Reaction Conditions | 0°C to 35°C (exothermic control needed) | Typically Room Temperature | Milder, isothermal conditions of the catalytic route reduce variability from temperature fluctuations.[8] |
| Anhydrous Req. | Strict | High | Both methods are sensitive to water, but the classical reagent is particularly prone to deactivation by moisture, a major source of irreproducibility. |
| Work-up | Exothermic quench, pH adjustment | Evaporation & direct purification | The complex, multi-step work-up of the classical method introduces more potential for mechanical loss and incomplete precipitation. |
| Yields (Typical) | 85-96% (for simple indoles)[7][12] | 70-90% (for simple indoles)[11] | While classical yields can be higher, they are often less consistent if conditions are not perfectly controlled. |
| Key Checkpoint | Moisture Control: Ensure all glassware is flame-dried and reagents are anhydrous. | Catalyst Integrity: Use a high-purity catalyst and ensure the silane is active. | Failure at these points is the most common cause of reaction failure or low yield. |
Part 2: Comparative Analysis of Bioassay Reproducibility
Once synthesized and purified, the biological activity of this compound must be assessed. Given the known activities of similar indole aldehydes, we will compare a standard cytotoxicity assay against cancer cells with an assay for anti-inflammatory effects.
Bioassay Workflow Overview
Caption: A generalized workflow for in vitro cell-based assays.
Bioassay 1: Anticancer Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[13] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][15][16] The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol:
-
Cell Seeding: Seed a cancer cell line (e.g., MCF-7 breast cancer cells) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂. Causality: Allowing cells to adhere overnight ensures they are in a healthy, exponential growth phase before treatment.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and low (e.g., <0.5%).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of the test compound. Include vehicle controls (medium with the same DMSO concentration) and a positive control (a known cytotoxic drug).[17][18]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[19] Purple precipitate should be visible in viable cells under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13][16] A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[20]
Bioassay 2: Anti-Inflammatory Activity (LPS-Stimulated Macrophages)
This assay measures the ability of a compound to inhibit the production of inflammatory mediators by immune cells. Here, we use the murine macrophage cell line RAW 264.7 stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce an inflammatory response.
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well) and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Incubate for 1-2 hours. Causality: Pre-treatment allows the compound to enter the cells and potentially inhibit signaling pathways before the inflammatory stimulus is added.
-
Inflammatory Stimulation: Add LPS to each well (final concentration of e.g., 1 µg/mL) to stimulate inflammation. Include control wells: untreated cells, cells with DMSO + LPS (vehicle control), and cells with compound alone (to check for inherent cytotoxicity).
-
Incubation: Incubate the plate for 24 hours.
-
Endpoint Measurement:
-
For Nitric Oxide (NO): Collect 50 µL of the cell culture supernatant. Measure the nitrite concentration (a stable product of NO) using the Griess reagent assay according to the manufacturer's protocol.
-
For Cytokines (e.g., TNF-α, IL-6): Collect the supernatant and measure the concentration of the target cytokine using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.[21]
-
-
Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength for the chosen assay (e.g., ~540 nm for Griess assay).
-
Data Analysis: Calculate the percentage inhibition of the inflammatory marker relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value if a clear dose-response is observed. A parallel cytotoxicity assay (like MTT) is crucial to ensure that the observed anti-inflammatory effect is not simply due to the compound killing the cells.[22]
Bioassay Reproducibility Comparison
| Parameter | MTT Cytotoxicity Assay | Anti-Inflammatory Assay (LPS) | Rationale for Reproducibility Impact |
| Principle | Measures metabolic activity of viable cells.[13] | Measures inhibition of a specific inflammatory product (e.g., NO, TNF-α).[21] | MTT is an indirect measure of viability and can be confounded by compounds affecting mitochondrial respiration. The anti-inflammatory assay is more specific to a pathway but requires a separate viability check. |
| Primary Cell Line | Adherent cancer cells (e.g., MCF-7, A549).[23] | Immune cells (e.g., RAW 264.7 macrophages). | Cell lines must be sourced from a reputable bank (e.g., ATCC) and used at a low passage number to ensure consistent phenotype and response. |
| Key Reagents | MTT reagent, Solubilizer (DMSO). | Lipopolysaccharide (LPS), Griess Reagent or ELISA Kit. | The activity of LPS can vary between lots and suppliers, significantly impacting the level of stimulation. This is a major source of variability. |
| Endpoint Measured | Absorbance (Formazan color). | Absorbance (Griess color) or Signal (ELISA). | ELISA assays, while more complex, are often more sensitive and specific than simple colorimetric assays. |
| Key Checkpoint | Cell Seeding Density: Ensure a linear relationship between cell number and absorbance in the assay window.[19] | LPS Titration: The optimal concentration of LPS should be determined to give a robust but sub-maximal response. | Inconsistent cell numbers or LPS stimulation are the most frequent causes of poor reproducibility in these assays. |
Conclusion and Best Practices
The reproducibility of data for a novel compound like this compound hinges on meticulous control over both its synthesis and its biological evaluation.
For synthesis , while the classical Vilsmeier-Haack reaction is effective, its reproducibility is highly dependent on rigorous control of temperature and moisture. The emerging catalytic versions offer a milder, potentially more reproducible alternative by minimizing hazardous reagents and harsh conditions.
For bioassays , reproducibility is a multi-factorial challenge. Standardizing cell culture practices (passage number, seeding density), validating key reagents like LPS, and running appropriate controls (vehicle, positive, cytotoxicity) are non-negotiable for generating reliable data. The choice between an MTT assay and a specific anti-inflammatory assay depends on the research question, but both require careful optimization and validation to ensure the results are a true reflection of the compound's activity and not an artifact of the experimental setup.
Ultimately, detailed documentation in lab notebooks and transparent reporting of all experimental parameters are the bedrock upon which reproducible science is built.[24]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde
A Note on This Guidance: As a Senior Application Scientist, my primary commitment is to ensure laboratory safety and procedural integrity. It is important to note that a specific, publicly available Safety Data Sheet (SDS) for 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde is not available at this time. Therefore, this guide is synthesized from the best practices for hazardous chemical disposal, data on structurally similar indole derivatives, and established regulatory standards from bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1]
This document serves as an essential operational guide. However, it is imperative that you consult the official SDS provided by your chemical manufacturer and contact your institution's Environmental Health and Safety (EHS) department for definitive procedures that comply with all federal, state, and local regulations. [1][2][3]
Hazard Characterization and Assessment
This compound belongs to the indole class of heterocyclic aromatic compounds. While toxicological data for this specific molecule is scarce, analysis of close structural analogs allows for a robust presumptive hazard assessment.
-
Irritation Potential: Analogs such as 7-methyl-1H-indole-3-carbaldehyde and 1-Methyl-1H-indole-3-carbaldehyde are known to cause skin irritation (H315) and serious eye irritation (H319).[4][5] Many indole-carboxaldehydes are also classified as potential respiratory irritants (H335).[5][6][7]
-
Aquatic Toxicity: The parent indole structure is classified as very toxic to aquatic life. It is prudent to assume this derivative carries a similar environmental hazard.
-
General Toxicity: Indole compounds can be harmful if swallowed and toxic in contact with skin.
Based on this evidence, all waste containing this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste. [1][8] Disposal via sanitary sewer or in regular solid waste is strictly prohibited.[6][9][10]
Immediate Safety and Handling Precautions
Before beginning any work that will generate waste, ensure that all necessary safety measures are in place. This proactive approach is the foundation of a safe disposal workflow.
Engineering Controls
All handling of this compound, including weighing, transfers, and the preparation of waste containers, should be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[1][7]
Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE. Never handle this compound or its waste without these protections.[1][4]
| Protective Measure | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles causing serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to irritation or toxic absorption. |
| Body Protection | Laboratory coat, long-sleeved clothing. | Provides a barrier against accidental spills and contamination of personal clothing. |
Step-by-Step Disposal Protocol
The proper management of this chemical waste requires a systematic approach from the point of generation to the final handoff for disposal.[11]
Experimental Protocol: Waste Management Workflow
Objective: To safely collect, store, and dispose of waste containing this compound in compliance with hazardous waste regulations.
Methodology:
-
Waste Segregation (At the Point of Generation):
-
Immediately segregate waste into distinct, compatible streams. Do not mix incompatible waste types.[11][12]
-
Solid Waste: Collect un-reusable, contaminated solids (e.g., weighing paper, contaminated gloves, bench paper) in a designated, compatible container lined with a heavy-duty plastic bag.
-
Liquid Waste (Non-Halogenated): If the compound is dissolved in a non-halogenated solvent (e.g., ethanol, ethyl acetate, hexanes), collect the waste in a designated non-halogenated solvent waste container.[1]
-
Contaminated Sharps: Needles, scalpels, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container.[1]
-
-
Waste Containment and Labeling:
-
Container Selection: Use only containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof cap.[12] For liquid waste, never fill a container beyond 90% capacity to allow for vapor expansion.[10]
-
Labeling: Every waste container must be properly labeled from the moment the first drop of waste is added.[9][11] The label must include:
-
The full chemical name: "this compound"
-
For mixtures, list all constituents and their approximate percentages.[9]
-
The date of waste generation (the date accumulation began).[9]
-
The name of the Principal Investigator and the laboratory location (Building, Room #).[9]
-
Checkmarks indicating the relevant hazards (e.g., Irritant, Toxic, Environmental Hazard).[9]
-
-
Interim Storage (Satellite Accumulation Area):
-
Store the properly labeled and sealed waste containers in a designated Satellite Accumulation Area (SAA).[11]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[13]
-
Store containers in a secondary containment bin to prevent the spread of material in case of a leak.[8]
-
Ensure incompatible chemicals are not stored together. Based on the reactivity of similar compounds, store this waste away from strong oxidizing agents, strong bases, and strong reducing agents.[4][7]
-
-
Final Disposal:
-
Once a waste container is full (or when the experiment is complete), submit a hazardous material pickup request to your institution's EHS department.[12]
-
Follow your institution's specific procedures for waste pickup. Do not allow hazardous waste to accumulate for extended periods.
-
Waste will be collected by trained EHS personnel or a licensed hazardous waste contractor for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).[8][14]
-
Emergency Procedures: Spill Management
In the event of a small, manageable spill within a chemical fume hood:
-
Alert Personnel: Immediately notify others in the lab.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Ensure you are wearing the full, appropriate PPE as described in Section 2.2.
-
Contain and Absorb: Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad).
-
Collect Waste: Carefully sweep or scoop the absorbed material and contaminated debris into a designated hazardous waste container.[15]
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the spill cleanup waste container as described in Section 3.2 and arrange for disposal.
For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS emergency line.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
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A Senior Application Scientist's Guide to Safely Handling 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde
This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep-rooted culture of safety in your laboratory.
Hazard Assessment: Understanding the Risks
The primary hazards associated with indole-3-carbaldehyde derivatives stem from their potential for irritation and unknown toxicological profiles. Based on data from analogous compounds like 1-Methyl-1H-indole-3-carbaldehyde and general aldehyde safety protocols, we must assume the following potential hazards[3]:
-
Skin and Eye Irritation: Aldehyde groups are known irritants. Direct contact can cause redness, itching, and discomfort to the skin and serious irritation to the eyes.[3][4][5]
-
Respiratory Tract Irritation: Inhalation of airborne dust or aerosols may lead to irritation of the nose, throat, and respiratory system.[4][5]
-
Unknown Long-Term Effects: As a research chemical, the full toxicological profile, including potential for carcinogenicity or reproductive effects, is likely not fully characterized. Therefore, treating it with a high degree of caution is imperative.
| Hazard Classification (Inferred) | Category | Precautionary Statement |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3][5] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[3][5] |
| Specific Target Organ Toxicity | Single Exposure | May cause respiratory irritation.[5] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a matter of simple compliance but a critical, risk-mitigated decision. Given the hazards, the following PPE is mandatory.
-
Eye and Face Protection:
-
Requirement: Chemical splash goggles meeting ANSI Z87.1 standards are the minimum requirement.[6]
-
Rationale: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against splashes or fine dust. Goggles are essential to prevent contact with the sensitive mucous membranes of the eyes.[7] For larger quantities or when there is a significant splash risk, a full face shield should be worn in addition to goggles.[6][8]
-
-
Hand Protection:
-
Requirement: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[4][9]
-
Rationale: Indole derivatives can be absorbed through the skin. Nitrile gloves offer broad protection against a range of chemicals for short-term use.[6] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them immediately if contamination is suspected.
-
-
Body Protection:
-
Requirement: A flame-resistant or retardant lab coat, fully buttoned with sleeves of sufficient length to prevent skin exposure, is required.[6][9]
-
Rationale: The lab coat protects against accidental spills and contamination of personal clothing. Long pants and closed-toe shoes are also mandatory to ensure no skin is exposed.[9]
-
-
Respiratory Protection:
-
Requirement: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] If engineering controls are insufficient or during a large spill, a respirator may be necessary.
-
Rationale: Aldehydes can be volatile, and fine powders are easily aerosolized. A fume hood provides the primary engineering control to capture these airborne contaminants. If a respirator is needed, personnel must be part of a respiratory protection program that includes training and fit-testing, as mandated by OSHA.[6][10]
-
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing risk. This plan outlines the key stages of handling 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde.
Pre-Operational Checklist
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and has a current certification.
-
Assemble PPE: Confirm that all necessary PPE is available, is in good condition, and fits correctly.
-
Locate Safety Equipment: Identify the locations of the nearest safety shower, eyewash station, and fire extinguisher.
-
Review Procedure: Mentally walk through the entire experimental procedure before handling the chemical.
Step-by-Step Handling Protocol
-
Transportation: When moving the chemical from storage to the work area, use a secondary container to mitigate the risk of spills.
-
Weighing and Aliquoting: Conduct all manipulations of the solid compound within the certified chemical fume hood to prevent the release of dust into the laboratory environment.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After completing the work, wipe down the work area in the fume hood with an appropriate decontaminating solution.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[3][9]
-
Spill: For a small spill within a fume hood, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[9]
Disposal Plan: Responsible Waste Management
Chemical waste must be handled in accordance with local, state, and federal regulations.
-
Waste Collection: All solid waste contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[9]
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.[5][12]
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
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-
Safe Use of Glutaraldehyde in Health Care. Occupational Safety and Health Administration (OSHA). Available at: [Link]
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7-ethyl-1h-indole-3-carbaldehyde (C11H11NO). PubChemLite. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
